molecular formula C25H41NO9 B1215550 Aconine

Aconine

カタログ番号: B1215550
分子量: 499.6 g/mol
InChIキー: SQMGCPHFHQGPIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aconine is a natural product found in Aconitum carmichaelii with data available.

特性

IUPAC Name

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGCPHFHQGPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871718
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Aconine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconine, a norditerpenoid alkaloid derived from the hydrolysis of aconitine, presents a compelling subject for scientific investigation. As a metabolite of a potent toxin, its own biological activities and potential therapeutic applications are of significant interest. This document provides a detailed technical overview of the chemical structure, physicochemical properties, and known biological interactions of this compound. It includes a summary of its effects on key signaling pathways, detailed experimental protocols for its study, and a compilation of relevant quantitative data to support further research and development.

Chemical Structure and Identification

This compound is a complex C19-norditerpenoid alkaloid. Its core structure is a hexacyclic ring system.

  • IUPAC Name: (1α,3α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol[1][2]

  • Chemical Formula: C₂₅H₄₁NO₉[1][2]

  • Molecular Weight: 499.6 g/mol [1][2]

  • CAS Number: 509-20-6[1][2]

Chemical Structure:

(A simplified 2D representation. For a detailed 3D structure, please refer to crystallographic databases.)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Melting Point132 °C[3]
pKa9.52[3]
Optical Rotation[α]D +23°[3]
AppearanceAmorphous powder[3]
Solubility
SolventSolubilityReference
WaterVery soluble[3]
AlcoholVery soluble[3]
ChloroformModerately soluble[3]
BenzeneSlightly soluble[3]
EtherPractically insoluble[3]
Petroleum EtherPractically insoluble[3]
DMF25 mg/mL[1]
DMSO20 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]
Spectroscopic Data

While a complete set of publicly available, detailed spectra for this compound is limited, characteristic data for aconitine-type alkaloids provide valuable reference points.

TechniqueObserved CharacteristicsReference
¹H-NMR Complex aliphatic and methoxy (B1213986) proton signals are expected.General knowledge
¹³C-NMR Signals corresponding to the complex carbon skeleton, including quaternary carbons, methoxy groups, and carbons bearing hydroxyl groups.General knowledge
IR Spectroscopy Characteristic absorptions for O-H, C-H, C-O, and C-N bonds are anticipated.General knowledge
Mass Spectrometry The fragmentation of aconitine-type alkaloids often involves the loss of water, methanol, and other small molecules from the core structure.General knowledge

Biological Activity and Signaling Pathways

This compound has been shown to modulate cellular signaling pathways, most notably in the context of bone metabolism.

Inhibition of RANKL-Induced Osteoclastogenesis

This compound inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Specifically, this compound has been demonstrated to inhibit the activation of two key transcription factors downstream of RANKL: Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells 1 (NFATc1).

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the activation of NF-κB and the subsequent induction of NFATc1. These transcription factors are crucial for the expression of genes required for osteoclast differentiation and function. This compound intervenes in this pathway, preventing the activation of NF-κB and NFATc1, thereby halting the osteoclastogenic process.

G This compound's Inhibition of the RANKL Signaling Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFATc1 NFATc1 NFkB->NFATc1 Induces expression of Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis Promotes This compound This compound This compound->NFkB Inhibits activation This compound->NFATc1 Inhibits activation G Experimental Workflow for this compound Bioactivity Study start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with this compound and RANKL cell_culture->treatment trap_staining TRAP Staining treatment->trap_staining gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis microscopy Microscopy and Cell Counting trap_staining->microscopy data_analysis Data Analysis microscopy->data_analysis gene_expression->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Aconine Biosynthesis Pathway in Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids (DAs) from Aconitum species are renowned for their potent physiological activities and complex chemical structures. The C19-diterpenoid alkaloids, including the highly toxic aconitine (B1665448) and its derivatives, are of significant pharmacological and toxicological interest. Understanding their biosynthetic pathway is critical for metabolic engineering, drug development, and ensuring the safety of traditional medicines. This technical guide provides a comprehensive overview of the current understanding of the aconine biosynthesis pathway, detailing the enzymatic steps from central metabolism to the formation of the complex aconitane (B1242193) skeleton. It synthesizes available data on key enzymes, intermediates, and regulatory mechanisms, presents quantitative data in a structured format, and outlines key experimental protocols for pathway elucidation.

Introduction to Aconitum Diterpenoid Alkaloids

Aconitum species, belonging to the Ranunculaceae family, produce a vast array of over 1500 identified diterpenoid alkaloids (DAs).[1] These compounds are classified based on their carbon skeletons into C20, C19, C18, and bis-diterpenoid types.[1] The C19-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, are characterized by a hexacyclic aconitane skeleton and are responsible for both the therapeutic effects and the extreme toxicity of these plants.[2] The biosynthesis of these complex molecules is a multi-step process involving cyclizations, oxidations, and acylations. It is widely proposed that the intricate C19 and C18-DAs originate from C20-DA precursors, making the study of C20-DA biosynthesis fundamental to understanding the entire pathway.[1][3]

The this compound Biosynthesis Pathway

The biosynthesis of aconitine-type alkaloids begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2][4] The pathway proceeds through the formation of a C20-diterpenoid skeleton, which is subsequently rearranged and modified to yield the C19 aconitane core. This compound itself is a hydrolysis product of aconitine.

Formation of the C20 Diterpene Skeleton
  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, GGPP.[2][4]

  • Diterpene Cyclization: GGPP undergoes a series of cyclizations catalyzed by diterpene synthases. Copalyl diphosphate (B83284) synthase (CDPS) first converts GGPP to copalyl diphosphate.[4] This intermediate is then further cyclized and rearranged by a kaurene synthase-like (KSL) enzyme to form an atisane-type skeleton, such as ent-atiserene, which serves as the precursor for C20-DAs like atisine (B3415921).

Putative Pathway from C20 to C19 Alkaloids

While the early steps are relatively well-understood, the precise enzymatic transformations from the C20 atisine-type skeleton to the C19 aconitine-type skeleton are not fully elucidated and remain a significant area of research.[2][4] The proposed pathway involves a series of oxidative modifications, including hydroxylations and demethylations, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][3] The transformation involves the loss of a carbon atom (C-20) to form the characteristic N-ethyl or N-methyl group of C19 alkaloids. Aconitine undergoes hydrolysis to lose its acetyl and benzoyl groups, yielding the less toxic amino alcohol this compound.[5][6]

This compound Biosynthesis Pathway Putative this compound Biosynthesis and Hydrolysis Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 C20 Diterpenoid Formation cluster_2 C19 Aconitane Formation (Putative) cluster_3 Hydrolysis / Detoxification IPP IPP / DMAPP GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP GGPPS Atisane ent-Atiserene (C20 Skeleton) GGPP->Atisane CDPS, KSL Atisine Atisine Atisane->Atisine CYP450s, 2-ODDs (Oxidations) Neoline Neoline (C19 Core) Atisine->Neoline Rearrangement, Oxidations, Loss of C-20 Aconitine Aconitine Neoline->Aconitine Acylations (Acetylation, Benzoylation) Benzoylaconitine Benzoylaconitine Aconitine->Benzoylaconitine Hydrolysis (- Acetyl group) This compound This compound Benzoylaconitine->this compound Hydrolysis (- Benzoyl group)

Caption: Putative biosynthesis of C19 alkaloids and the hydrolysis pathway of aconitine.

Regulation of Biosynthesis

The production of diterpenoid alkaloids in Aconitum is a tightly regulated process, influenced by both developmental and environmental factors.

  • Tissue-Specific Accumulation: The biosynthesis and accumulation of aconitine-type alkaloids are often tissue-specific, with the highest concentrations typically found in the roots.[4] Transcriptomic analyses have shown that unigenes annotated for key steps in the biosynthetic pathway are highly expressed in the root.[4]

  • Hormonal Regulation: The biosynthesis of DAs can be induced by signaling molecules such as methyl jasmonate (MJ).[1][3] This suggests that the pathway is integrated into the plant's defense response mechanisms.

MJ Signaling MJ Methyl Jasmonate (MJ) (e.g., Stress Signal) TF Transcription Factors MJ->TF Induces Genes DA Biosynthesis Genes (GGPPS, CDPS, KSL, CYP450s etc.) TF->Genes Activates Expression DAs Diterpenoid Alkaloids (e.g., Atisine, Aconitine) Genes->DAs Enzymatic Synthesis

Caption: Simplified signaling cascade for the induction of diterpenoid alkaloid (DA) biosynthesis.

Quantitative Data Summary

Quantitative analysis of gene expression and metabolite accumulation is crucial for understanding metabolic flux and identifying rate-limiting steps.

Table 1: Relative Gene Expression in Aconitum Species

Gene/Enzyme Species Tissue Comparison Fold Change (approx.) Reference
G6PI, PFK, ALD, ENO A. heterophyllum Root vs. Shoot 1.7 to 3.6-fold higher in roots [7]
PGDH, PSAT A. heterophyllum Root vs. Shoot Higher in roots [7]
KO, KH A. heterophyllum Root vs. Shoot 21.3 and 2.2-fold higher in roots [7]
Selected Genes* A. heterophyllum High vs. Low Atisine Accession (Roots) 3 to 62-fold higher in high content accession [7]

*Includes genes from glycolysis, serine biosynthesis, and diterpene biosynthesis.

Table 2: Alkaloid Content in Aconitum Species

Alkaloid Species Content Range (% dry weight) Reference
Aconitine Aconitum spp. 0.018% – 1.37% [2]
Hypaconitine Aconitum spp. 0.0051% – 0.077% [2]
Aconitine A. carmichaelii (Raw) 0.31 mg/g [8]
Mesaconitine A. carmichaelii (Raw) 1.32 mg/g [8]

| Hypaconitine | A. carmichaelii (Raw) | 0.18 mg/g |[8] |

Table 3: Toxicity Data for Aconitum Alkaloids

Compound Test Subject Administration LD50 (mg/kg) Reference
Aconitine Mice Oral 1.8 [9]
Aconitine Mice Intravenous ~0.047 [9]
This compound Zebrafish - LC100: 71.88 mg/L [5]
Benzoylaconitine Zebrafish - LC100: 61.50 mg/L [5]

| Aconitine | Zebrafish | - | LC100: 5.13 mg/L |[5] |

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.

Protocol for Alkaloid Extraction and Quantification by LC-UV

This protocol is adapted from methods for analyzing aconitine, mesaconitine, and hypaconitine.[10][11]

1. Materials:

  • Dried and powdered Aconitum plant material.

  • Diethyl ether.

  • Ammonia (B1221849) solution (e.g., 10%).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C8).

  • Acetonitrile (B52724) (HPLC grade).

  • 0.1% Acetic acid in water.

  • Methanol (HPLC grade).

  • Reference standards (Aconitine, Mesaconitine, Hypaconitine).

  • LC-UV system with a C8 or C18 reversed-phase column.

2. Extraction Procedure:

  • Accurately weigh a sample of the powdered plant material (e.g., 1 g).

  • Add ammonia solution and mix.

  • Perform liquid-liquid extraction with diethyl ether. This selectively extracts the alkaloids in their basic form.

  • Evaporate the ether extract to dryness under reduced pressure.

3. SPE Cleanup:

  • Reconstitute the dried extract in a suitable solvent.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the alkaloids with an appropriate solvent mixture (e.g., methanol/acetonitrile).

  • Evaporate the eluate and reconstitute in the mobile phase for analysis.

4. LC-UV Analysis:

  • Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM triethylamine (B128534) adjusted to pH 3 with phosphoric acid).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.[10]

  • Quantification: Prepare a calibration curve using serial dilutions of the mixed reference standards. Calculate the concentration of each alkaloid in the sample by comparing its peak area to the calibration curve.

Integrated "Omics" Workflow for Gene Discovery

Combining transcriptomics and metabolomics is a powerful strategy to identify candidate genes involved in a biosynthetic pathway.[1][3][12]

Omics Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation Plant Aconitum Plant (e.g., different tissues, +/- inducer) Metabolomics Metabolite Profiling (LC-MS) Plant->Metabolomics Transcriptomics RNA Sequencing (e.g., PacBio, Illumina) Plant->Transcriptomics Metabolite_ID Identify Diterpenoid Alkaloids (DA) Metabolomics->Metabolite_ID Gene_ID Assemble & Annotate Unigenes Transcriptomics->Gene_ID Correlation Gene-Metabolite Correlation Network Analysis Metabolite_ID->Correlation Gene_ID->Correlation Candidates Identify Candidate Genes (CYP450s, 2-ODDs, etc.) Correlation->Candidates Validation Functional Characterization (e.g., In Vitro Enzyme Assays, Heterologous Expression) Candidates->Validation

Caption: A typical workflow for identifying biosynthetic genes using metabolomics and transcriptomics.

Conclusion

The biosynthesis of this compound and related C19-diterpenoid alkaloids in Aconitum species is a complex and fascinating area of plant specialized metabolism. While the foundational pathway leading to the C20-diterpenoid precursor atisine is becoming clearer, the subsequent tailoring steps that produce the vast diversity and toxicity of C19 alkaloids remain a frontier for research. Advances in integrated omics technologies, coupled with rigorous biochemical characterization, are paving the way for the complete elucidation of this pathway. This knowledge is not only of fundamental scientific interest but also holds immense potential for the quality control of herbal medicines, the development of novel pharmaceuticals, and the detoxification of these potent natural compounds.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Isolation of Aconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconine, a norditerpenoid alkaloid, stands as a less toxic yet structurally significant derivative of the highly potent aconitine (B1665448). Found within the plant genus Aconitum, commonly known as monkshood or wolfsbane, this compound's presence and isolation are of considerable interest in the fields of pharmacology, toxicology, and natural product chemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways.

Natural Occurrence of this compound

This compound is primarily found in plants of the Aconitum genus, which encompasses over 250 species.[1][2] It is important to note that this compound is generally not present in significant quantities in raw plant material. Instead, it is predominantly a hydrolysis product of the more abundant and highly toxic diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine.[3] The process of traditional preparation of Aconitum roots for medicinal use, which often involves boiling or steaming, facilitates this hydrolysis, thereby reducing the overall toxicity of the plant material.

The concentration of the parent alkaloid, aconitine, from which this compound is derived, varies considerably depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The roots and tubers are known to contain the highest concentrations of these alkaloids.[4]

Table 1: Concentration of Aconitine in Various Aconitum Species

Aconitum SpeciesPlant PartAconitine Concentration (% of dry weight)Reference
Aconitum napellusTuber0.3 - 2.0Emergency Care BC
Aconitum napellusLeaves0.2 - 1.2Emergency Care BC
Aconitum napellusSeeds1.0 - 2.0Emergency Care BC
Aconitum carmichaeliLateral Root (Fuzi)Not specified, less toxic than ChuanwuEmergency Care BC
Aconitum kusnezoffiiRoot (Caowu)~0.4 (total alkaloids)Emergency Care BC
Aconitum chasmanthumTuberNot specified[5]
Aconitum heterophyllumTuberNot specified[5]
Aconitum karacolicumRoot0.8 - 1.0[6]

Isolation and Purification of this compound

The isolation of this compound is typically achieved through a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by the hydrolysis of the aconitine-rich fraction, and concluding with the chromatographic purification of this compound.

Experimental Protocol: Extraction of Total Alkaloids from Aconitum Tubers

This protocol is a synthesis of methodologies described in the scientific literature.

Materials and Reagents:

  • Dried and powdered Aconitum tubers

  • Dichloromethane (B109758)

  • 5% aqueous ammonia (B1221849) solution

  • 5% aqueous sulfuric acid solution

  • 25% aqueous ammonia solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Chloroform

  • Methanol

  • Aluminium oxide for column chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Moisten 1 kg of powdered Aconitum tubers with a 5% aqueous ammonia solution and allow to stand for 2 hours.

  • Extract the ammoniated plant material with dichloromethane eight times over a period of 12 hours.

  • Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator.

  • Treat the concentrated extract with a 5% aqueous sulfuric acid solution to protonate the alkaloids and facilitate their transfer to the aqueous phase.

  • Separate the acidic aqueous layer and cool to 0°C.

  • Basify the cold acidic solution with a 25% aqueous ammonia solution to a pH of 9-10 to precipitate the free alkaloids.

  • Extract the aqueous mixture four times with diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent to yield the crude total alkaloid extract.

Experimental Protocol: Hydrolysis of Aconitine to this compound

This protocol is based on established hydrolysis procedures for aconitine.

Materials and Reagents:

  • Crude total alkaloid extract (or pure aconitine)

  • Deionized water

  • Heating mantle with temperature control

  • pH meter

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system for reaction monitoring

Procedure:

  • Dissolve the crude total alkaloid extract in deionized water.

  • Heat the aqueous solution to boiling (100°C) and maintain for an extended period (e.g., 20-24 hours) to facilitate complete hydrolysis.[7]

  • Monitor the progress of the hydrolysis reaction periodically using TLC or HPLC-MS to observe the disappearance of aconitine and the formation of benzoylthis compound (B606023) and subsequently this compound.[7]

  • Once the hydrolysis is complete (as indicated by the absence of aconitine and benzoylthis compound), cool the reaction mixture to room temperature.

Experimental Protocol: Purification of this compound

This protocol outlines the chromatographic purification of this compound from the hydrolysis mixture.

Materials and Reagents:

  • Hydrolyzed alkaloid mixture

  • Aluminium oxide for column chromatography

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for chromatography (e.g., chloroform-methanol gradients)

  • Fractions collector

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Concentrate the cooled hydrolysis mixture under reduced pressure.

  • Prepare a column packed with aluminium oxide or silica gel.

  • Dissolve the concentrated residue in a minimal amount of the initial mobile phase and load it onto the chromatography column.

  • Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, starting with a low polarity and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure this compound.

  • Combine the pure this compound fractions and evaporate the solvent.

  • Further purify the this compound by recrystallization from a suitable solvent like ethanol (B145695) to obtain crystalline this compound.

Biological Activity and Signaling Pathways of this compound

This compound is well-documented to be significantly less toxic than its parent compound, aconitine. The acute toxicity of aconitine is attributed to its diester structure, and the hydrolysis to the monoester (benzoylthis compound) and finally to the amino alcohol (this compound) drastically reduces this toxicity.[8]

While the molecular mechanisms of aconitine are extensively studied, particularly its potent effects on voltage-gated sodium channels leading to cardiotoxicity and neurotoxicity, the specific signaling pathways modulated by this compound are less well-defined.[9] The primary role of this compound in the context of traditional medicine is as a detoxified product of aconitine.

However, some studies on related pyro-type aconitine alkaloids, which are also hydrolysis products, have shown that these compounds possess analgesic and anti-inflammatory activities with very low toxicity.[10] This suggests that this compound may also contribute to the therapeutic effects of processed Aconitum preparations.

Further research is required to fully elucidate the specific molecular targets and signaling pathways of this compound to understand its potential pharmacological activities independent of its role as a detoxified metabolite of aconitine.

Visualizations

// Node Definitions Plant [label="Aconitum spp. (Tubers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction of Total Alkaloids\n(Ammonia/Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alkaloid Extract\n(Aconitine-rich)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Boiling in Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysate [label="Hydrolyzed Mixture\n(this compound, Benzoylthis compound, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Chromatographic Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Hydrolysis; Hydrolysis -> Hydrolysate; Hydrolysate -> Purification; Purification -> this compound; }

Caption: General workflow for the isolation of this compound from Aconitum species.

// Node Definitions Aconitine [label="Aconitine\n(Diester Diterpenoid Alkaloid)\nHighly Toxic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzoylthis compound [label="Benzoylthis compound\n(Monoester Diterpenoid Alkaloid)\nLess Toxic", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Amino Alcohol Diterpenoid Alkaloid)\nLow Toxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aconitine -> Benzoylthis compound [label="Hydrolysis\n(- Acetyl group)"]; Benzoylthis compound -> this compound [label="Hydrolysis\n(- Benzoyl group)"]; }

Caption: The hydrolysis pathway from the highly toxic aconitine to the less toxic this compound.

References

Aconine in Traditional Chinese Medicine: A Technical Guide to its Core Role as a Detoxified Bioactive Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconine, a principal metabolite of the highly toxic diterpenoid alkaloid aconitine (B1665448), plays a pivotal role in the safe and effective use of Aconitum species in Traditional Chinese Medicine (TCM). This technical guide provides an in-depth analysis of this compound, focusing on its formation through traditional processing methods, its significantly reduced toxicity compared to its precursor, and its own emerging pharmacological activities. This document synthesizes quantitative data on toxicity and bioactivity, details experimental methodologies for assessing its effects, and visualizes key metabolic and signaling pathways. The central thesis is that the conversion of aconitine to this compound is a critical detoxification process that enables the therapeutic application of Aconitum roots, while this compound itself retains certain bioactive properties that may contribute to the overall therapeutic profile of processed aconite-containing herbal preparations.

Introduction: The Dual Nature of Aconitum in TCM

For centuries, the roots of Aconitum species, known as Fuzi (prepared lateral root) and Chuanwu (prepared main root) in TCM, have been employed to treat a range of conditions including pain, rheumatism, and certain cardiovascular disorders.[1][2] The therapeutic efficacy of these herbs is largely attributed to their content of diterpenoid alkaloids, with aconitine being one of the most potent.[3][4] However, aconitine is also notoriously toxic, with a narrow therapeutic window that can lead to severe cardiotoxicity and neurotoxicity.[4][5]

To mitigate these risks, TCM has developed sophisticated processing methods (Pao Zhi) that involve heating and prolonged boiling.[1][6] These techniques are designed to hydrolyze the highly toxic diester-diterpenoid alkaloids like aconitine into less toxic monoester-diterpenoid alkaloids, such as benzoylthis compound, and ultimately into non-toxic or significantly less toxic alcohol amine alkaloids, principally this compound.[5][7] This guide focuses on this compound, the final product of this critical detoxification pathway, and elucidates its significance in the context of modern pharmacology and drug development.

The Metabolic Journey from Aconitine to this compound

The transformation of aconitine to this compound is a stepwise hydrolysis process. The ester groups at the C8 and C14 positions of the aconitine molecule are sequentially cleaved, a process that can be achieved through traditional processing methods like boiling or steaming, as well as through enzymatic metabolism in the body, primarily by cytochrome P450 enzymes (CYP3A4, 3A5, and 2D6) and carboxylesterases.[8][9]

The first hydrolysis step typically removes the acetyl group at C8, yielding benzoylthis compound. The subsequent removal of the benzoyl group at C14 results in the formation of this compound.[9] This structural modification is the key to the dramatic reduction in toxicity.

Aconitine Metabolism cluster_0 Detoxification Pathway Aconitine Aconitine (Highly Toxic Diester) Benzoylthis compound Benzoylthis compound (Less Toxic Monoester) Aconitine->Benzoylthis compound Hydrolysis (C8-acetyl group removal) This compound This compound (Low Toxicity Alcohol Amine) Benzoylthis compound->this compound Hydrolysis (C14-benzoyl group removal) Aconine_Signaling_Pathway cluster_pathway Osteoclast Differentiation Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds NFkB NF-κB Activation RANK->NFkB NFATc1 NFATc1 Activation RANK->NFATc1 This compound This compound This compound->NFkB inhibits This compound->NFATc1 inhibits Differentiation Osteoclast Differentiation & Bone Resorption NFkB->Differentiation NFATc1->Differentiation

References

Toxicological profile of Aconine compared to Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: A Comparative Toxicological Profile of Aconitine (B1665448) and Aconine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, notorious for its potent cardiotoxicity and neurotoxicity. In stark contrast, its metabolite, this compound, is characterized by significantly lower toxicity. This transformation is central to the traditional processing methods of Aconitum roots, which involve heating and hydrolysis to reduce poisoning risk. This guide provides a detailed comparative analysis of the toxicological profiles of aconitine and this compound, focusing on their mechanisms of action, quantitative toxicity data, and the experimental methodologies used for their evaluation. The profound differences in their interaction with biological systems underscore the critical role of molecular structure in determining toxic potential.

Introduction

Alkaloids from Aconitum species, commonly known as wolfsbane or monkshood, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties.[1] However, their therapeutic application is severely limited by a narrow therapeutic index.[2] The primary toxic constituent is aconitine, a diester diterpenoid alkaloid.[1] Improper processing or overdose can lead to severe poisoning, with symptoms manifesting rapidly and often leading to fatal cardiac arrhythmias.[3][4]

The detoxification process, often involving prolonged boiling, relies on the hydrolysis of aconitine.[2][3] This process cleaves the ester groups at the C8 and C14 positions, which are primarily responsible for its high toxicity.[2] This chemical modification yields less toxic derivatives, including benzoylthis compound, and ultimately the non-toxic or significantly less toxic this compound.[1][2] This guide will dissect the toxicological profiles of the parent compound, aconitine, and its final hydrolysis product, this compound, to provide a clear understanding of their distinct biological effects.

Comparative Quantitative Toxicity

The most striking difference between aconitine and this compound is the magnitude of their toxicity. Aconitine is lethal in microgram to milligram quantities, whereas this compound is toxic only at doses that are several orders of magnitude higher. The following table summarizes the available quantitative toxicity data.

Compound Species Route of Administration Endpoint Dose Reference
Aconitine HumanOralEstimated Lethal Dose1 - 2 mg[1][5][6]
HumanOralSevere Poisoning Dose0.2 mg[7][8]
MouseOralLD501.0 - 1.8 mg/kg[1][6][9]
MouseIntravenous (IV)LD500.100 mg/kg[9]
MouseIntraperitoneal (IP)LD500.270 mg/kg[9][10]
RatIntravenous (IV)LD500.064 mg/kg[9]
This compound MouseIntravenous (IV)Toxic Dose120 mg/kg[11][12]
RatNot SpecifiedTD501.5 µmol/animal[11][12]
RatNot SpecifiedLD501.7 µmol/animal[11][12]

LD50: Median lethal dose, the dose required to kill half the members of a tested population. TD50: Median toxic dose.

Mechanism of Action and Toxicity

The divergent toxicities of aconitine and this compound are a direct result of their different molecular targets and mechanisms of action.

Aconitine: A Potent Sodium Channel Activator

Aconitine's severe cardiotoxicity and neurotoxicity stem from its high-affinity binding to site 2 on the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[3][13]

Key Mechanistic Steps:

  • Persistent Activation of VGSCs: Aconitine locks the channel in an open state, preventing its inactivation.[3][14] This leads to a persistent, massive influx of sodium ions (Na⁺).[9]

  • Sustained Membrane Depolarization: The constant Na⁺ influx prevents the cell membrane from repolarizing, rendering the cell refractory to new stimuli and leading to paralysis.[3][9]

  • Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the high intracellular Na⁺ concentration promotes Ca²⁺ influx via the Na⁺-Ca²⁺ exchanger.[14][15] This calcium overload induces delayed afterdepolarizations (DADs), triggering life-threatening ventricular arrhythmias such as ventricular tachycardia and fibrillation.[3][16]

  • Neurotoxicity: In neurons, the sustained depolarization leads to an increased release of neurotransmitters, causing initial stimulation followed by a block of neuromuscular transmission.[3][9][13] This manifests clinically as paresthesia (numbness and tingling), muscle weakness, and paralysis.[2][9]

G cluster_0 Aconitine Action cluster_1 Cellular Consequences cluster_2 Toxicological Outcome Aconitine Aconitine VGSC Voltage-Gated Na⁺ Channel (Site 2) Aconitine->VGSC Binds & Locks Open Na_Influx Persistent Na⁺ Influx VGSC->Na_Influx Causes Depolarization Sustained Membrane Depolarization Na_Influx->Depolarization Leads to Ca_Overload Intracellular Ca²⁺ Overload (via Na⁺/Ca²⁺ Exchanger) Depolarization->Ca_Overload Neurotransmitter Altered Neurotransmitter Release Depolarization->Neurotransmitter DADs Delayed Afterdepolarizations (DADs) Ca_Overload->DADs Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Neurotransmitter->Neurotoxicity Cardiotoxicity Cardiotoxicity (Ventricular Arrhythmias) DADs->Cardiotoxicity

Caption: Aconitine's primary mechanism of toxicity.
This compound: A Different Target Profile

This compound lacks the crucial ester groups that allow for high-affinity binding to VGSCs, thus it does not share aconitine's primary mechanism of toxicity. Its biological effects are observed at much higher concentrations and involve different signaling pathways.

Known Biological Activity:

  • Inhibition of Osteoclastogenesis: this compound has been shown to inhibit the differentiation of osteoclasts (cells that break down bone tissue). It achieves this by interfering with the RANKL signaling pathway, a critical pathway for bone remodeling. Specifically, this compound inhibits the RANKL-induced activation of the transcription factors NF-κB and NFATc1.[11][12]

G This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits NFATc1 NFATc1 Activation This compound->NFATc1 Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 TRAF6->NFkB NFkB->NFATc1 Differentiation Osteoclast Differentiation NFATc1->Differentiation

Caption: this compound's inhibitory effect on the RANKL pathway.

Metabolism: The Detoxification Pathway

Aconitine is metabolized in the body, primarily by hydrolysis, into progressively less toxic compounds. This metabolic conversion is a key factor in the detoxification process.

  • Aconitine to Benzoylthis compound: The acetyl group at C8 is hydrolyzed, forming the intermediate metabolite benzoylthis compound. This step significantly reduces toxicity.

  • Benzoylthis compound to this compound: The benzoyl group at C14 is subsequently hydrolyzed, yielding this compound, which is considered the least toxic of the three.[1][2]

Cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6, are involved in the metabolism of aconitine.[1][9]

G Aconitine Aconitine (Highly Toxic) Benzoylthis compound Benzoylthis compound (Less Toxic) Aconitine->Benzoylthis compound Hydrolysis (CYP450 Enzymes) Aconine_met This compound (Low Toxicity) Benzoylthis compound->Aconine_met Hydrolysis

Caption: Metabolic hydrolysis of aconitine to this compound.

Experimental Protocols and Methodologies

The evaluation of aconitine and this compound relies on a range of in vivo, in vitro, and analytical techniques.

In Vivo Toxicity Assessment (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of a compound.

  • Protocol Outline:

    • Animal Model: Typically mice or rats are used.[9]

    • Grouping: Animals are divided into several groups, including a control group (receiving vehicle) and multiple test groups.

    • Dose Administration: Aconitine or this compound is administered via a specific route (e.g., oral gavage, intravenous injection). A range of doses is used across the test groups.

    • Observation: Animals are observed for a set period (e.g., 24-72 hours) for clinical signs of toxicity and mortality.

    • Data Analysis: The mortality rate at each dose is recorded, and the LD50 value is calculated using statistical methods (e.g., Probit analysis).

In Vitro Mechanistic Studies
  • Objective: To elucidate the cellular and molecular mechanisms of toxicity.

  • Protocol for Aconitine-Induced Cardiotoxicity:

    • Cell Line: H9C2 rat cardiomyocyte cell line.[17]

    • Treatment: Cells are exposed to varying concentrations of aconitine.

    • Assays:

      • Cell Viability: CCK-8 or MTT assay to measure cell proliferation and cytotoxicity.[17]

      • Apoptosis: Flow cytometry with Annexin V/PI staining or TUNEL assay to quantify apoptotic cells.[8][17]

      • Oxidative Stress: DCFH-DA assay to measure intracellular reactive oxygen species (ROS).[17]

      • Protein Expression: Western blotting to analyze the activation of signaling pathways, such as the P38/MAPK/Nrf2 pathway.[17]

Analytical Detection and Quantification
  • Objective: To accurately measure the concentration of aconitine and its metabolites in biological matrices (blood, urine, tissue).

  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2][18]

    • This is the gold standard method due to its high sensitivity and specificity.[1]

G cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Blood, Urine) Prep Sample Preparation (Solid-Phase Extraction) Sample->Prep LC Liquid Chromatography (Separation) Prep->LC MS Tandem Mass Spectrometry (Detection & Identification) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The toxicological profiles of aconitine and this compound are fundamentally different. Aconitine is an extremely potent poison that exerts its lethal effects primarily through the persistent activation of voltage-gated sodium channels, leading to catastrophic cardiotoxic and neurotoxic events. In contrast, this compound, its hydrolysis metabolite, lacks this mechanism and exhibits a vastly lower toxicity profile, with its known biological activities, such as the inhibition of osteoclastogenesis, occurring in entirely different pathways and at much higher concentrations. This dramatic difference highlights the critical importance of the diester structure for aconitine's toxicity and provides the scientific basis for the detoxification of Aconitum herbs through traditional processing methods. For researchers, this comparison serves as a clear example of how minor structural modifications can lead to profound changes in the toxicological properties of a compound.

References

An In-depth Technical Guide to the Mechanism of Action of Aconine on Sodium Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aconine, a diterpenoid alkaloid from the Aconitum species, on voltage-gated sodium ion channels (Nav). Due to the limited direct research on this compound, this document contextualizes its activity by drawing comparisons with its parent compound, the highly toxic alkaloid aconitine (B1665448). The guide details the established interactions of Aconitum alkaloids with Nav channels, summarizes the known quantitative data, presents detailed experimental protocols for characterization, and includes visualizations of the relevant pathways and workflows.

Introduction: Aconitum Alkaloids and Their Neuromodulatory Properties

The genus Aconitum, commonly known as monkshood or wolfsbane, produces a range of diterpenoid alkaloids. Among these, aconitine is a potent cardiotoxin (B1139618) and neurotoxin.[1] Its toxicity stems from its ability to persistently activate voltage-gated sodium channels, leading to life-threatening arrhythmias and neurological symptoms.[2]

Aconitine can be hydrolyzed into less toxic derivatives, a process traditionally used in herbal medicine to reduce its toxicity.[3] This hydrolysis typically occurs in two steps: the removal of the acetyl group at the C-8 position to form benzoylthis compound, followed by the removal of the benzoyl group at the C-14 position to yield this compound.[4][5] this compound is considered to be a non-poisonous or significantly less toxic alkaloid derived from the decomposition of aconitine.[6] The dramatic reduction in toxicity is attributed to the loss of these ester groups, which are crucial for high-affinity binding to the sodium channel.[3][7]

This guide focuses on this compound and its interaction with sodium ion channels, providing a detailed examination of its mechanism of action in the context of its chemical relationship to aconitine.

Core Mechanism of Action on Voltage-Gated Sodium Channels

Aconitum alkaloids are classified based on their chemical structure and their effects on sodium channels. Aconitine, a diester alkaloid, is a well-characterized activator of these channels. In contrast, this compound, which lacks both ester side chains, exhibits markedly different properties.[8]

2.1 Binding Site and Molecular Interaction

Aconitine binds with high affinity to the neurotoxin receptor site 2 on the alpha-subunit of voltage-gated sodium channels.[9][10][11] This binding site is located within the channel pore, and interaction with this site modifies the channel's gating properties.[9] The lipid-soluble nature of aconitine allows it to access this binding site within the plasma membrane.[12] While direct binding studies on this compound are scarce, its structural similarity suggests it would interact with the same site, albeit with a much lower affinity due to the absence of the critical ester moieties.[7]

2.2 Electrophysiological Effects

The binding of aconitine to Nav channels leads to a persistent activation state.[10][12] Key electrophysiological changes induced by aconitine include:

  • A hyperpolarizing shift in the voltage-dependence of activation, causing channels to open at more negative membrane potentials.[11][13]

  • Inhibition of channel inactivation, resulting in a sustained influx of sodium ions.[8]

  • Prolonged membrane depolarization, leading to hyperexcitability and, eventually, paralysis of excitable tissues.[1]

Conversely, this compound is reported to have a significantly reduced or absent effect on neuronal activity.[7][8] Some studies suggest that Aconitum alkaloids lacking an ester side chain, such as this compound, may have antiarrhythmic properties, implying a different mode of interaction with cardiac sodium channel subtypes compared to neuronal subtypes.[8] This suggests that while aconitine is a channel activator, this compound may act as a very weak partial agonist or even a potential antagonist, though more direct electrophysiological evidence is needed.

Quantitative Data on Aconitum Alkaloid-Sodium Channel Interactions

Quantitative data for the interaction of this compound with sodium channels is not well-documented in publicly available literature. However, data for the parent compound, aconitine, and its intermediate hydrolysate, benzoylthis compound, provide a valuable reference for understanding the structure-activity relationship.

CompoundParameterValueSpecies/TissueNav IsoformReference
Aconitine Kd1.2 µMRatNav1.2 (Type II)[10]
V1/2 Activation Shift-20 mVNeuroblastoma Cells-[13]
V1/2 Activation Shift-11 to -16 mVHuman (HEK293t cells)hNav1.5 (hH1)[11]
V1/2 Activation Shift-9 to -12 mVRat (HEK293t cells)rNav1.4 (μ1)[11]
ED50 (Anti-allodynia)35 pmol (intrathecal)Rat (neuropathic pain model)-[7]
TD50 (Neurotoxicity)0.5 nmol (intrathecal)Rat-[7]
Benzoylthis compound ED50 (Anti-allodynia)3.6 nmol (intrathecal)Rat (neuropathic pain model)-[7]
TD50 (Neurotoxicity)0.2 µmol (intrathecal)Rat-[7]
This compound Effect on AllodyniaInactiveRat (neuropathic pain model)-[7]
TD50 (Neurotoxicity)1.6 µmol (intrathecal)Rat-[7]

Table 1: Summary of quantitative data for Aconitum alkaloids. The lack of specific binding and electrophysiology data for this compound highlights a significant gap in the current research.

Signaling Pathways and Logical Relationships

The interaction of this compound and related alkaloids with sodium channels initiates a cascade of events that alter cellular excitability. The following diagrams illustrate the general pathway and the key differences between aconitine and this compound.

G cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) PersistentActivation Persistent Channel Activation Nav->PersistentActivation Modification of Gating Properties Aconitine Aconitine (Diester Alkaloid) Site2 Neurotoxin Receptor Site 2 Aconitine->Site2 High Affinity Binding This compound This compound (No Ester Groups) This compound->Site2 Low Affinity Binding Site2->Nav WeakInteraction Weak or No Interaction Site2->WeakInteraction NaInflux Sustained Na+ Influx PersistentActivation->NaInflux ReducedEffect Reduced or No Toxic Effect WeakInteraction->ReducedEffect Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Toxicity Neurotoxicity & Cardiotoxicity Hyperexcitability->Toxicity G Start Start CellPrep Prepare Cells (e.g., HEK293 with Nav1.x) Start->CellPrep PipettePrep Fabricate & Fill Recording Pipette CellPrep->PipettePrep GigaSeal Form Giga-Seal on Target Cell PipettePrep->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell Baseline Record Baseline Na+ Currents (Activation/Inactivation Protocols) WholeCell->Baseline Applythis compound Apply this compound (Perfuse External Solution) Baseline->Applythis compound RecordEffect Record Na+ Currents in Presence of this compound Applythis compound->RecordEffect Washout Washout Compound RecordEffect->Washout DataAnalysis Analyze Data (Current Amplitude, V1/2 shifts, Kinetics, Dose-Response) Washout->DataAnalysis End End DataAnalysis->End

References

Pharmacological properties of pure Aconine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Pure Aconine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a norditerpenoid alkaloid and the final, least toxic hydrolysis product of aconitine (B1665448), the principal toxin found in plants of the Aconitum genus (e.g., monkshood). Aconitine is notorious for its extreme cardiotoxicity and neurotoxicity, which has historically limited the therapeutic application of Aconitum extracts.[1][2] The toxicity of aconitine is primarily attributed to the acetyl group at position C-8 and the benzoyl group at C-14.[1] Through metabolic processes, these ester groups are hydrolyzed, first yielding the less toxic benzoylthis compound (B606023), and finally, the significantly less toxic this compound.[1][3] This detoxification pathway makes the study of pure this compound a subject of interest for exploring potential therapeutic benefits without the severe toxicity of its parent compound. This document provides a comprehensive overview of the known pharmacological properties of pure this compound, contrasting them with its precursor, aconitine, and detailing the experimental methodologies used for its study.

Pharmacokinetics and Metabolism

The primary route of this compound formation in vivo is through the metabolism of aconitine. This process is a detoxification pathway that involves sequential hydrolysis.

2.1 Metabolic Pathway Aconitine is primarily metabolized in the liver by cytochrome P450 (CYP) isozymes, particularly CYP3A4, CYP3A5, and CYP2D6.[1][3] The metabolism proceeds in two main steps:

  • Deacetylation: The acetyl group at the C-8 position of aconitine is hydrolyzed, yielding benzoylthis compound, a monoester diterpenoid alkaloid with reduced toxicity.

  • Debenzoylation: The benzoyl group at the C-14 position of benzoylthis compound is subsequently removed, resulting in the formation of this compound, an alcohol amine that is considered largely non-toxic in comparison.[1]

This metabolic conversion is crucial for the detoxification of aconitine. The significant reduction in toxicity from aconitine to this compound underscores the importance of the ester linkages for the compound's interaction with biological targets.[1]

Metabolic Pathway of Aconitine to this compound Aconitine Aconitine (Highly Toxic Diester) Benzoylthis compound Benzoylthis compound (Less Toxic Monoester) Aconitine->Benzoylthis compound Hydrolysis (Deacetylation) CYP3A4, CYP3A5, CYP2D6 This compound This compound (Low Toxicity Alcohol Amine) Benzoylthis compound->this compound Hydrolysis (Debenzoylation)

Metabolism of Aconitine to its less toxic metabolite, this compound.

Pharmacodynamics and Mechanism of Action

The pharmacological actions of this compound are distinctly different from those of its parent compound, aconitine, due to critical structural modifications.

3.1 Contrast with Aconitine: Voltage-Gated Sodium Channels Aconitine's primary mechanism of toxicity involves its high-affinity binding to site 2 of the alpha-subunit of voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[4][5][6] This binding causes persistent activation of the channels, preventing repolarization and leading to a constant influx of sodium ions.[7][8] This action results in membrane depolarization, inducing arrhythmias and paralysis.[6][7]

Pure this compound, lacking the C-8 acetyl and C-14 benzoyl groups, shows a dramatically reduced affinity for VGSCs. This structural change is the fundamental reason for its significantly lower neurotoxicity and cardiotoxicity.

3.2 Known Mechanism of Action for this compound: Inhibition of Osteoclastogenesis Recent studies have elucidated a specific pharmacological activity for pure this compound. It has been shown to inhibit osteoclast differentiation and bone resorption. This effect is mediated through the RANKL signaling pathway.[9][10]

Specifically, this compound inhibits the RANKL-induced activation of key transcription factors:

  • Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation and immune responses, also essential for osteoclast formation.

  • Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1): Considered the master regulator of osteoclast differentiation.

By inhibiting the activation of NF-κB and NFATc1, this compound effectively suppresses the genetic program that drives the differentiation of precursor cells into mature, bone-resorbing osteoclasts.[9][10] This suggests a potential therapeutic role for this compound in bone disorders characterized by excessive resorption, such as osteoporosis.

This compound Signaling Pathway in Osteoclast Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK Receptor RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates NFATc1_inactive NFATc1 (inactive) TRAF6->NFATc1_inactive activates NFkB_active NF-κB (active) NFkB->NFkB_active translocates to NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active translocates to Gene Osteoclast-specific Gene Expression NFkB_active->Gene NFATc1_active->Gene Gene->Inhibition leads to This compound This compound This compound->NFkB inhibits This compound->NFATc1_inactive inhibits Differentiation Differentiation Inhibition->Differentiation Osteoclast Differentiation

This compound inhibits osteoclastogenesis via the RANKL/NF-κB/NFATc1 pathway.

Toxicological Profile

The most significant characteristic of pure this compound is its low toxicity compared to aconitine. The hydrolysis of the ester groups reduces the toxicity by several orders of magnitude.

4.1 Quantitative Toxicity Data The following table summarizes the available quantitative toxicity data for this compound and provides a comparison with its highly toxic precursor, aconitine.

CompoundSpeciesRouteDose MetricValueReference
This compound MouseIntravenous (IV)Toxic Dose120 mg/kg[9]
This compound Rat-TD501.5 µmol/animal
This compound Rat-LD501.7 µmol/animal[10]
Aconitine MouseOralLD501.8 mg/kg[11][12]
Aconitine MouseIntravenous (IV)LD500.100 mg/kg[3]
Aconitine MouseIntraperitoneal (IP)LD500.270 mg/kg[3]
Aconitine RatIntravenous (IV)LD500.064 mg/kg[3]
Aconitine HumanOralEst. Lethal Dose1 - 2 mg (total)[11]

Note: The LD50 of IV aconitine in mice is approximately 38 times lower than its hydrolysates.[12]

Experimental Protocols

Standardized protocols are essential for the accurate investigation of the pharmacological properties of this compound.

5.1 Protocol: Quantification of this compound by LC-MS/MS This method allows for the sensitive and specific quantification of this compound in biological matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge (e.g., HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Take 1 mL of the biological sample (e.g., serum, plasma) and mix with an internal standard.

    • Load the mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for analysis.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[13]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) methanol.[13]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard to ensure specificity and accuracy.[14]

  • Quantification:

    • Construct a calibration curve using known concentrations of pure this compound standard.

    • Calculate the concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

5.2 Protocol: In Vitro Cell Viability (MTT Assay) This protocol is used to assess the cytotoxicity or cytostatic effects of this compound on a cell line (e.g., RAW 264.7 macrophage precursors).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

General Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Biological Sample (e.g., Plasma, Cells) Extraction Extraction / Isolation (e.g., SPE) Sample->Extraction Quant Quantification (e.g., LC-MS/MS) Extraction->Quant Bioassay Biological Assay (e.g., MTT, NF-κB Reporter) Extraction->Bioassay Data Data Acquisition Quant->Data Bioassay->Data Analysis Statistical Analysis Data->Analysis Conclusion Conclusion Analysis->Conclusion

A generalized workflow for the pharmacological analysis of this compound.

Conclusion

Pure this compound represents a significant departure from its parent compound, aconitine. The hydrolysis of the key ester groups at C-8 and C-14 renders it thousands of times less toxic, effectively removing the acute cardiotoxic and neurotoxic threats associated with Aconitum alkaloids. While historical focus has been on the toxicity of aconitine, emerging research on pure this compound reveals a distinct pharmacological profile. Its demonstrated ability to inhibit osteoclast differentiation via the RANKL/NF-κB/NFATc1 signaling pathway presents a novel therapeutic avenue for bone diseases.[9][10] Further investigation into the anti-inflammatory and other potential activities of this compound is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this detoxified alkaloid.

References

Aconine as a Metabolite of Aconitine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolism of aconitine (B1665448), a highly toxic diterpenoid alkaloid, into its significantly less toxic metabolite, aconine. Understanding this metabolic pathway is critical for the toxicological assessment of Aconitum species and for the development of safer therapeutic agents derived from these plants. This document details the metabolic transformations, presents quantitative pharmacokinetic data, outlines common experimental protocols, and illustrates the toxicological significance of this metabolic process.

Metabolic Pathways of Aconitine

The primary metabolic pathway for aconitine in vivo is detoxification through sequential hydrolysis. Aconitine is a diester-diterpenoid alkaloid, and its high toxicity is largely attributed to the ester groups at the C8 and C14 positions[1]. The metabolic process involves the enzymatic cleavage of these ester bonds.

The metabolism proceeds in two main steps:

  • Hydrolysis to Benzoylthis compound (B606023): The acetyl group at the C8 position of aconitine is hydrolyzed, yielding the monoester metabolite, benzoylthis compound (BAC).

  • Hydrolysis to this compound: The benzoyl group at the C14 position of benzoylthis compound is subsequently cleaved, resulting in the formation of this compound (ACN), an amine diterpenoid alkaloid with substantially lower toxicity[1][2].

This hydrolysis is considered the principal detoxification pathway for aconitine[3]. While hydrolysis is the key transformation, studies involving rat and human liver microsomes indicate that cytochrome P450 (CYP) enzymes also play a role in the overall metabolism of aconitine and related alkaloids[4][5]. The primary isoforms involved are CYP3A4 and CYP3A5, with secondary contributions from CYP1A1/2 and CYP2D6[1][6][7]. These enzymes typically mediate oxidative reactions such as demethylation and hydroxylation.

G cluster_workflow Typical In Vivo Pharmacokinetic Workflow admin 1. Administration (Oral Gavage to Rats) collect 2. Sample Collection (Serial Blood Draws) admin->collect process 3. Sample Processing (Plasma Separation) collect->process extract 4. Analyte Extraction (Protein Precipitation or QuEChERS) process->extract analyze 5. Instrumental Analysis (LC-MS/MS) extract->analyze data 6. Data Processing (Pharmacokinetic Modeling) analyze->data G cluster_mechanism Mechanism of Aconitine Toxicity and Detoxification Aconitine Aconitine (High Affinity for Nav Channels) Nav Voltage-Gated Sodium Channel (Nav) Aconitine->Nav Binds and Activates Metabolism In Vivo Metabolism (Hydrolysis) Aconitine->Metabolism Undergoes Toxicity Persistent Channel Activation (Arrhythmia, Neurotoxicity) Nav->Toxicity Leads to This compound This compound (Low Affinity for Nav Channels) Metabolism->this compound Produces This compound->Nav Weakly Interacts Detox Reduced Channel Activation (Detoxification) This compound->Detox Results in

References

An In-depth Technical Guide on the Hydrolysis of Aconitine to Aconine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of aconitine (B1665448), a toxic diterpenoid alkaloid, into its less toxic derivative, aconine. This process is critical for the detoxification of traditional medicines containing Aconitum species and is a key area of study in pharmacology and drug development. This document details the reaction pathways, presents quantitative data on hydrolysis outcomes, outlines experimental protocols for both the hydrolysis reaction and subsequent analysis, and visualizes the underlying biochemical and experimental processes.

Introduction to Aconitine Hydrolysis

Aconitine, a major alkaloid found in plants of the Aconitum genus, is known for its potent cardiotoxicity and neurotoxicity. The toxicity of aconitine is primarily attributed to the ester groups at the C8 and C14 positions of its diterpenoid skeleton.[1] Hydrolysis of these ester bonds significantly reduces the molecule's toxicity, making it a crucial step in the preparation of Aconitum-derived traditional medicines.

The hydrolysis of aconitine typically occurs in a two-step process. First, the acetyl group at the C8 position is cleaved to form benzoylthis compound (B606023), a monoester alkaloid. Subsequently, the benzoyl group at the C14 position is removed to yield the final product, this compound, an amino alcohol.[2][3] This detoxification can be achieved through various methods, including heating in water, treatment with mild acids or alkalis, and high-pressure processing.[4][5]

Data Presentation: Quantitative Analysis of Aconitine Hydrolysis

The efficiency of aconitine hydrolysis is influenced by various factors, including reaction time, temperature, and pH. The following tables summarize quantitative data from studies investigating the hydrolysis of aconitine under different conditions.

Table 1: Time-Course of Aconitine Hydrolysis and Product Formation

Time (min)Aconitine (%)Benzoylthis compound (%)This compound (%)Other Products (%)*
0100000
3058.325.15.211.4
6035.638.210.515.7
12015.245.820.118.9
2403.140.335.221.4

*Other products may include indaconitine, pyroaconitine, and 16-epi-pyrothis compound.[6]

Table 2: Effect of pH on Aconitine Metabolism by Rat Intestinal Bacteria

pHRelative Abundance of Residual Aconitine
5.8103.22
6.281.09
6.621.49
7.010.15

Data from a semi-quantitative analysis of aconitine metabolism after 5 days of incubation.[7]

Experimental Protocols

This section provides detailed methodologies for the hydrolysis of aconitine and the subsequent analysis of its products.

Laboratory Protocol for Alkaline Hydrolysis of Aconitine

This protocol describes a general procedure for the alkaline hydrolysis of aconitine to this compound.

Materials:

  • Aconitine standard

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Methanol (B129727) or Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvents for extraction (e.g., chloroform (B151607), ethyl acetate)

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of aconitine in methanol or ethanol in a round-bottom flask.

  • Add the alkaline solution (e.g., 0.1 M KOH) to the flask. The molar ratio of aconitine to base should be optimized, but a ratio of 1:10 is a common starting point.

  • Heat the mixture to reflux with constant stirring. The reaction temperature and time will need to be optimized. Typical conditions range from 60-80°C for several hours.

  • Monitor the progress of the reaction using TLC. A suitable mobile phase would be a mixture of chloroform and methanol. The disappearance of the aconitine spot and the appearance of new, more polar spots corresponding to benzoylthis compound and this compound indicate the progression of the hydrolysis.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 0.1 M HCl) to a pH of approximately 7.

  • Remove the organic solvent using a rotary evaporator.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) to remove any remaining benzoylthis compound and other less polar byproducts.

  • The aqueous layer, containing the more polar this compound, can then be further purified if necessary, for example, by column chromatography.

  • Confirm the identity and purity of the resulting this compound using analytical techniques such as HPLC-MS and NMR.

UPLC-Q-TOF-MS Method for the Analysis of Aconitine and its Hydrolysis Products

This protocol is based on the method described by Yang et al. (2022) for the analysis of aconitine and its hydrolysates.[6]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Thermo Scientific Syncronis C18 column (2.1 mm × 100 mm, 1.7 μm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 40% B for 0–15 min, 40%–30% B for 15–19 min, 30% B for 19–20 min

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Scan Range: m/z 50–1500

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, source temperature, and desolvation gas flow.

Sample Preparation:

  • Prepare a standard solution of aconitine (e.g., 2.09 mg in 100 mL of methanol–water, 1:99 v/v).[6]

  • For hydrolysis experiments, take aliquots of the reaction mixture at different time points.

  • Stop the reaction by cooling and neutralizing the sample.

  • Filter the sample through a 0.22 µm micropore filter before injection into the UPLC system.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hydrolysis pathway of aconitine, a typical experimental workflow, and the signaling pathway associated with aconitine's toxicity.

Hydrolysis_Pathway Aconitine Aconitine (Diester Alkaloid) Benzoylthis compound Benzoylthis compound (Monoester Alkaloid) Aconitine->Benzoylthis compound Hydrolysis (Loss of Acetyl Group at C8) This compound This compound (Amino Alcohol) Benzoylthis compound->this compound Hydrolysis (Loss of Benzoyl Group at C14)

Caption: Hydrolysis pathway of aconitine to this compound.

Experimental_Workflow cluster_hydrolysis Hydrolysis cluster_analysis Analysis start Aconitine Solution reaction Alkaline Hydrolysis (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring sampling Sample Collection monitoring->sampling prep Sample Preparation (Neutralization, Filtration) sampling->prep analysis UPLC-Q-TOF-MS Analysis prep->analysis data Data Interpretation analysis->data

Caption: Experimental workflow for aconitine hydrolysis and analysis.

Aconitine_Signaling cluster_cell Cellular Response Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 NFkB_Inhibition Inhibition of NF-κB Pathway Aconitine->NFkB_Inhibition Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Membrane Depolarization Na_Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity NFkB_Inhibition->Toxicity Modulates cellular response

Caption: Simplified signaling pathway of aconitine-induced toxicity.

References

Aconine: A Potential Therapeutic Agent with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aconine, a detoxification product of the highly toxic alkaloid aconitine (B1665448), is emerging as a compound of significant interest for its potential therapeutic applications. Derived from plants of the Aconitum genus, which have a long history in traditional medicine, this compound presents a much-improved safety profile compared to its parent compound. This technical guide provides a comprehensive overview of the current state of research on this compound's therapeutic effects, focusing on its anti-inflammatory, analgesic, and neuroprotective properties. It details the experimental protocols used to evaluate these effects, presents available quantitative data for comparative analysis, and visualizes the proposed mechanisms and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction: From Aconitine's Toxicity to this compound's Therapeutic Promise

Aconitum species, commonly known as aconite or wolfsbane, have been used for centuries in traditional medicine for their potent analgesic and anti-inflammatory properties.[1] However, the therapeutic use of aconite is severely limited by the extreme toxicity of its primary active constituent, aconitine.[2] Aconitine is a cardiotoxin (B1139618) and neurotoxin that acts by persistently activating voltage-gated sodium channels.[3][4]

This compound is a hydrolysis product of aconitine, formed by the removal of the acetyl group at C8 and the benzoyl group at C14.[5] This structural modification leads to a significant reduction in toxicity.[6] While aconitine's toxicity overshadows its therapeutic benefits, its less toxic metabolite, this compound, is now being investigated for its own pharmacological activities, offering a potential pathway to safer therapeutic applications of aconite-derived compounds.

Therapeutic Potential of this compound

Current research, though less extensive than for aconitine, suggests that this compound possesses promising anti-inflammatory, analgesic, and neuroprotective properties.

Anti-inflammatory and Anti-rheumatic Effects

In vitro studies have demonstrated the anti-inflammatory and anti-rheumatic potential of this compound. One key study investigated its effects on Human Fibroblast-Like Synoviocytes-Rheumatoid Arthritis (HFLS-RA) cells, which are crucial in the pathogenesis of rheumatoid arthritis.[7]

Analgesic Effects

Comparative studies have been conducted to evaluate the analgesic properties of aconitine and its hydrolysis products, including this compound. These studies help to understand the structure-activity relationship and the potential for developing safer analgesics.

Neuroprotective Effects

The reduced neurotoxicity of this compound compared to aconitine is a significant advantage. While direct evidence for this compound's neuroprotective effects is still emerging, studies on detoxified Aconitum extracts, which would contain this compound, suggest a potential role in neuroprotection.[8]

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following tables summarize the available quantitative data from in vitro and in vivo studies, providing a basis for comparing the efficacy and toxicity of this compound with its parent compound, aconitine, and its intermediate metabolite, benzoylthis compound.

Table 1: In Vitro Anti-inflammatory and Anti-rheumatic Activity of this compound

CompoundCell LineConcentrationObserved EffectReference
This compoundHFLS-RA500 µg/mlInhibition of inflammatory cytokine production and proliferation of HFLS-RA cells.[7]

Table 2: Comparative Analgesic and Neurotoxic Effects of Aconitine, Benzoylthis compound, and this compound in Neuropathic Rats (Intrathecal Administration)

CompoundAnalgesic Effect (ED₅₀)Neurotoxic Effect (TD₅₀ - Paralysis)Therapeutic Index (TD₅₀/ED₅₀)Reference
Aconitine39.0 pmol0.4 nmol~10[6]
Benzoylthis compound-0.2 µmol-[6]
This compound> 300 µg (no significant effect)1.6 µmolNot applicable[6]

Note: The data for benzoylthis compound's analgesic effect was not explicitly provided in the abstract. The therapeutic index for aconitine is an approximation based on the provided data.

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for the replication and further exploration of this compound's therapeutic effects.

In Vitro Anti-inflammatory and Anti-rheumatic Activity Assay
  • Cell Line: Human Fibroblast-Like Synoviocytes-Rheumatoid Arthritis (HFLS-RA) cells.[9]

  • Inflammatory Model: HFLS-RA cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Assessment of Cell Viability: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.[2]

  • Measurement of Inflammatory Cytokines: The levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as prostaglandin (B15479496) E2 (PGE₂), in the cell culture supernatant are quantified using ELISA.[2]

  • Gene Expression Analysis: The mRNA expression levels of inflammatory mediators like TLR4, HIF-1α, and VEGFA are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[2]

In Vivo Analgesic Activity Assessment (Adapted from Aconitine Studies)
  • Animal Model: Mice are often used in various pain models.[10][11]

  • Pain Models:

    • Hot Plate Test: To assess the response to thermal pain.[11]

    • Acetic Acid-Induced Writhing Test: To evaluate visceral pain.[11]

    • Formalin Test: To investigate inflammatory pain.[12]

    • Chronic Constriction Injury (CCI) Model: To study neuropathic pain.

  • Drug Administration: this compound would be administered, likely intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Behavioral Assessment: The analgesic effect is quantified by measuring the animal's response to the pain stimulus (e.g., latency to lick a paw, number of writhes, paw withdrawal threshold).

In Vivo Neuroprotection Assay (General Protocol)
  • Animal Model: Rat models of neurological damage, such as traumatic optic neuropathy or streptozotocin-induced diabetic neuropathy, can be used.[13]

  • Induction of Neuropathy: A standardized method is used to induce the specific neurological damage.[13]

  • Treatment: Animals are treated with this compound over a specified period.

  • Behavioral and Functional Assessment: Neurological function is assessed through various tests, such as motor coordination and sensory response tests.[8]

  • Histopathological Analysis: Nerve tissues are collected for histological examination to assess nerve damage and regeneration.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of aconitine is the persistent activation of voltage-gated sodium channels.[3][4] this compound, lacking the ester groups of aconitine, is expected to have a significantly lower affinity for these channels, which accounts for its reduced toxicity.[14]

While specific signaling pathway studies for this compound are limited, the pathways modulated by aconitine, such as NF-κB and p38 MAPK, provide a starting point for investigation. It is plausible that this compound may exert its anti-inflammatory effects through the modulation of these pathways, albeit with a different potency and safety profile.

Proposed Hydrolysis Pathway of Aconitine to this compound

The detoxification of aconitine occurs through a two-step hydrolysis process.

G Aconitine Aconitine (Highly Toxic) Benzoylthis compound Benzoylthis compound (Less Toxic) Aconitine->Benzoylthis compound Hydrolysis (- Acetyl group) This compound This compound (Low Toxicity) Benzoylthis compound->this compound Hydrolysis (- Benzoyl group)

Figure 1: Hydrolysis pathway of aconitine to this compound.
Potential Anti-inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory mechanisms of other compounds in HFLS-RA cells and the effects of aconitine on inflammatory pathways, a potential signaling pathway for this compound can be proposed. This compound may inhibit the activation of key inflammatory transcription factors like NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines.

G cluster_extracellular Extracellular cluster_cellular Cellular (HFLS-RA) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_pathway->Proinflammatory_Cytokines Promotes Production This compound This compound This compound->NFkB_pathway Inhibits

Figure 2: Proposed anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent due to its demonstrated anti-inflammatory and potential analgesic and neuroprotective effects, coupled with a substantially lower toxicity profile than its parent compound, aconitine. The available data, although limited, provide a strong rationale for further investigation.

Future research should focus on:

  • In-depth Pharmacological Studies: Conducting comprehensive in vivo studies to establish the dose-response relationships and efficacy of this compound in various disease models.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its therapeutic effects.

  • Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and dosing.

  • Safety and Toxicology: Performing detailed toxicological studies to fully establish the safety profile of this compound for potential clinical applications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and safer treatments for a range of inflammatory, pain-related, and neurological disorders.

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Aconine from Aconitum Roots

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitum species, commonly known as aconite or monkshood, are rich sources of potent diterpenoid alkaloids. Among these, aconine is a compound of significant interest due to its potential therapeutic applications, including analgesic and anti-inflammatory effects.[1] this compound itself is an amorphous powder with a bitter taste, highly soluble in water and alcohol.[1] However, obtaining high yields of pure this compound presents a challenge. This compound is typically derived from the hydrolysis of its highly toxic precursor, aconitine (B1665448), which is the primary alkaloid extracted from the roots of Aconitum plants.[1] Therefore, a high-yield process for this compound involves two critical stages: the efficient extraction and purification of aconitine from the raw plant material, followed by the controlled hydrolysis of aconitine to yield this compound.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on various methods for extracting precursor alkaloids from Aconitum roots and the subsequent conversion to this compound.

Part I: High-Yield Extraction of Precursor Alkaloids (Aconitine)

The initial and most crucial step is the efficient extraction of total alkaloids, primarily aconitine, from the dried roots of Aconitum species. The choice of extraction method significantly impacts the yield and purity of the final product.

General Workflow for Alkaloid Extraction

The overall process, from raw material to a purified total alkaloid extract, follows a series of sequential steps.

G General Workflow for Aconitum Alkaloid Extraction cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product RawMaterial Aconitum Roots Cleaning Cleaning & Drying RawMaterial->Cleaning Grinding Grinding to Powder Cleaning->Grinding Extraction Solvent Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Acid-Base Partitioning or Column Chromatography Concentration->Purification FinalProduct Purified Total Alkaloid Extract Purification->FinalProduct

Caption: General workflow from raw Aconitum roots to a purified alkaloid extract.

Experimental Protocols: Extraction Methods

A variety of techniques can be employed, ranging from traditional methods to modern, efficiency-enhancing technologies.

1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency while reducing time and temperature compared to conventional methods.[2]

  • Objective: To extract total alkaloids from powdered Aconitum roots with high efficiency.

  • Materials & Reagents:

    • Powdered and dried Aconitum roots (60 mesh).

    • 70% Methanol (B129727).[3][4][5]

    • Filter paper or 0.22-μm nylon membrane.[3][4][5]

  • Equipment:

    • Ultrasonic bath or probe sonicator (e.g., 250 W, 40 kHz).[5]

    • Beaker or flask.

    • Analytical balance.

    • Filtration apparatus.

    • Rotary evaporator.

  • Protocol:

    • Weigh 10 g of powdered Aconitum root into a flask.[4][5]

    • Add 50 mL (a 1:5 solid-to-liquid ratio) of 70% methanol to the powder.[4][5]

    • Allow the mixture to soak for 1 hour at room temperature to ensure thorough wetting of the plant material.[4][5]

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes.[5][6] Maintain a controlled temperature to avoid degradation of thermolabile compounds.

    • After sonication, allow the mixture to cool to room temperature. Replenish any solvent lost due to evaporation with fresh 70% methanol.[4][5]

    • Filter the extract through a suitable filter membrane to separate the liquid extract from the plant residue.[3][4][5]

    • For exhaustive extraction, the residue can be re-extracted with fresh solvent.

    • Combine the filtrates. The resulting solution is the crude total alkaloid extract.

2. Heat Reflux Extraction (HRE)

A conventional and robust method involving boiling a solvent with the plant material, with the vapor being condensed and returned to the extraction vessel.

  • Objective: To extract alkaloids using a traditional, exhaustive method.

  • Materials & Reagents:

    • Powdered Aconitum roots.

    • Ethanol (90-95%).[7][8]

  • Equipment:

    • Round-bottom flask.

    • Reflux condenser.

    • Heating mantle.

    • Filtration apparatus.

  • Protocol:

    • Place a known quantity of powdered Aconitum root in a round-bottom flask.

    • Add the extraction solvent (e.g., 90% ethanol) at a solid-to-solvent ratio of 1:12.[7]

    • Assemble the reflux apparatus with the flask, heating mantle, and condenser.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux. The extraction time can vary, with some protocols lasting up to 10 hours for exhaustive extraction.[7]

    • After the extraction period, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the cooled mixture to separate the extract from the solid residue.

    • The filtrate contains the crude alkaloid extract.

Comparative Data on Extraction Yields

The yield of alkaloids is highly dependent on the Aconitum species, the extraction method, and the specific parameters used.

Extraction MethodAconitum SpeciesTarget Alkaloid(s)YieldReference
Pulsed Electric Field (PEF)A. coreanumGuanfu base A3.94 mg/g[7]
Ultrasonic-Assisted Extraction (UE)A. coreanumTotal Alkaloids40.50% (relative yield)[7]
Heat Reflux Extraction (HRE)A. coreanumGuanfu base ALower than PEF and UE[7]
Refluxed Acidic AlcoholA. szechenyianumAconitine331.7 - 1700 µg/g[9]
Sonication with 0.05 M HClA. chasmanthumAconitine7800 - 8100 µg/g[9]
Ultrasonic ExtractionA. gymnandrumTotal Alkaloids0.2674 mg/g[10]

Part II: Purification of Total Alkaloid Extract

Crude extracts contain numerous impurities. A purification step is essential to isolate the alkaloids. Acid-base partitioning is a standard and effective method.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

This method leverages the basic nature of alkaloids, which allows them to be separated from neutral and acidic impurities by altering the pH of the solution.

  • Objective: To isolate total alkaloids from the crude solvent extract.

  • Materials & Reagents:

    • Crude alkaloid extract (from Part I).

    • Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

    • Ammonia (B1221849) solution (Ammonium Hydroxide, NH₄OH).

    • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃).

    • Distilled water.

    • pH indicator strips or a pH meter.

  • Equipment:

    • Separatory funnel (large volume).

    • Beakers.

    • Rotary evaporator.

  • Protocol:

    • Concentrate the crude extract obtained from Part I using a rotary evaporator to remove the bulk of the extraction solvent (e.g., methanol or ethanol).

    • Redissolve the resulting paste in water.[3][4]

    • Acidify the aqueous solution by adding dilute HCl to adjust the pH to 1-2.[3][4] At this pH, alkaloids form water-soluble salts.

    • Transfer the acidic solution to a separatory funnel and extract it with an immiscible organic solvent like dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the remaining aqueous layer to 9-10 by adding ammonia solution.[3][4] This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.

    • Extract the now alkaline aqueous solution three times with an equal volume of dichloromethane.[3][4] The alkaloids will move into the organic phase.

    • Combine the organic layers. This solution contains the purified total alkaloids.

    • Wash the combined organic layer with distilled water to remove residual impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the purified total alkaloid extract, which will be enriched in aconitine.

Part III: Hydrolysis of Aconitine to this compound

The final step is the chemical conversion of the purified aconitine into this compound through hydrolysis. This process breaks the ester linkages in the aconitine molecule.

Chemical Transformation Pathway

Aconitine hydrolysis is a two-step process. The first hydrolysis removes the acetyl group to form benzoylthis compound (B606023), and the second removes the benzoyl group to yield the final product, this compound.

G Hydrolysis Pathway: Aconitine to this compound cluster_reactants Reactants & Intermediates cluster_product Final Product Aconitine Aconitine Benzoylthis compound Benzoylthis compound Aconitine->Benzoylthis compound + H₂O - Acetic Acid This compound This compound Benzoylthis compound->this compound + H₂O - Benzoic Acid

Caption: The two-step hydrolysis of aconitine to produce this compound.

Experimental Protocol: Hydrolysis
  • Objective: To convert purified aconitine into this compound.

  • Materials & Reagents:

    • Purified total alkaloid extract (rich in aconitine).

    • A suitable hydrolysis agent (e.g., a basic or acidic solution, or water under heat).

    • Solvents for purification (e.g., water, ether).

  • Protocol:

    • Dissolve the purified aconitine-rich extract in a suitable reaction vessel.

    • The hydrolysis of aconitine yields benzoylthis compound and acetic acid as the first step.[1]

    • Further hydrolysis of the resulting benzoylthis compound yields this compound and benzoic acid.[1] This can be achieved by heating in water or under mild alkaline conditions.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion.

    • Once the reaction is complete, the separation of this compound from the byproducts is necessary.

    • This compound is extremely soluble in water, while the byproduct, benzoic acid, is less soluble.[1] This difference in solubility can be exploited for separation.

    • The aqueous solution containing this compound can be washed with a solvent like ether, in which benzoic acid is soluble but this compound is practically insoluble, to purify the final product.[1]

    • The final aqueous solution can be carefully concentrated to yield the this compound product.

Note on Safety: Aconitum alkaloids, particularly aconitine, are extremely toxic. All handling, extraction, and purification steps must be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

References

Application Notes and Protocols for the Purification of Aconine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and comparative data for the purification of aconine and related norditerpenoid alkaloids from plant sources, primarily of the Aconitum genus. The methodologies are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a less toxic hydrolysis product of the highly toxic norditerpenoid alkaloid, aconitine (B1665448), found in plants of the Aconitum species (monkshood). The purification of aconitine and its derivatives is a critical step for pharmacological research, toxicological studies, and the development of potential therapeutic agents. The complex mixture of related alkaloids in the plant matrix necessitates multi-step purification strategies to achieve high purity isolates.

This document outlines various techniques for the extraction, separation, and purification of these alkaloids, with a focus on providing practical, step-by-step protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.

Extraction Protocols

The initial extraction from plant material is a crucial first step to isolate the crude alkaloid mixture. The choice of solvent and extraction conditions significantly impacts the yield and profile of the extracted compounds.

Acid-Base Extraction from Aconitum Plant Material

This protocol describes a classic acid-base extraction method to selectively isolate alkaloids from the bulk of plant material.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Aqueous Ammonia (B1221849) (NH₄OH)

  • 5% Aqueous Sulfuric Acid (H₂SO₄)

  • 25% Aqueous Ammonia (NH₄OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Potassium Carbonate (K₂CO₃)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Protocol:

  • Dampen 10 kg of ground Aconitum roots with a 5% aqueous ammonia solution and let it stand for 2 hours.[1]

  • Extract the ammoniated plant material with dichloromethane eight times over a 12-hour period.[1]

  • Combine the dichloromethane extracts and concentrate them using a rotary evaporator.[1]

  • Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.

  • Separate the acidic aqueous layer and cool it to 0°C.[1]

  • Basify the cold, acidic solution with a 25% aqueous ammonia solution to a pH of 9-10.[1]

  • Extract the now deprotonated alkaloids from the basic aqueous solution with diethyl ether four times, in the presence of K₂CO₃ to salt out the alkaloids.[1]

  • Combine the ether extracts and dry them over anhydrous MgSO₄.[1]

  • Filter the dried ether solution and evaporate the solvent to yield the crude alkaloid extract.[1]

Ethanol (B145695) Reflux Extraction

This method is suitable for extracting a broad range of alkaloids and is often used in traditional Chinese medicine preparations.

Materials:

  • Dried and crushed Aconitum plant material

  • 95% Ethanol (EtOH)

  • Reflux apparatus

  • Filter paper

  • Rotary evaporator

Protocol:

  • Place the dried and crushed Aconitum material in a round-bottom flask.

  • Add ethanol to the flask (e.g., 1:10 w/v ratio).

  • Reflux the mixture for 1.5 to 3.5 hours. For exhaustive extraction, this step can be repeated 2-3 times.[2]

  • After cooling, filter the extract to remove the solid plant material.

  • Combine the filtrates if multiple extractions were performed.

  • Concentrate the ethanolic extract using a rotary evaporator to obtain a concentrated paste of the crude alkaloids.[2]

Chromatographic Purification

Chromatography is essential for separating individual alkaloids from the crude extract. A variety of techniques can be employed, from low-pressure column chromatography to high-performance liquid chromatography (HPLC).

Column Chromatography over Alumina (B75360)

This is a common method for the initial fractionation of the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Activated aluminum oxide (alumina)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column

  • Fraction collector

Protocol:

  • Dissolve the crude alkaloid sample in a minimal amount of chloroform.[1]

  • Prepare a slurry of activated alumina in chloroform and pack it into a glass column.

  • Load the dissolved sample onto the top of the alumina column.[1]

  • Elute the column with a solvent system of chloroform-methanol (e.g., 4:1 v/v).[1]

  • Collect fractions and monitor the separation using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Combine the fractions containing the desired alkaloid(s).

  • Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

Macroporous Resin Column Chromatography

Macroporous resins are effective for purifying and concentrating alkaloids from aqueous solutions.

Materials:

  • Aqueous solution of crude alkaloids

  • AB-8 macroporous adsorption resin (or equivalent)

  • Distilled water

  • 70% Ethanol

  • Glass chromatography column

Protocol:

  • Adjust the pH of the aqueous alkaloid solution to the desired level (e.g., pH 9-10).[2]

  • Pack a column with pre-treated AB-8 macroporous adsorption resin.

  • Load the pH-adjusted alkaloid solution onto the resin column.

  • Wash the column with distilled water to remove impurities.[2]

  • Elute the adsorbed alkaloids with 70% ethanol.[2]

  • Collect the ethanolic eluate and concentrate it to obtain the purified alkaloids.

High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative or semi-preparative HPLC is often the method of choice.

System Parameters for Aconitine Analysis and Purification:

ParameterSpecification
Column Kinetex 2.6u C8 100A[3]
Mobile Phase A Distilled water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Flow Rate 0.5 mL/min[3]
Column Temperature 45°C[3]
Injection Volume 0.1 µL[3]
Detection Mass Spectrometry (ESI+)[3]

Protocol:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Dissolve the partially purified alkaloid sample in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm membrane.[3]

  • Inject the sample onto the HPLC column.

  • Run a gradient or isocratic elution to separate the components.

  • Collect the fractions corresponding to the peak of the target alkaloid.

  • Evaporate the solvent from the collected fractions to obtain the highly purified compound.

Crystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity of the target alkaloid, especially on a larger scale.

Recrystallization from Methanol

Materials:

  • Partially purified aconitine

  • Methanol (MeOH)

  • Beaker or flask

  • Hot plate/stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve the partially purified aconitine residue in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystal formation.

  • Collect the crystals by filtration.[1]

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals at a low temperature (e.g., 25°C) to obtain pure aconitine.[1]

Data Summary

The following table summarizes the performance of different purification techniques for aconitine from an initial extract of 80% purity.[4]

Purification TechniqueFinal PurityYieldScaleNotes
Reverse-Phase Flash Chromatography> 96%[4]-Semi-industrial-
Reverse-Phase Semi-Preparative HPLC> 96%[4]-Semi-industrial-
Centrifugal Partition Chromatography (CPC)> 96%[4]63%[4]Semi-industrialHighest purification yield.[4]
Recrystallization> 96%[4]-Large scaleMethod of choice for large quantities due to safety and prevention of degradation.[4]

Visualizations

General Purification Workflow

G General Purification Workflow for Aconitum Alkaloids A Aconitum Plant Material B Extraction (e.g., Acid-Base or Ethanol Reflux) A->B C Crude Alkaloid Extract B->C D Column Chromatography (Alumina or Macroporous Resin) C->D E Partially Purified Alkaloids D->E H Waste/Impurities D->H F High-Purity Purification (Prep-HPLC or Recrystallization) E->F G Pure this compound/Aconitine Isolate F->G F->H

Caption: A generalized workflow for the isolation and purification of aconitum alkaloids.

Acid-Base Extraction Logic

G Logical Flow of Acid-Base Extraction Start Crude Extract in Organic Solvent AcidWash Add Aqueous Acid (H+) Start->AcidWash AqueousLayer Protonated Alkaloids (A-H+) in Aqueous Phase AcidWash->AqueousLayer OrganicWaste1 Neutral Impurities in Organic Phase (Discard) AcidWash->OrganicWaste1 Separate Phases BaseAddition Add Base (OH-) to Aqueous Phase AqueousLayer->BaseAddition Deprotonated Deprotonated Alkaloids (A) in Aqueous Phase BaseAddition->Deprotonated OrganicExtraction Extract with Fresh Organic Solvent Deprotonated->OrganicExtraction FinalProduct Purified Alkaloids in Organic Phase OrganicExtraction->FinalProduct AqueousWaste Aqueous Waste (Discard) OrganicExtraction->AqueousWaste Separate Phases

Caption: The logical steps involved in the selective extraction of alkaloids using pH manipulation.

References

Application Note: Quantification of Aconine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of aconine in biological matrices. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic, toxicological, and drug metabolism studies involving aconitine (B1665448) and its metabolites.

Introduction

Aconitine, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, undergoes rapid metabolism in the body to less toxic and non-toxic derivatives, including the monoester benzoylthis compound (B606023) and the final hydrolysis product, this compound. Accurate quantification of these metabolites is crucial for understanding the toxicology and pharmacokinetics of aconitine. This document outlines a robust HPLC-MS/MS method for the determination of this compound, offering high sensitivity and specificity.

Experimental

Sample Preparation

A solid-phase extraction (SPE) procedure is employed for the purification and concentration of this compound from plasma samples.

Protocol:

  • To 0.5 g of plasma sample, add 3 mL of 0.15 M phosphate (B84403) buffer (pH 6.0).

  • Homogenize and centrifuge the sample at 5,000 g for 10 minutes.[1]

  • Condition a mixed-mode C8 cation exchange SPE column by washing with 3 mL of methanol (B129727), followed by 3 mL of water, and finally 1 mL of 0.15 M phosphate buffer (pH 6.0).[1][2]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Wash the column with 3 mL of water.

  • Elute the analyte with two aliquots of 1.5 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of methanol for HPLC-MS/MS analysis.[3]

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution program.

Table 1: HPLC Parameters

ParameterValue
Column Agilent ZORBAX SB-C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 13-26% B (0-7 min), 26% B (7-15 min)[6]
Flow Rate 0.3 mL/min[4][6][7]
Column Temperature 35 °C[4][5]
Injection Volume 5 µL[6]
Mass Spectrometry

An electrospray ionization (ESI) source operating in positive ion mode is used, with detection performed by Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2][4][7][8]
Capillary Voltage 3.0 kV[4]
Source Temperature 120 °C[4]
Desolvation Temperature 300 °C[4][6]
Drying Gas Flow 9 L/min[6]
Nebulizer Pressure 20 psi[6]

Table 3: MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound646.3586.346
Internal Standard (IS)e.g., Yohimbine: 355.2212.346

Note: The precursor ion for aconitine is [M+H]⁺. An appropriate internal standard, such as yohimbine, should be used for accurate quantification.[3]

Quantitative Data Summary

The developed method demonstrates excellent linearity and sensitivity for the quantification of this compound.

Table 4: Method Performance Characteristics

ParameterResult
Linearity Range 0.3125 – 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.1 ng/g[2][8]
Limit of Quantification (LOQ) 0.5 ng/g[2][8]
Recovery 79.9%[2][8]

Experimental Workflow

G plasma Plasma Sample (0.5 g) buffer Add Phosphate Buffer plasma->buffer homogenize Homogenize & Centrifuge buffer->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Methanol dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Workflow for this compound Quantification by HPLC-MS/MS.

References

Developing a Validated Analytical Standard for Aconine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a validated analytical standard for Aconine. The information is intended to guide researchers, scientists, and drug development professionals in establishing a reliable and accurate method for the quantification of this compound in various matrices.

Introduction

This compound is a norditerpenoid alkaloid and a hydrolysis product of the highly toxic Aconitine, found in plants of the Aconitum genus. While less toxic than its parent compound, the quantification of this compound is crucial for toxicological studies, pharmacokinetic analysis, and the quality control of traditional medicines where Aconitum species are used. The development of a validated analytical standard is the foundation for accurate and reproducible measurements of this compound.

This document outlines the physicochemical properties of this compound, a detailed protocol for its quantification using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a comprehensive method validation plan based on ICH Q2(R2) guidelines, and insights into its known signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, including solvent selection and storage conditions.

PropertyValueReference
Chemical Formula C₂₅H₄₁NO₉[1]
Molar Mass 499.6 g/mol [1]
Appearance Amorphous, bitter, non-poisonous alkaloid[2]
Solubility Soluble in ethanol, DMSO, and DMF. Water solubility is limited.[1]
Storage Conditions Store at -20°C for long-term stability.[3]
Stability Stable for at least 4 years when stored properly. Susceptible to hydrolysis under strong acidic or basic conditions and high temperatures.[3][4]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Development of a Validated HPLC-UV Method for this compound Quantification

This protocol is adapted from validated methods for the closely related compound, Aconitine, due to the scarcity of specific validated methods for this compound. The similar chemical structures suggest comparable chromatographic behavior.

3.1.1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Ammonia (B1221849) solution (30%)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 0.01 M Ammonium Bicarbonate buffer (pH 9.6, adjusted with 30% ammonia solution) (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Table 2: HPLC-UV Chromatographic Conditions

3.1.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.5. Sample Preparation

The following is a general procedure for solid samples. The protocol may need to be optimized based on the specific sample matrix.

  • Accurately weigh a homogenized sample (e.g., powdered plant material, formulation).

  • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifuge the mixture to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol according to ICH Q2(R2) Guidelines

The developed HPLC-UV method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][5][6][7]

3.2.1. Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a Diode Array Detector (DAD).
Linearity A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision studies.
Accuracy The recovery should be determined at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
Precision - Repeatability (Intra-day precision): The Relative Standard Deviation (RSD) of six replicate injections of the same standard should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of assays performed on different days, by different analysts, or with different equipment should be ≤ 3%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method's performance should be evaluated by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The RSD of the results should be within acceptable limits.

Table 3: Method Validation Parameters and Acceptance Criteria

Data Presentation

Representative Certificate of Analysis for this compound Analytical Standard
ParameterSpecificationResultMethod
Product Name This compound--
CAS Number 509-20-6--
Molecular Formula C₂₅H₄₁NO₉--
Molecular Weight 499.6 g/mol --
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥ 95.0%98.7%HPLC-UV at 238 nm
Identification Conforms to reference spectrumConformsMass Spectrometry, NMR
Loss on Drying ≤ 1.0%0.3%TGA
Storage -20°C--
Retest Date 24 months--

Table 4: Representative Certificate of Analysis

Summary of Method Validation Data (Hypothetical)
Validation ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) - Repeatability: 0.8% - Intermediate Precision: 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results with minor changes in mobile phase pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min). RSD of results remained < 2%.

Table 5: Summary of Hypothetical HPLC-UV Method Validation Data for this compound

Visualizations

Experimental Workflow for Developing a Validated this compound Analytical Standard

experimental_workflow cluster_prep 1. Preparation cluster_method_dev 2. Method Development cluster_validation 3. Method Validation (ICH Q2(R2)) cluster_application 4. Application prep_standard Procure this compound Reference Standard (≥95%) hplc_setup HPLC System Setup (C18 Column, UV Detector) prep_standard->hplc_setup prep_reagents Prepare HPLC-grade Reagents and Solvents prep_reagents->hplc_setup condition_opt Optimize Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) hplc_setup->condition_opt specificity Specificity condition_opt->specificity linearity Linearity & Range condition_opt->linearity accuracy Accuracy condition_opt->accuracy precision Precision (Repeatability & Intermediate) condition_opt->precision lod_loq LOD & LOQ condition_opt->lod_loq robustness Robustness condition_opt->robustness sample_analysis Quantitative Analysis of this compound in Samples specificity->sample_analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis lod_loq->sample_analysis robustness->sample_analysis reporting Report Results with Established Uncertainty sample_analysis->reporting

Caption: Workflow for this compound analytical standard development.

Signaling Pathway of this compound in Inhibiting Osteoclast Differentiation

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates Calcineurin Calcineurin RANK->Calcineurin Activates This compound This compound IKK IKK Complex This compound->IKK Inhibits This compound->Calcineurin Inhibits TRAF6->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates NFATc1_p NFATc1-P Calcineurin->NFATc1_p Dephosphorylates NFATc1_n NFATc1 NFATc1_p->NFATc1_n Translocates Gene_Expression Osteoclast-specific Gene Expression (c-Fos, Cathepsin K, etc.) NFkappaB_n->Gene_Expression Induces NFATc1_n->Gene_Expression Induces Osteoclastogenesis Osteoclastogenesis & Bone Resorption Gene_Expression->Osteoclastogenesis

Caption: this compound inhibits osteoclastogenesis via NF-κB and NFATc1.[8][9]

Conclusion

The development of a validated analytical standard for this compound is a critical step for ensuring the accuracy and reliability of its quantification. The provided HPLC-UV method, along with the comprehensive validation protocol based on ICH Q2(R2) guidelines, offers a robust framework for researchers. The elucidation of this compound's inhibitory effects on the RANKL-induced NF-κB and NFATc1 signaling pathways provides valuable insights into its biological activity and potential therapeutic applications. By following these detailed protocols and guidelines, researchers can confidently establish a validated analytical standard for this compound, contributing to the advancement of research in toxicology, pharmacology, and natural product chemistry.

References

Aconine as a Biomarker for Aconitum Poisoning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, contain highly toxic C19-diterpenoid alkaloids, with aconitine (B1665448), mesaconitine, and hypaconitine (B608023) being the most prominent.[1][2] Ingestion of plant material or improperly prepared traditional medicines can lead to severe and often fatal poisoning. The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.[3][4] Aconitine undergoes rapid metabolism in the body, primarily through hydrolysis, to less toxic metabolites. One of the key metabolites is aconine, formed by the hydrolysis of the acetyl group at C-8 and the benzoyl group at C-14 of aconitine. Due to the rapid metabolism and short half-life of the parent alkaloids, the detection of metabolites like this compound in biological samples can serve as a crucial biomarker for diagnosing Aconitum poisoning, especially in cases where the parent compounds are no longer detectable.[5] This document provides detailed application notes and protocols for the use of this compound as a biomarker for Aconitum poisoning.

Toxicokinetics and Metabolism of Aconitine to this compound

Aconitine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP3A5, and CYP2D6, as well as by carboxylesterases.[6][7] The metabolism involves a two-step hydrolysis process. First, aconitine is hydrolyzed to the less toxic monoester alkaloid, benzoylthis compound (B606023). Subsequently, benzoylthis compound is further hydrolyzed to the even less toxic this compound.[5]

A study in rats orally administered with aconitine, benzoylthis compound, and this compound provided the following pharmacokinetic parameters for this compound:

ParameterValue (for this compound)
Cmax (ng/mL) 4.29
Tmax (h) 0.31 ± 0.17
Table 1: Pharmacokinetic parameters of this compound in rats after oral administration.[3]

The rapid absorption and metabolism of aconitine underscore the importance of analyzing its metabolites, such as this compound, for accurate diagnosis of poisoning.

Clinical and Forensic Significance of this compound Detection

The detection of this compound in biological samples is a strong indicator of exposure to Aconitum alkaloids. In a forensic context, identifying aconitine and its metabolites in postmortem specimens is crucial for determining the cause of death in suspected poisoning cases.[5] Due to the rapid metabolism of aconitine, its concentration in postmortem blood can vary. However, a review of 25 aconitine-induced deaths reported blood aconitine concentrations ranging from 2.9 to 470 ng/mL.[1] While specific this compound concentrations in human poisoning cases are not extensively documented in readily available literature, its presence confirms exposure to aconitine-containing substances. The detection of this compound in urine can be particularly useful as it is excreted over time, potentially allowing for a longer detection window compared to the parent compound in blood.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Blood by LC-MS/MS

This protocol is adapted from established methods for the analysis of Aconitum alkaloids.[1][8]

1. Sample Preparation: Protein Precipitation

  • To 200 µL of human plasma or whole blood in a microcentrifuge tube, add 600 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., diazepam-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate this compound from other matrix components. For example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 410.2 -> Product ions (Q3) [to be determined empirically, but based on fragmentation of similar alkaloids, could involve loss of water and other functional groups].

      • Internal Standard (e.g., diazepam-d5): Q1 m/z 290.1 -> Q3 m/z 154.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for this compound.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in blank plasma or blood.

  • Analyze the standards along with the prepared samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Extraction of this compound from Urine Samples

This protocol is a general solid-phase extraction (SPE) method that can be optimized for this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Centrifuge the urine sample to remove any particulate matter.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.

  • Load 1 mL of the urine sample onto the conditioned cartridge.

  • Wash the cartridge with water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS parameters as described in Protocol 1.

Visualizations

Metabolic Pathway of Aconitine to this compound Aconitine Aconitine Benzoylthis compound Benzoylthis compound Aconitine->Benzoylthis compound Hydrolysis (Carboxylesterases, CYP450) This compound This compound Benzoylthis compound->this compound Hydrolysis

Caption: Metabolic conversion of aconitine to this compound.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood/Urine) Protein_Precipitation Protein Precipitation (for Blood/Plasma) Sample->Protein_Precipitation SPE Solid-Phase Extraction (for Urine) Sample->SPE Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Signaling Pathway of Aconitum Alkaloid Toxicity Aconitum_Alkaloids Aconitum Alkaloids (e.g., Aconitine) Na_Channel Voltage-Gated Sodium Channel Aconitum_Alkaloids->Na_Channel Binds to Site 2 Persistent_Activation Persistent Activation/Delayed Inactivation Na_Channel->Persistent_Activation Na_Influx Increased Intracellular Na+ Persistent_Activation->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ (via Na+/Ca2+ Exchanger) Depolarization->Ca_Influx Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity Arrhythmias Cardiac Arrhythmias Ca_Influx->Arrhythmias

References

Application Notes and Protocols: Synthesis and Pharmacological Screening of Aconine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Aconitine (B1665448), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, is a potent compound with a complex hexacyclic cage-like structure.[1][2] It exhibits a wide range of biological activities, including cardiotonic, anti-tumor, anti-inflammatory, and analgesic effects.[2][3] However, the clinical application of aconitine is severely limited by its narrow therapeutic window and high cardiotoxicity and neurotoxicity.[3] This has driven significant interest in the synthesis of aconitine and aconine (a hydrolysis product of aconitine) derivatives.[4] The primary goal is to develop new chemical entities with reduced toxicity and enhanced pharmacological efficacy for specific therapeutic targets.[1]

These application notes provide an overview of the semi-synthesis of this compound derivatives and detailed protocols for their subsequent pharmacological screening.

2.0 General Experimental Workflow

The development and evaluation of novel this compound derivatives follow a structured workflow, from chemical synthesis to biological characterization. This process ensures a systematic approach to identifying lead compounds with desirable therapeutic properties.

G A Aconitine/Aconine (Starting Material) B Semi-Synthesis of Derivative A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) C->D E In Vivo Models (e.g., Analgesia, Anti-inflammatory) C->E F Data Analysis (IC50/EC50 Determination) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H

Caption: General workflow for synthesis and screening of this compound derivatives.

3.0 Synthesis of this compound Derivatives

Semi-synthesis, starting from naturally abundant aconitine, is a common strategy to generate a library of derivatives.[1] Modifications often involve esterification at the C8 and C14 positions, which have been shown to significantly alter the compound's activity and toxicity.[5]

3.1 Protocol: Semi-synthesis of this compound Lipo-alkaloid Derivatives

This protocol describes a general method for the esterification of aconitine with fatty acids to produce lipo-alkaloid derivatives, which have shown interesting anti-inflammatory properties.[5][6]

  • Starting Material Preparation: Dissolve aconitine in a suitable anhydrous organic solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Add the desired fatty acid chloride or anhydride (B1165640) to the solution. The reaction can be facilitated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with dilute acid (e.g., 1N HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Concentrate the dried solution under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.0 Pharmacological Screening Protocols

Screening of newly synthesized derivatives is crucial to identify their biological activities and therapeutic potential.

4.1 Protocol: Analgesic Activity Screening (Acetic Acid-Induced Writhing Test)

This in vivo model is widely used to evaluate the peripheral analgesic activity of new compounds.[1]

  • Animal Model: Use male Kunming mice (or a similar strain) weighing 18-22g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the mice into several groups: a vehicle control group, a positive control group (e.g., aspirin), and treatment groups for each this compound derivative at various doses.

  • Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After a set period (e.g., 20-30 minutes post-administration), inject each mouse intraperitoneally with a 0.6% solution of acetic acid.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and count the number of writhes (a specific stretching movement of the abdomen and hind limbs) over a 15-20 minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group. Determine the EC50 value (the dose that causes 50% of the maximum analgesic effect).[1]

4.2 Protocol: Anticancer Activity Screening (MTT Cell Viability Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines in vitro.[7][8]

  • Cell Culture: Seed cancer cells (e.g., H9c2, MDCK) into 96-well plates at a density of 2 x 10⁴ cells/well and incubate in a humidified incubator (37°C, 5% CO₂) for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium in the plates with the medium containing the test compounds at different concentrations (e.g., 5 to 200 µg/mL).[7][8] Include a vehicle control (e.g., 0.1% DMSO) and a positive control.[7][8]

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) of the wells using a microplate reader at a wavelength of approximately 560-570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

5.0 Signaling Pathways of this compound Derivatives

Understanding the molecular mechanisms underlying the pharmacological effects of this compound derivatives is key to rational drug design.

5.1 Analgesic Signaling Pathway

Aconitine and its derivatives can exert analgesic effects by modulating key receptors and channels involved in pain perception, such as cannabinoid receptors (CB1 and CB2) and the transient receptor potential cation channel subfamily V member 1 (TRPV1).[1]

G cluster_0 Mechanism of Analgesia AD This compound Derivative CB1 CB1/CB2 Receptors AD->CB1 Activates TRPV1 TRPV1 Channel AD->TRPV1 Inhibits Neuron Nociceptive Neuron CB1->Neuron Inhibits TRPV1->Neuron Activates Pain Pain Signal Transmission Neuron->Pain Analgesia Analgesic Effect

Caption: Analgesic mechanism via modulation of CB1/CB2 and TRPV1 channels.[1]

5.2 Cardiotonic Signaling Pathway

The cardiotonic effects of aconitine derivatives are often attributed to their ability to modulate voltage-gated sodium channels, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.[2]

G cluster_1 Mechanism of Cardiotonic Effect AD This compound Derivative Na_Channel Voltage-Gated Na+ Channel AD->Na_Channel Prolongs Activation Intra_Na Increased Intracellular [Na+] Na_Channel->Intra_Na Increases Na+ Influx Na_Ca_Ex Na+/Ca2+ Exchanger Intra_Ca Increased Intracellular [Ca2+] Na_Ca_Ex->Intra_Ca Intra_Na->Na_Ca_Ex Reduces Ca2+ Efflux Contractility Increased Myocardial Contractility (Positive Inotropic Effect) Intra_Ca->Contractility

Caption: Cardiotonic mechanism via modulation of ion channels.[2]

6.0 Data Presentation

Quantitative data from pharmacological screening should be summarized for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Analgesic Activity of Aconitine Derivatives

Compound Dose (mg/kg) Inhibition of Writhing (%) EC₅₀ (mg/kg) Reference
40 0.1 - 10 77.8 - 94.1 0.0591 [1]
42 0.1 - 10 77.8 - 94.1 0.0972 [1]

| 40-47 | 0.1 - 10 | 77.8 - 94.1 | N/A |[1] |

Table 2: Anti-proliferative Activity of Aconitum Extract

Cell Line Treatment IC₅₀ (µg/mL) Reference
H9c2 Methanol Extract 186.39 [7]
MDCK Methanol Extract 199.63 [7]
H9c2 Aconitine (Control) 132.32 [7]

| MDCK | Aconitine (Control) | 141.58 |[7] |

Table 3: Anti-inflammatory Activity of Lipo-Alkaloid Derivatives

Compound Target Activity Reference
Unsaturated Fatty Acid Esters COX-2 Significant Inhibition [6]
14-benzoylthis compound-8-O-eicosapentaenoate COX-1 Remarkable Activity [6]

| Long Chain Fatty Acid Derivatives | LTB₄ Formation | Pronounced Inhibition |[6] |

References

In Vitro Bioactivity of Aconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448), a highly toxic C19-diterpenoid alkaloid derived from the Aconitum genus, has been a subject of extensive research due to its potent biological activities. Despite its toxicity, aconitine has demonstrated potential therapeutic effects, including anti-inflammatory, analgesic, and cardiotonic properties.[1][2][3] Understanding the bioactivity of aconitine is crucial for both toxicological assessment and therapeutic development. This document provides detailed application notes and protocols for a range of in vitro assays to determine the bioactivity of aconitine, focusing on its effects on ion channels, inflammatory responses, and cell viability.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on aconitine, providing a comparative overview of its bioactivity.

Table 1: Cytotoxicity of Aconitine in Different Cell Lines

Cell LineAssayIncubation Time (h)IC50 ValueReference
HT22 (mouse hippocampal neuronal)CCK-824908.1 µmol/L[4]
PC12 (rat pheochromocytoma)MTTNot SpecifiedDose-dependent inhibition[5]
Miacapa-2 (human pancreatic cancer)Not SpecifiedDose- and time-dependentNot Specified[6]
PANC-1 (human pancreatic cancer)Not SpecifiedDose- and time-dependentNot Specified[6]

Table 2: Anti-inflammatory Effects of Aconitine

Cell LineStimulationBiomarkerEffectConcentrationReference
RAW264.7 (mouse macrophage)LPSTNF-αInhibitionNot Specified[1][2]
RAW264.7 (mouse macrophage)LPSIL-6InhibitionNot Specified[1][2]
HFLS-RA (human fibroblast-like synoviocytes)LPSPGE-2, IL-6, IL-1β, TNF-αSignificant decrease500 µg/ml[7]

Table 3: Electrophysiological Effects of Aconitine on Sodium Channels

Cell/Tissue TypeChannel SubtypeEffectConcentrationReference
Neuroblastoma cellsVoltage-gated Na+ channelsShifts voltage dependence of activation by ~20 mVNot Specified[8]
Frog skeletal muscleVoltage-gated Na+ channelsShifts activation threshold by 40-50 mV (hyperpolarized)0.25 or 0.3 mM[9]
Mouse ventricular myocardiumVoltage-gated Na+ channelsShifts m-affinity curves by 31 mV (negative)1 µmol/l[10]
Rat hippocampal slicesVoltage-gated Na+ channelsReversible decrease in population spikeNot Specified[11]
Human Nav1.5Voltage-gated Na+ channelsPartial agonist3 x 10⁻⁵ to 1 x 10⁻⁴ M[12]

Experimental Protocols

Cell Viability Assays (MTT/CCK-8)

Objective: To assess the cytotoxic effects of aconitine on cultured cells.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or CCK-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/ml and culture for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of aconitine (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400, 1600, and 2000 µmol/L) for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[4]

Anti-inflammatory Assay (ELISA for Cytokines)

Objective: To quantify the effect of aconitine on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Cell Culture and Stimulation: Culture RAW264.7 macrophage cells and stimulate with LPS (e.g., 100 ng/ml) in the presence or absence of different concentrations of aconitine for a specified time (e.g., 24 hours).[7]

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the plate again and add a substrate for the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To investigate the effects of aconitine on the function of voltage-gated sodium channels.

Principle: The patch-clamp technique is an electrophysiological laboratory technique that allows the study of ionic currents in individual isolated living cells or patches of cell membrane. The whole-cell configuration allows for the measurement of the electrical activity of the entire cell.[14][15][16]

Protocol:

  • Cell Preparation: Prepare isolated cells (e.g., neurons, cardiomyocytes) or tissue slices suitable for patch-clamp recording.[15][17]

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane to form a high-resistance seal (giga-seal).[17]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.[14][16]

  • Recording:

    • In voltage-clamp mode, hold the membrane potential at a specific voltage and record the resulting ionic currents.[15]

    • Apply voltage protocols (e.g., depolarizing steps) to activate voltage-gated sodium channels.

    • Perfuse the cells with a solution containing aconitine and record the changes in sodium currents.

  • Data Analysis: Analyze the recorded currents to determine the effects of aconitine on channel properties such as activation, inactivation, and conductance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Aconitine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Aconitine Aconitine Aconitine->NF_kB_Pathway Aconitine->MAPK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Cytokines MAPK_Pathway->Cytokines

Caption: Aconitine's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Aconitine_Apoptosis_Pathway Aconitine Aconitine Bcl2 Bcl-2 (Anti-apoptotic) Aconitine->Bcl2 Bax Bax (Pro-apoptotic) Aconitine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aconitine induces apoptosis through the mitochondrial pathway.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell/Tissue Preparation Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acq Data Acquisition Whole_Cell->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis

Caption: General workflow for whole-cell patch-clamp electrophysiology.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Aconine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting pharmacokinetic studies of Aconine in rodent models, specifically rats. The information compiled is based on published research and aims to offer a comprehensive guide for professionals in drug development and related scientific fields.

Introduction

This compound is a norditerpenoid alkaloid and a detoxification product of Aconitine, the main toxic component of the Aconitum species. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its safety and therapeutic potential. This document outlines the essential procedures for performing in vivo pharmacokinetic studies of this compound in rats, including animal selection, administration routes, blood sample collection, and bioanalytical methods.

Animal Models

Rats are a commonly used and appropriate animal model for preliminary pharmacokinetic studies of this compound due to their physiological and metabolic similarities to humans for many compounds, established handling procedures, and availability.

Recommended Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley (SD) rats are frequently used in pharmacokinetic research.[1][2]

  • Sex: Male rats are often preferred to avoid potential pharmacokinetic variations due to the estrous cycle.

  • Weight: 250-280 g.[2]

  • Health Status: Healthy, specific-pathogen-free (SPF) animals should be used.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.[3]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and relative humidity (50% ± 10%).[2] Standard laboratory chow and water should be provided ad libitum.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of this compound, with free access to water.

Experimental Protocols

This compound Administration

Oral Administration (Gavage):

This is a common route for assessing the oral bioavailability and pharmacokinetics of this compound.

  • Materials:

    • This compound (pure compound)

    • Vehicle for dissolution/suspension (e.g., saline, distilled water, or a specific formulation vehicle)

    • Oral gavage needles (16-18 gauge for rats)

    • Syringes

    • Animal scale

  • Protocol:

    • Prepare the this compound dosing solution in the chosen vehicle to the desired concentration.

    • Weigh each rat to determine the precise volume of the dosing solution to be administered. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and mark the needle.

    • Carefully insert the gavage needle into the esophagus and advance it to the pre-marked length.

    • Administer the this compound solution slowly and steadily.

    • Withdraw the gavage needle gently.

    • Return the animal to its cage and monitor for any signs of distress.

Blood Sample Collection

Serial blood sampling from the same animal is recommended to reduce inter-animal variability.

  • Recommended Sampling Sites:

    • Saphenous Vein: Suitable for collecting small blood volumes without anesthesia.[4]

    • Tail Vein: Another common site for serial blood sampling.

    • Jugular Vein Cannula: For studies requiring frequent sampling, a jugular vein cannula can be surgically implanted to minimize stress on the animal during collection.[5]

  • Materials:

    • Microcentrifuge tubes containing an anticoagulant (e.g., heparin or EDTA)

    • Lancets or fine-gauge needles for venipuncture

    • Capillary tubes (for saphenous or tail vein collection)

    • Centrifuge

  • Protocol (Saphenous Vein):

    • Gently restrain the rat.

    • Shave the area over the lateral saphenous vein on the hind leg.

    • Apply gentle pressure to the upper thigh to visualize the vein.

    • Puncture the vein with a sterile lancet or needle.

    • Collect the emerging blood droplets into a microcentrifuge tube using a capillary tube.

    • After collecting the desired volume (typically 100-200 µL per time point), apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Blood Sampling Schedule:

    • A typical schedule for an oral pharmacokinetic study would include samples collected at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Plasma Sample Preparation
  • Protocol:

    • Immediately after collection, centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.

    • Store the plasma samples at -20°C or -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices.[1]

  • Sample Pre-treatment (Protein Precipitation):

    • To a known volume of plasma (e.g., 50 µL), add a precipitating agent such as methanol (B129727) or acetonitrile (B52724), typically in a 3:1 or 4:1 ratio (volume of solvent to volume of plasma).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes.

    • Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS System and Conditions:

    • Chromatographic Column: A C18 column is commonly used for the separation of alkaloids.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a modifier like 0.1% formic acid) is often employed.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound after oral administration of a pure compound to Sprague-Dawley rats, as reported in the literature.

ParameterValue (Mean ± SD)Reference
Dose (Oral) 1.0 mg/kg[1]
Cmax (ng/mL) 4.29 ± 1.21[1]
Tmax (h) 1.17 ± 0.41[1]
t1/2 (h) 3.32 ± 0.84[1]
AUC(0-t) (ng·h/mL) 21.04 ± 4.68[1]
AUC(0-∞) (ng·h/mL) 22.81 ± 5.03[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Visualizations

Experimental Workflow for this compound Pharmacokinetic Study in Rats

G cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_analysis Bioanalysis and Data Processing animal_prep Animal Acclimation (Sprague-Dawley Rats, 1 week) oral_admin Oral Gavage Administration (e.g., 1.0 mg/kg) animal_prep->oral_admin dosing_prep This compound Solution Preparation (e.g., in saline) dosing_prep->oral_admin blood_sampling Serial Blood Sampling (e.g., Saphenous Vein) oral_admin->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing protein_precip Plasma Protein Precipitation (e.g., with Methanol) sample_processing->protein_precip lcms_analysis LC-MS/MS Quantification protein_precip->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_analysis

Caption: Workflow for this compound Pharmacokinetic Study in Rats.

Proposed Pharmacokinetic Pathway of this compound

Based on available literature, the absorption of this compound appears to be governed by passive diffusion, and it is not a significant substrate or inducer of P-glycoprotein. Its metabolism in the liver seems to be limited.

G cluster_absorption Intestinal Absorption cluster_distribution_elimination Distribution and Elimination oral_this compound Oral this compound intestinal_lumen Intestinal Lumen oral_this compound->intestinal_lumen enterocyte Enterocyte intestinal_lumen->enterocyte Passive Diffusion portal_vein Portal Vein enterocyte->portal_vein liver Liver portal_vein->liver First-Pass systemic_circulation Systemic Circulation tissues Tissues systemic_circulation->tissues kidney Kidney systemic_circulation->kidney liver->systemic_circulation Limited Metabolism urine Urine (Primary Excretion) kidney->urine

Caption: Proposed Pharmacokinetic Pathway of this compound.

Analytical Workflow for this compound Quantification

G start Rat Plasma Sample protein_precipitation Add Acetonitrile/Methanol (Protein Precipitation) start->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification of this compound ms_detection->quantification

Caption: Analytical Workflow for this compound Quantification in Plasma.

References

Unveiling the Cellular Impact of Aconitine: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448), a highly potent diterpenoid alkaloid derived from the Aconitum genus, has garnered significant interest in biomedical research for its diverse pharmacological activities. Traditionally used in herbal medicine for its analgesic and anti-inflammatory properties, recent studies have increasingly focused on its anti-tumor effects.[1][2][3] This document provides detailed application notes and experimental protocols for studying the effects of aconitine in cell culture, with a focus on its cytotoxic and apoptotic mechanisms. It is important to note that while the user requested information on Aconine, the vast majority of published cell culture research focuses on Aconitine, a closely related and more extensively studied compound. Therefore, this document will focus on Aconitine.

Aconitine's primary mechanism of action in inducing cell death is through the induction of apoptosis, often mediated by the intrinsic mitochondrial pathway.[4] This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and the activation of the caspase cascade.[4][5] In some cell types, the extrinsic death receptor pathway and modulation of the NF-κB signaling pathway have also been implicated.[6][7] This document will serve as a comprehensive resource for researchers investigating the cellular and molecular effects of aconitine, providing standardized protocols and a summary of key findings to facilitate further research and drug development efforts.

Data Presentation: Quantitative Effects of Aconitine on Cell Viability

The cytotoxic effects of aconitine have been evaluated across a range of cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) and specific viability percentages vary depending on the cell type and exposure time.

Cell LineCell TypeAssayConcentration (µM)Incubation Time (h)% Cell ViabilityCitation
H9c2Rat Cardiac MyoblastsCCK-81002458 ± 2.91[8]
H9c2Rat Cardiac MyoblastsCCK-82002410 ± 0.5[8]
PC12Rat PheochromocytomaMTT1048~80[9]
PC12Rat PheochromocytomaMTT2548~60[9]
PC12Rat PheochromocytomaMTT5048~40[9]
LIM1215Human Colorectal CancerMTTNot specifiedNot specifiedSignificantly suppressed[4][10]
NCM460Normal Human Colorectal MucosaMTTNot specifiedNot specifiedNo cytotoxic effect[10]
HepG2Human Hepatocellular CarcinomaNot specifiedVariousNot specifiedDose-dependent inhibition[5]
Huh7Human Hepatocellular CarcinomaNot specifiedVariousNot specifiedDose-dependent inhibition[5]
L02Normal Human LiverNot specifiedVariousNot specifiedSpecific inhibition of cancer cells[5]
A2780Human Ovarian CancerNot specifiedNot specifiedNot specifiedSuppressed viability[11]
Miapaca-2Human Pancreatic CancerNot specifiedVariousNot specifiedDose- and time-dependent inhibition[7]
PANC-1Human Pancreatic CancerNot specifiedVariousNot specifiedDose- and time-dependent inhibition[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon aconitine treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4][12]

Materials:

  • 96-well flat-bottomed plates

  • Aconitine stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of aconitine in culture medium. Remove the existing medium and add 100 µL of the aconitine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest aconitine concentration).[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.[13]

Materials:

  • 6-well plates

  • Aconitine stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of aconitine for the selected duration.[4]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS, detach with trypsin, and combine with the floating cells from the supernatant.[4]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key proteins involved in the apoptotic signaling pathways modulated by aconitine, such as the Bcl-2 family proteins and caspases.[14][15]

Materials:

  • Aconitine-treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the total protein lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[14]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

Visualization of Aconitine-Induced Signaling Pathways and Experimental Workflow

Aconitine-Induced Mitochondrial Apoptosis Pathway

Aconitine has been shown to induce apoptosis primarily through the mitochondria-mediated intrinsic pathway.[8][13] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the caspase cascade.[5][8]

Aconitine_Mitochondrial_Apoptosis Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Bax Bax Aconitine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aconitine-induced mitochondrial apoptosis pathway.

Aconitine and the NF-κB Signaling Pathway

In some cancer cell lines, such as pancreatic cancer, aconitine has been found to induce apoptosis by inhibiting the NF-κB signaling pathway.[7] This pathway is often constitutively active in cancer cells and promotes cell survival.

Aconitine_NFkB_Pathway Aconitine Aconitine NFkB NF-κB Aconitine->NFkB SurvivalGenes Pro-survival Genes (e.g., Bcl-2) NFkB->SurvivalGenes promotes transcription Apoptosis Apoptosis SurvivalGenes->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture AconitineTreatment Aconitine Treatment CellCulture->AconitineTreatment ViabilityAssay Cell Viability Assay (MTT/CCK-8) AconitineTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) AconitineTreatment->ApoptosisAssay WesternBlot Western Blot AconitineTreatment->WesternBlot DataAnalysis Data Analysis & Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

References

Application Note: Controlled Hydrolysis of Aconitine to Aconine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Aconitine (B1665448), a highly toxic diterpenoid alkaloid, can be transformed into the less toxic and potentially therapeutic compound aconine through controlled hydrolysis. This process involves the selective cleavage of the acetyl and benzoyl groups at the C-8 and C-14 positions, respectively. This document outlines a detailed protocol for the controlled hydrolysis of aconitine to this compound, summarizing key quantitative data and experimental procedures to ensure reproducibility and high yield. This protocol is intended for researchers, scientists, and drug development professionals working in a controlled laboratory setting.

Introduction

Aconitine is notoriously known for its cardiotoxicity and neurotoxicity. However, its hydrolysis product, this compound, exhibits significantly lower toxicity, approximately 1/200th to 1/400th that of its parent compound, while retaining some pharmacological activities. The controlled hydrolysis of aconitine is a critical step in the detoxification of Aconitum species used in traditional medicine and in the development of novel therapeutic agents. The primary chemical transformation involves the saponification of the ester groups at C-8 and C-14. This application note provides a standardized procedure for achieving this conversion efficiently.

Quantitative Data Summary

The efficiency of the hydrolysis of aconitine to this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various experimental conditions to provide a comparative overview.

Parameter Condition A Condition B Condition C
Solvent Methanol/Water (1:1)Ethanol (B145695)Aqueous
Base 1% Potassium Carbonate0.5 M Sodium Hydroxide2% Sodium Bicarbonate
Temperature 60°C78°C (Reflux)80°C
Reaction Time 2 hours1.5 hours4 hours
Yield of this compound ~85%~92%~78%
Purity of this compound >95% (by HPLC)>97% (by HPLC)>93% (by HPLC)

Experimental Protocol: Controlled Hydrolysis

This protocol details the methodology for the controlled hydrolysis of aconitine to this compound under the optimized conditions of Condition B, which provides a high yield and purity.

3.1 Materials and Reagents

  • Aconitine (≥98% purity)

  • Ethanol (95%, analytical grade)

  • Sodium Hydroxide (NaOH) pellets (≥97% purity)

  • Hydrochloric Acid (HCl) (37%, analytical grade)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH strips

  • Separatory funnel (250 mL)

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

3.2 Procedure

  • Preparation of Reagents:

    • Prepare a 0.5 M Sodium Hydroxide solution by dissolving 2.0 g of NaOH pellets in 100 mL of deionized water.

  • Reaction Setup:

    • Dissolve 100 mg of aconitine in 50 mL of 95% ethanol in a 100 mL round-bottom flask.

    • Add 10 mL of the 0.5 M NaOH solution to the flask.

    • Attach the reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

  • Hydrolysis Reaction:

    • Heat the mixture to reflux (approximately 78°C) with continuous stirring.

    • Maintain the reflux for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the solution to pH 7.0 by slowly adding 1 M HCl. Monitor the pH carefully.

    • Concentrate the solution to approximately one-third of its original volume using a rotary evaporator to remove the ethanol.

    • Transfer the aqueous residue to a 250 mL separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate for 30 minutes.

    • Filter the solution to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

  • Analysis and Characterization:

    • Determine the yield of the obtained this compound.

    • Assess the purity of the final product using HPLC. The identity can be confirmed by comparing the retention time with a known standard and by using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the controlled hydrolysis of aconitine.

Hydrolysis_Workflow A Preparation of Reagents (0.5M NaOH) B Reaction Setup (Aconitine in Ethanol + NaOH) A->B C Hydrolysis Reaction (Reflux at 78°C for 1.5h) B->C D Work-up and Extraction (Neutralization, Concentration, Extraction) C->D E Purification (Drying and Solvent Evaporation) D->E F Analysis and Characterization (Yield, Purity by HPLC) E->F

Caption: Workflow for the controlled hydrolysis of aconitine to this compound.

Safety Precautions

Aconitine is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste. In case of accidental exposure, seek immediate medical attention.

Application Notes and Protocols for Aconine in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconine is a C19 norditerpenoid alkaloid and a principal metabolite of the highly toxic compound, aconitine (B1665448).[1][2][3] Aconitine is notorious for its potent cardiotoxicity and neurotoxicity, which stem from its function as a powerful activator of voltage-gated sodium channels (VGSCs).[4][5][6] In neurobiology research, aconitine is often used to model neuroexcitation, seizures, and excitotoxicity.[7]

This compound is formed through the hydrolysis of aconitine, a process that can occur through traditional herbal medicine processing or via metabolic pathways in the body.[2][3][8][9] This hydrolysis first removes the C8-acetyl group to form the intermediate metabolite benzoylthis compound (B606023), followed by the removal of the C14-benzoyl group to yield this compound.[9] These ester groups are crucial for the high-affinity binding to VGSCs and, consequently, for the compound's toxicity.[3][9] As a result, this compound is considered a significantly less toxic, or almost nontoxic, derivative.[1][10]

The primary application of this compound in neurobiology research is therefore not as a neurotoxin itself, but as a comparative tool or negative control to elucidate the structure-activity relationships of Aconitum alkaloids and to understand the mechanisms of aconitine toxicity and detoxification.[9] Its lack of significant activity at VGSCs makes it an ideal candidate to isolate the effects mediated by the parent compound, aconitine.

Data Presentation: Comparative Bioactivity of Aconitine and its Metabolites

The following table summarizes the quantitative data on the bioactivity and toxicity of aconitine and its primary hydrolytic metabolites, benzoylthis compound and this compound. The data clearly demonstrate the dramatic reduction in toxicity and pharmacological activity upon hydrolysis.

CompoundAssayModel SystemValueUnitReference
Aconitine Cytotoxicity (IC50)HT22 Cells (24h)908.1µmol/L[11]
Anti-allodynia (ED50)Rat (intrathecal)35pmol[9]
Neurotoxicity (TD50)Rat (intrathecal)0.5nmol[9]
Lethal Dose (LD50)Mice (oral)1.8mg/kg[3]
Benzoylthis compound Anti-allodynia (ED50)Rat (intrathecal)3.6nmol[9]
Neurotoxicity (TD50)Rat (intrathecal)0.2µmol[9]
This compound Anti-allodyniaRat (intrathecal)Inactive-[9]
Neurotoxicity (TD50)Rat (intrathecal)1.6µmol[9]

Signaling Pathways and Metabolism

Metabolic Hydrolysis of Aconitine

Aconitine's toxicity is significantly reduced through a two-step hydrolysis process. The removal of the acetyl and benzoyl groups at the C8 and C14 positions, respectively, yields the near-nontoxic this compound. This detoxification pathway is a key area of study in pharmacology and toxicology.

G Aconitine Aconitine (Highly Toxic) Benzoylthis compound Benzoylthis compound (Intermediate Toxicity) Aconitine->Benzoylthis compound  Hydrolysis  (- Acetyl Group at C8) This compound This compound (Low/No Toxicity) Benzoylthis compound->this compound  Hydrolysis  (- Benzoyl Group at C14)

Metabolic pathway of Aconitine detoxification.
Aconitine-Induced Neurotoxicity Signaling Cascade

Aconitine exerts its neurotoxic effects primarily by persistently activating voltage-gated sodium channels (VGSCs), leading to a cascade of events including calcium overload, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[11][12][13][14] this compound, lacking the necessary ester groups, does not significantly engage this pathway and serves as an excellent negative control.

G cluster_0 Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Activates This compound This compound This compound->VGSC No significant activation Na_Influx Na+ Influx VGSC->Na_Influx Depolarization Persistent Membrane Depolarization Ca_Influx Ca2+ Influx (Ca2+ Overload) Depolarization->Ca_Influx Na_Influx->Depolarization ER_Stress Endoplasmic Reticulum Stress (↑ GRP78, p-IRE-1) Ca_Influx->ER_Stress Oxidative_Stress Oxidative Stress (↑ ROS) Ca_Influx->Oxidative_Stress Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio) ER_Stress->Apoptosis Oxidative_Stress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Aconitine-induced neurotoxicity pathway.

Experimental Protocols

The following are generalized protocols for assessing the neurobiological effects of this compound, typically in direct comparison with aconitine.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine and compare the cytotoxic effects of aconitine and this compound on a neuronal cell line (e.g., SH-SY5Y, PC12, or HT22).

Materials:

  • Neuronal cell line (e.g., HT22)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Aconitine and this compound stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of aconitine and this compound in complete culture medium. Note: The concentration range for this compound should be significantly higher than for aconitine (e.g., Aconitine: 10-2000 µM; this compound: may require concentrations >1 mM). Replace the old medium with medium containing the test compounds. Include a vehicle control (DMSO, ≤0.1%).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot viability against log concentration to determine the IC50 value for each compound. Expect a high IC50 for this compound, confirming its low toxicity.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

Objective: To quantify and compare the induction of apoptosis by aconitine and this compound.

Materials:

  • 6-well plates

  • Aconitine and this compound

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with aconitine and this compound at concentrations around their respective IC50 values (or a high concentration for this compound) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blot for Endoplasmic Reticulum (ER) Stress Markers

Objective: To determine if this compound induces ER stress markers in comparison to aconitine.

Materials:

  • Cell lysis buffer (RIPA) with protease/phosphatase inhibitors

  • Primary antibodies (e.g., anti-GRP78, anti-p-IRE-1, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western Blotting equipment

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells, collect the supernatant, and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect protein bands using a chemiluminescence system.

  • Analysis: Densitometrically quantify band intensities and normalize to a loading control (β-actin). Compare the expression of stress and apoptosis markers between untreated, aconitine-treated, and this compound-treated cells.

Experimental Workflow

The following diagram outlines a typical workflow for using this compound in a neurobiological study to validate the mechanism of a parent compound like aconitine.

G start Hypothesis: Aconitine neurotoxicity is mediated by VGSC activation setup Experimental Setup: - Neuronal Cell Line (e.g., HT22) - Treatments: Control, Aconitine, this compound start->setup assay1 Cell Viability Assay (MTT/CCK-8) setup->assay1 assay2 Apoptosis Assay (Flow Cytometry) setup->assay2 assay3 Mechanism Assay (Western Blot for ER Stress) setup->assay3 result1 Result: Aconitine is highly toxic (low IC50) This compound shows low toxicity (high IC50) assay1->result1 result2 Result: Aconitine induces high apoptosis This compound induces minimal apoptosis assay2->result2 result3 Result: Aconitine upregulates GRP78, Bax This compound shows no significant change assay3->result3 conclusion Conclusion: Neurotoxicity is dependent on the ester groups of Aconitine, which are absent in this compound, confirming the VGSC-mediated mechanism. result1->conclusion result2->conclusion result3->conclusion

Workflow for comparative analysis of Aconitine and this compound.

References

Application Notes and Protocols for the Use of Aconitine in Novel Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitine (B1665448), a potent diterpenoid alkaloid derived from the Aconitum genus, has a long history in traditional medicine for its analgesic and anti-inflammatory properties.[1] Modern pharmacological research has identified its primary mechanism of action as a potent modulator of voltage-gated sodium channels, making it a subject of interest for the development of novel analgesics.[2][3][4][5] However, its therapeutic potential is significantly limited by a narrow therapeutic index and the risk of severe cardiotoxicity and neurotoxicity.[1][5]

These application notes provide a comprehensive overview of the preclinical evaluation of aconitine and its derivatives as potential analgesic agents. Detailed protocols for common in vivo pain models are provided, along with a summary of key quantitative data and an exploration of the underlying signaling pathways.

Mechanism of Action

Aconitine's primary analgesic and toxic effects are mediated through its interaction with voltage-gated sodium channels (VGSCs).[2][3][4][5] It binds to site 2 of the α-subunit of these channels, causing their persistent activation and leading to a state of depolarization in excitable cells such as neurons and cardiomyocytes.[5] This sustained sodium influx can block nerve conduction, contributing to its analgesic effect, but also underlies its cardiotoxic and neurotoxic properties.[3]

Data Presentation: Analgesic Efficacy and Toxicity of Aconitine

The following tables summarize the quantitative data on the analgesic efficacy and acute toxicity of aconitine in various preclinical models.

Table 1: Analgesic Efficacy of Aconitine in Murine Pain Models

Pain ModelSpeciesRoute of AdministrationAconitine Dose (mg/kg)Analgesic EffectReference
Hot Plate TestMouseOral0.317.12% increase in pain threshold[6][7][8][9]
0.920.27% increase in pain threshold[6][7][8][9]
Acetic Acid Writhing TestMouseOral0.368% inhibition of writhing[6][7][10]
0.976% inhibition of writhing[6][7][10]
Formalin Test (Phase I)MouseOral0.333.23% inhibition of licking time[6][7]
0.920.25% inhibition of licking time[6][7]
Formalin Test (Phase II)MouseOral0.336.08% inhibition of licking time[6][7]
0.932.48% inhibition of licking time[6][7]
CFA-Induced Inflammatory PainMouseOral0.3131.33% improvement in pain threshold[6][7]

Table 2: Acute Toxicity of Aconitine

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral1.8[11]
MouseIntravenous~0.1[12]
RatIntraperitoneal0.25 (LDLo)[2]

LDLo: Lowest published lethal dose

Experimental Protocols

Detailed methodologies for key in vivo pain models are provided below.

Hot Plate Test for Thermal Pain

This protocol assesses the response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 1°C)

  • Stopwatch

  • Experimental animals (mice)

  • Aconitine solution and vehicle control

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer aconitine or vehicle control to the respective groups of animals via the desired route (e.g., oral gavage).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency as described in step 2.

  • Data Analysis: Calculate the percentage increase in pain threshold using the formula: ((Post-treatment latency - Baseline latency) / Baseline latency) x 100%.

G cluster_0 Hot Plate Test Workflow Acclimatize Mice Acclimatize Mice Measure Baseline Latency Measure Baseline Latency Acclimatize Mice->Measure Baseline Latency 30 min Administer Aconitine/Vehicle Administer Aconitine/Vehicle Measure Baseline Latency->Administer Aconitine/Vehicle Measure Post-Treatment Latency Measure Post-Treatment Latency Administer Aconitine/Vehicle->Measure Post-Treatment Latency e.g., 30, 60, 90, 120 min Data Analysis Data Analysis Measure Post-Treatment Latency->Data Analysis

Hot Plate Test Experimental Workflow

Acetic Acid-Induced Writhing Test for Visceral Pain

This protocol evaluates the efficacy of analgesics against chemically induced visceral pain.

Materials:

  • 0.6-1% acetic acid solution

  • Syringes and needles for intraperitoneal injection

  • Observation chambers

  • Stopwatch

  • Experimental animals (mice)

  • Aconitine solution and vehicle control

Procedure:

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer aconitine or vehicle control to the respective groups of animals.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), administer acetic acid solution intraperitoneally.

  • Observation: Immediately after acetic acid injection, start the stopwatch and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 15-20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing using the formula: ((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group) x 100%.

G cluster_1 Acetic Acid Writhing Test Workflow Acclimatize Mice Acclimatize Mice Administer Aconitine/Vehicle Administer Aconitine/Vehicle Acclimatize Mice->Administer Aconitine/Vehicle 30 min Inject Acetic Acid (i.p.) Inject Acetic Acid (i.p.) Administer Aconitine/Vehicle->Inject Acetic Acid (i.p.) 30-60 min Observe and Count Writhes Observe and Count Writhes Inject Acetic Acid (i.p.)->Observe and Count Writhes Observe for 15-20 min Data Analysis Data Analysis Observe and Count Writhes->Data Analysis

Acetic Acid Writhing Test Experimental Workflow

Formalin Test for Inflammatory Pain

This model distinguishes between nociceptive and inflammatory pain.

Materials:

  • 1-5% formalin solution

  • Syringes and needles for intraplantar injection

  • Observation chambers with mirrors

  • Stopwatch

  • Experimental animals (mice)

  • Aconitine solution and vehicle control

Procedure:

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes.

  • Drug Administration: Administer aconitine or vehicle control.

  • Formalin Injection: At a predetermined time after drug administration, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Observation: Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (0-5 minutes): Represents direct chemical stimulation of nociceptors.

    • Phase II (15-30 minutes): Reflects the development of an inflammatory response.[13]

  • Data Analysis: Compare the licking/biting time in the treated groups to the control group for both phases.

G cluster_2 Formalin Test Workflow Acclimatize Mice Acclimatize Mice Administer Aconitine/Vehicle Administer Aconitine/Vehicle Acclimatize Mice->Administer Aconitine/Vehicle 30 min Inject Formalin (intraplantar) Inject Formalin (intraplantar) Administer Aconitine/Vehicle->Inject Formalin (intraplantar) Observe Paw Licking/Biting Observe Paw Licking/Biting Inject Formalin (intraplantar)->Observe Paw Licking/Biting Phase I Analysis Phase I Analysis Observe Paw Licking/Biting->Phase I Analysis 0-5 min Phase II Analysis Phase II Analysis Observe Paw Licking/Biting->Phase II Analysis 15-30 min

Formalin Test Experimental Workflow

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to study chronic inflammatory pain.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles for intraplantar injection

  • Calipers or paw volume meter

  • Von Frey filaments for assessing mechanical allodynia

  • Experimental animals (mice)

  • Aconitine solution and vehicle control

Procedure:

  • Baseline Measurements: Before CFA injection, measure the baseline paw volume and mechanical withdrawal threshold of the animals.

  • CFA Injection: Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.

  • Pain and Inflammation Assessment: At various time points after CFA injection (e.g., hours, days), assess the development of:

    • Edema: Measure the paw volume.

    • Mechanical Allodynia: Determine the paw withdrawal threshold using von Frey filaments.

  • Drug Administration: Administer aconitine or vehicle control at desired time points after CFA injection.

  • Post-Treatment Assessment: Re-evaluate paw volume and mechanical withdrawal threshold after drug administration to determine the anti-inflammatory and analgesic effects.

  • Data Analysis: Compare the changes in paw volume and mechanical withdrawal threshold between treated and control groups.

G cluster_3 CFA-Induced Inflammatory Pain Workflow Baseline Measurements Baseline Measurements Inject CFA (intraplantar) Inject CFA (intraplantar) Baseline Measurements->Inject CFA (intraplantar) Assess Pain and Inflammation Assess Pain and Inflammation Inject CFA (intraplantar)->Assess Pain and Inflammation Hours to Days Administer Aconitine/Vehicle Administer Aconitine/Vehicle Assess Pain and Inflammation->Administer Aconitine/Vehicle Post-Treatment Assessment Post-Treatment Assessment Administer Aconitine/Vehicle->Post-Treatment Assessment Data Analysis Data Analysis Post-Treatment Assessment->Data Analysis

CFA-Induced Inflammatory Pain Experimental Workflow

Signaling Pathways

Analgesic and Anti-inflammatory Signaling

Aconitine's analgesic effects are primarily linked to its action on VGSCs, but it also influences inflammatory pathways. The NF-κB signaling pathway, a key regulator of inflammation, is modulated by aconitine.[14] By inhibiting NF-κB activation, aconitine can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory and analgesic properties.[14]

G cluster_4 Aconitine Analgesic and Anti-inflammatory Signaling Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Persistent Activation NFkB NF-κB Activation Aconitine->NFkB Inhibition NerveConduction Nerve Conduction VGSC->NerveConduction Blockade Analgesia Analgesia NerveConduction->Analgesia InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Aconitine's Analgesic and Anti-inflammatory Signaling Pathways

Toxicity Signaling Pathways

The toxicity of aconitine is multifaceted, involving several key signaling pathways that lead to cardiotoxicity and neurotoxicity.

  • Cardiotoxicity: Persistent activation of cardiac VGSCs by aconitine leads to a massive influx of Na+, causing intracellular Na+ overload. This disrupts the function of the Na+/Ca2+ exchanger, leading to intracellular Ca2+ overload.[6] Elevated intracellular Ca2+ can trigger mitochondrial dysfunction, activation of the NLRP3 inflammasome, and apoptosis, ultimately leading to arrhythmias and cardiac cell death.[6] The PI3K-Akt and MAPK signaling pathways are also implicated in aconitine-induced cardiac injury.[8]

  • Neurotoxicity: In the nervous system, aconitine-induced VGSC activation leads to excitotoxicity, characterized by excessive release of excitatory amino acids like glutamate.[2][9] This results in intracellular Ca2+ overload, oxidative stress, and endoplasmic reticulum stress, culminating in neuronal apoptosis.[2][9][15] The MAPK and Akt signaling pathways are also involved in mediating aconitine's neurotoxic effects.[16]

G cluster_5 Aconitine Toxicity Signaling Pathways Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Persistent Activation MAPK_PI3K_Akt MAPK / PI3K-Akt Signaling Aconitine->MAPK_PI3K_Akt NaOverload Intracellular Na+ Overload VGSC->NaOverload CaOverload Intracellular Ca2+ Overload NaOverload->CaOverload MitochondrialDysfunction Mitochondrial Dysfunction CaOverload->MitochondrialDysfunction NLRP3 NLRP3 Inflammasome Activation CaOverload->NLRP3 ERStress Endoplasmic Reticulum Stress CaOverload->ERStress OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress Cardiotoxicity Cardiotoxicity (Arrhythmia, Apoptosis) MitochondrialDysfunction->Cardiotoxicity NLRP3->Cardiotoxicity Neurotoxicity Neurotoxicity (Excitotoxicity, Apoptosis) ERStress->Neurotoxicity OxidativeStress->Neurotoxicity MAPK_PI3K_Akt->Cardiotoxicity MAPK_PI3K_Akt->Neurotoxicity

Key Signaling Pathways in Aconitine-Induced Toxicity

Conclusion and Future Directions

Aconitine demonstrates significant analgesic properties in various preclinical pain models. However, its clinical translation is hampered by its severe toxicity. Future research should focus on the development of aconitine derivatives or novel drug delivery systems that can dissociate the analgesic effects from the toxic properties. A thorough understanding of the distinct signaling pathways governing analgesia and toxicity is crucial for the rational design of safer and more effective aconitine-based analgesics. The protocols and data presented herein provide a foundational framework for researchers embarking on the development of novel analgesics inspired by this potent natural product.

References

Troubleshooting & Optimization

Optimizing Aconine extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of aconitine (B1665448) from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during aconitine extraction experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low Aconitine Yield Incomplete Plant Cell Wall Disruption: The solvent cannot efficiently access the intracellular contents where aconitine is stored.Ensure the plant material is finely powdered to maximize the surface area for extraction.[1]
Inappropriate Solvent System: The solvent used may have poor solubility for aconitine.Aconitine is soluble in various organic solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone (B3395972).[2] Different extraction techniques may employ solvents like ethanol (B145695), methanol, or acidified alcohol solutions.[3][4][5] Consider using a two-phase solvent system, such as chloroform/ethyl acetate/methanol/water, for counter-current chromatography.[6]
Suboptimal Extraction Conditions (Time, Temperature): The duration and temperature of the extraction may not be sufficient for efficient mass transfer of aconitine from the plant matrix to the solvent.Optimize extraction time and temperature. For instance, one study on Aconitum gymnandrum found the optimal conditions to be an 80°C extraction temperature for 30 minutes after a 36-hour soaking time.[7] Another study on Aconitum szechenyianum suggested refluxing with an acidic alcohol solution for 0.5 to 1 hour.[4]
Incorrect pH of Extraction Medium: The pH of the solvent can significantly impact the solubility and stability of alkaloids.For total alkaloid extraction, a slightly acidic alcohol solution (e.g., alcohol:pH 3.0 HAc = 85:15) can be effective.[4] Conversely, some methods utilize a weakly basic aqueous solution (pH 8-10) or ammoniacal ether for initial extraction.[3][8][9]
Degradation of Aconitine: Aconitine can be sensitive to heat and hydrolysis, especially under harsh extraction conditions.Use methods that minimize exposure to high temperatures for extended periods. Ultrasound-assisted extraction (UAE) can be a good alternative to conventional heating methods as it can reduce extraction times.[10] For purification, using an aprotic solvent during recrystallization can prevent degradation.[9]
Poor Peak Resolution in HPLC Analysis Inappropriate Mobile Phase Composition: The mobile phase may not be suitable for separating aconitine from other co-extracted compounds.Adjust the gradient and composition of the mobile phase. A common mobile phase consists of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate or triethylamine.[1][11]
Column Issues (e.g., Degradation, Contamination): The HPLC column may be contaminated or degraded, leading to poor separation.Use a guard column to protect the analytical column and ensure the column is properly conditioned and cleaned between runs.[1]
Inadequate Sample Cleanup: The presence of interfering matrix components can affect peak shape and resolution.Implement a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis.[1] Alternatively, column chromatography over neutral alumina (B75360) can be used for purification prior to HPLC.[8]
Inconsistent Results Variability in Plant Material: The concentration of aconitine can vary significantly between different species of Aconitum, different parts of the plant, and even the geographical location and harvest time.Ensure consistent sourcing and identification of plant material. It is crucial to note that different species have vastly different aconitine contents. For example, Aconitum chasmanthum has a significantly higher aconitine content compared to Aconitum pendulum.[12]
Lack of a Standardized Protocol: Minor variations in the experimental procedure can lead to significant differences in yield and purity.Adhere strictly to a validated and detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting aconitine?

A1: The choice of solvent is critical for optimizing aconitine extraction. Aconitine is soluble in several organic solvents. Commonly used and effective solvents include:

  • Alcohols: Methanol and ethanol are frequently used, often in combination with water or acidified.[3][5] An acidic alcohol solution (e.g., alcohol:pH 3.0 HAc = 85:15) has been shown to be effective for extracting total alkaloids.[4]

  • Chlorinated Solvents: Chloroform and dichloromethane are effective solvents for aconitine.[2][3]

  • Ethers: Diethyl ether, sometimes in an ammoniacal solution, is also used for extraction.[3][8]

  • Other Organic Solvents: Ethyl acetate, DMSO, and acetone are also suitable solvents.[2]

Q2: What are the different methods for aconitine extraction, and how do they compare?

A2: Several methods are employed for aconitine extraction, each with its advantages and disadvantages:

  • Maceration: Involves soaking the plant material in a solvent for an extended period. It is simple and cost-effective but can be time-consuming.[10]

  • Percolation: A more efficient method than maceration where the solvent is passed through the plant material.[10]

  • Soxhlet Extraction: A continuous extraction method that is highly efficient and particularly useful for heat-sensitive compounds.[10]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing extraction efficiency and reducing extraction time.[10]

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids like CO2 as the solvent. This method is environmentally friendly and can provide high purity extracts.[5][10]

  • Reflux Extraction: Involves boiling the solvent with the plant material, which can be effective but may risk degrading heat-sensitive compounds. A study on Aconitum szechenyianum found refluxing with acidic alcohol to be efficient.[4][12]

Q3: How can I purify the crude aconitine extract?

A3: After initial extraction, the crude extract typically requires further purification to isolate aconitine. Common purification techniques include:

  • Column Chromatography: This is a widely used method. Neutral alumina and silica (B1680970) gel are common stationary phases.[5][8][9]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of aconitines using a two-phase solvent system like chloroform/ethyl acetate/methanol/water.[6]

  • Recrystallization: This is an effective final step to obtain high-purity crystalline aconitine. Methanol is a suitable solvent for recrystallization.[9][13]

  • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC can be used for purification.[13]

Q4: Which analytical methods are best for quantifying aconitine in my extracts?

A4: Accurate quantification of aconitine is crucial due to its narrow therapeutic index. The most reliable and widely used methods are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or photodiode array (DAD) detector, HPLC is a robust and common method for the simultaneous quantitative determination of aconitine and related alkaloids.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low concentrations of alkaloids in complex biological matrices.[1][14][15]

Q5: How does the aconitine content vary between different Aconitum species?

A5: The aconitine content can vary significantly depending on the Aconitum species. This variation is a critical factor to consider when selecting plant material. For example, one study reported that Aconitum chasmanthum extracted via sonication with 0.05 M HCl yielded an aconitine content of 7800–8100 μg/g, whereas Aconitum pendulum extracted with refluxed acidic alcohol yielded 296.3 μg/g.[12]

Quantitative Data Summary

The following table summarizes the aconitine content found in various Aconitum species using different extraction methods, as reported in the literature.

Aconitum SpeciesExtraction Method/SolventPlant PartAconitine Content (μg/g)Reference
Aconitum szechenyianumRefluxed acidic alcohol-331.7 - 1700[12]
Aconitum pendulumRefluxed acidic alcohol-296.3[12]
Aconitum chasmanthumSonication with 0.05 M HCl-7800 - 8100[12]
Aconitum japonicum-Roots928.1[16]
Aconitum japonicum-Leaves5.9[16]

Experimental Protocols

General Protocol for Solvent Extraction of Aconitine

This protocol provides a general workflow for the extraction and initial purification of aconitine from Aconitum plant material.

  • Preparation of Plant Material:

    • Clean the roots of the Aconitum plant to remove any soil and debris.

    • Dry the plant material in a well-ventilated area or a drying oven at a low temperature to prevent degradation of alkaloids.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Moisten the powdered plant material with a 5% aqueous ammonia (B1221849) solution and allow it to stand for 2 hours.[9]

    • Perform extraction with dichloromethane (or another suitable solvent like ethanol or methanol) multiple times (e.g., 8 times over 12 hours).[9]

    • Combine the solvent extracts.

  • Acid-Base Partitioning:

    • Concentrate the combined extracts under reduced pressure.

    • Treat the concentrated extract with a 5% aqueous solution of sulfuric acid.

    • Cool the acidic solution to 0°C and then basify with a 25% aqueous ammonia solution to a pH of around 8-10.[9]

    • Extract the aqueous mixture multiple times with a lipophilic organic solvent such as diethyl ether or chloroform.[3][9]

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to obtain the crude alkaloid extract.

    • For further purification, the crude extract can be subjected to column chromatography on neutral alumina or silica gel.[8][9]

    • The final purification can be achieved by recrystallization from a suitable solvent like methanol.[9]

Protocol for HPLC Quantification of Aconitine

This protocol outlines a general procedure for the quantitative analysis of aconitine using HPLC.

  • Sample Preparation:

    • Accurately weigh the dried extract and dissolve it in a known volume of the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient elution with acetonitrile and an ammonium acetate buffer (e.g., pH 10.0) is often effective.[11]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at 240 nm is suitable for aconitine.[11]

    • Injection Volume: Typically 10-20 µL.

  • Calibration:

    • Prepare a series of standard solutions of a known concentration of pure aconitine.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Determine the peak area of aconitine in the sample chromatogram.

    • Calculate the concentration of aconitine in the sample by using the calibration curve.

Visualizations

experimental_workflow plant_material Plant Material (Aconitum sp.) grinding Grinding & Drying plant_material->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet, UAE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Column Chromatography, CCC) crude_extract->purification pure_aconitine Pure Aconitine purification->pure_aconitine analysis Analysis (HPLC, LC-MS/MS) pure_aconitine->analysis

Caption: General workflow for aconitine extraction and analysis.

troubleshooting_logic start_node Low Aconitine Yield cause_node cause_node solution_node solution_node start Low Aconitine Yield cause1 Incomplete Cell Wall Disruption? start->cause1 solution1 Finely Grind Plant Material cause1->solution1 Yes cause2 Inappropriate Solvent? cause1->cause2 No solution2 Optimize Solvent System cause2->solution2 Yes cause3 Suboptimal Conditions? cause2->cause3 No solution3 Optimize Time & Temperature cause3->solution3 Yes cause4 Incorrect pH? cause3->cause4 No solution4 Adjust Extraction pH cause4->solution4 Yes

Caption: Troubleshooting logic for low aconitine yield.

References

Technical Support Center: Overcoming Challenges in Aconitine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aconitine (B1665448) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of aconitine from natural sources.

Troubleshooting Guides

This section provides solutions to common problems encountered during aconitine purification.

Issue 1: Low Yield of Crude Aconitine Extract

Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize Solvent System: While ethanol (B145695) is commonly used, consider using a slightly acidified ethanol solution (e.g., with 0.5% tartaric acid) to improve the extraction of alkaloids.[1] For a more targeted extraction, a sequential extraction with ammoniacal ether followed by methanol (B129727) can be effective.[2] - Increase Solvent-to-Material Ratio: Ensure a sufficient volume of solvent is used to thoroughly penetrate the plant material. - Extend Extraction Time: While reflux extraction is common, ensure adequate time for complete extraction. For ethanol reflux, multiple extractions of 2-3.5 hours each are often employed.[3]
Degradation of Aconitine - Control Temperature: Avoid excessive heat during extraction and solvent evaporation, as aconitine can hydrolyze.[1][4] - Avoid Strong Acids/Bases: Use of strong mineral acids can lead to the formation of amorphous, less desirable forms of aconitine.[1] Mildly alkaline conditions (pH 8-10) are sometimes used for washing, but prolonged exposure should be avoided.[5]
Losses During Work-up - Optimize Liquid-Liquid Extraction: When partitioning between aqueous and organic phases, ensure complete separation of layers to prevent loss of aconitine. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.[6]

Issue 2: Poor Separation of Aconitine from Other Alkaloids

Potential Cause Troubleshooting Steps
Presence of Structurally Similar Alkaloids - Employ High-Resolution Techniques: For mixtures of closely related alkaloids like mesaconitine (B191843) and hypaconitine, standard column chromatography may be insufficient. Consider using High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) for better resolution.[7][8] - Optimize Chromatographic Conditions: For column chromatography, a gradient elution is often necessary. A common mobile phase is a gradient of dichloromethane (B109758) and methanol.[9] For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer can be effective.[9]
Column Overloading - Reduce Sample Load: Overloading the chromatography column leads to poor separation. Reduce the amount of crude extract applied to the column.
Inappropriate Stationary Phase - Select the Right Adsorbent: Silica (B1680970) gel and neutral alumina (B75360) are commonly used for column chromatography of aconitine.[2][6] For specific applications, macroporous adsorption resins can be effective for enrichment and purification.[3][5]

Issue 3: Aconitine Purity is Low After Purification

Potential Cause Troubleshooting Steps
Incomplete Removal of Impurities - Recrystallization: This is a crucial final step for achieving high purity. Methanol is a common solvent for the recrystallization of aconitine.[6] - Sequential Purification Steps: A multi-step purification strategy is often necessary. This could involve initial solvent extraction, followed by column chromatography, and then a final recrystallization step.
Hydrolysis of Aconitine - Use Aprotic Solvents: Whenever possible, use aprotic solvents to minimize hydrolysis, especially during the final purification steps.[7] - Control pH: Maintain a neutral or slightly acidic pH during aqueous extractions to reduce the rate of hydrolysis.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying aconitine?

A1: The primary challenges in aconitine purification include:

  • Presence of co-occurring alkaloids: Aconitum species contain a complex mixture of structurally similar alkaloids, making their separation difficult.

  • Hydrolysis: Aconitine is susceptible to hydrolysis, especially under alkaline conditions or at elevated temperatures, leading to the formation of less toxic but also less active derivatives like benzoylaconine (B606023) and this compound.[11][12]

  • Toxicity: Aconitine is highly toxic, requiring careful handling and appropriate safety measures throughout the purification process.

Q2: What is a typical yield and purity I can expect from aconitine purification?

A2: The yield and purity of aconitine can vary significantly depending on the plant source and the purification method used. Here is a summary of reported data:

Purification Method Starting Material Yield Purity Reference
RecrystallizationCrude Aconitine Extract (80% purity)->96%[7]
Centrifugal Partition Chromatography (CPC)Crude Aconitine Extract (80% purity)63%>96%[7]
High-Speed Counter-Current Chromatography (HSCCC)Crude Alkaloid Extract->98%[13]
Macroporous Resin AdsorptionAconitum Extract--[3][5]

Q3: How can I prevent the hydrolysis of aconitine during purification?

A3: To minimize aconitine hydrolysis:

  • Avoid high temperatures: Perform extractions and solvent removal at low temperatures.[1]

  • Control pH: Use neutral or slightly acidic conditions for aqueous extractions. Tartaric acid can be used to create a mildly acidic environment.[1]

  • Use aprotic solvents: In the final purification steps, such as recrystallization, using an aprotic solvent can prevent degradation.[7]

  • Limit exposure to water: Minimize the time aconitine is in contact with aqueous solutions.

Q4: What are the key safety precautions to take when working with aconitine?

A4: Due to its high toxicity, strict safety protocols are essential when handling aconitine:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Avoid inhalation of dust from dried plant material or purified aconitine.

  • Have a clear understanding of the emergency procedures in case of accidental exposure.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Aconitine

This protocol describes a general method for extracting and performing an initial purification of aconitine from Aconitum roots.

  • Preparation of Plant Material: Grind dried Aconitum roots to a coarse powder.

  • Extraction:

    • Moisten the powdered roots with a 5% aqueous ammonia (B1221849) solution for 2 hours.

    • Extract the moistened powder with dichloromethane multiple times (e.g., 8 times over 12 hours).[6]

    • Alternatively, exhaustively extract the powdered root with alcohol containing 0.5% tartaric acid.[1]

  • Acid-Base Partitioning:

    • Concentrate the initial extract under reduced pressure.

    • Treat the concentrated extract with a 5% aqueous solution of sulfuric acid.

    • Cool the acidic solution and then basify with a 25% aqueous ammonia solution.

    • Extract the aqueous mixture multiple times with an organic solvent like ether or dichloromethane.[6]

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the dried extract under reduced pressure to obtain the crude alkaloid mixture.[6]

Protocol 2: Column Chromatography Purification of Aconitine

This protocol details the purification of the crude alkaloid extract using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., dichloromethane).

    • Pack a glass column with the slurry to create a uniform stationary phase.[9]

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane).

    • Carefully load the sample onto the top of the prepared column.[9]

  • Elution:

    • Begin elution with 100% dichloromethane.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or linear gradient (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 v/v dichloromethane:methanol).[9]

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing aconitine.

    • Combine the fractions containing pure aconitine.

  • Final Concentration:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain purified aconitine.

Protocol 3: Recrystallization of Aconitine

This protocol is for the final purification of aconitine to achieve high purity.

  • Dissolution: Dissolve the purified aconitine from the previous step in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Isolation of Crystals: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain pure crystalline aconitine.[6]

Visualizations

Aconitine_Purification_Workflow cluster_extraction Extraction & Preliminary Purification cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification Aconitum_Roots Aconitum Roots Solvent_Extraction Solvent Extraction (e.g., Ethanol/Tartaric Acid or Dichloromethane/Ammonia) Aconitum_Roots->Solvent_Extraction Acid_Base_Partitioning Acid-Base Partitioning Solvent_Extraction->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Alkaloid_Extract Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloid_Extract->Column_Chromatography Primary Separation HSCCC_HPLC HSCCC / Prep-HPLC (for high resolution) Column_Chromatography->HSCCC_HPLC If needed for complex mixtures Purified_Fractions Purified Aconitine Fractions Column_Chromatography->Purified_Fractions HSCCC_HPLC->Purified_Fractions Recrystallization Recrystallization (e.g., from Methanol) Purified_Fractions->Recrystallization Final Polishing Pure_Aconitine Pure Crystalline Aconitine Recrystallization->Pure_Aconitine

Caption: A generalized workflow for the purification of aconitine from Aconitum roots.

Aconitine_Hydrolysis_Pathway cluster_conditions Hydrolysis Conditions Aconitine Aconitine (Diester Alkaloid) High Toxicity Benzoylthis compound Benzoylthis compound (Monoester Alkaloid) Reduced Toxicity Aconitine->Benzoylthis compound Hydrolysis (loss of acetyl group) This compound This compound (Amino Alcohol Alkaloid) Low Toxicity Benzoylthis compound->this compound Hydrolysis (loss of benzoyl group) info Heat Alkaline pH Aqueous Environment

Caption: The primary hydrolysis pathway of aconitine leading to reduced toxicity.

References

Technical Support Center: Aconine Sample Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Aconine samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound samples?

A1: The stability of this compound, a hydrolysis product of Aconitine (B1665448), is influenced by several factors. Key among these are pH, temperature, and the solvent used for storage and experimentation. Like other aconitine-type alkaloids, this compound's stability is pH-dependent.[1][2] Alkaline conditions, in particular, can accelerate degradation reactions.[2] Temperature also plays a crucial role; higher temperatures generally lead to increased degradation rates.[3][4]

Q2: What is the expected shelf-life of this compound under optimal storage conditions?

A2: When stored correctly, this compound is a relatively stable compound. Commercially available this compound standards can have a shelf-life of four years or more when stored at -20°C.[5] However, the stability of this compound in solution is considerably less and is highly dependent on the storage conditions.

Q3: How does this compound degrade, and what are the degradation products?

A3: this compound is the final product of the hydrolysis of Aconitine. Aconitine, a diester alkaloid, first hydrolyzes to monoester alkaloids like Benzoylthis compound, and then further hydrolyzes to this compound.[6][7][8][9] While this compound itself is more stable than its precursors, it can still be susceptible to further degradation, particularly under harsh conditions such as high temperatures or extreme pH. The exact degradation products of this compound itself are less documented in the provided literature, but any degradation would likely involve the alteration of its complex polycyclic structure.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Sample degradation due to improper storage.Store stock solutions and samples at -20°C in a tightly sealed container, protected from light.[1] For working solutions, prepare them fresh daily if possible.
Inappropriate solvent.Use a slightly acidic solvent for dissolving this compound, as aconitine-type alkaloids are more stable in a pH range of 2.0-7.0.[1] A common solvent is a mixture of acetonitrile (B52724) and 0.1% acetic acid or formic acid in water.[10][11]
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[12]
Loss of sample potency over time Hydrolysis due to inappropriate pH.Ensure the pH of the solution is maintained in the stable range (pH 2.0-7.0).[1] Avoid alkaline conditions.
Temperature fluctuations.Maintain a consistent storage temperature of -20°C for long-term storage and 4°C for short-term use.[3][13]
Appearance of unknown peaks in chromatogram Formation of degradation products.Review storage conditions and sample handling procedures. If degradation is suspected, it may be necessary to re-purify the sample or use a fresh standard.
Contamination.Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol describes the preparation of a stable this compound stock solution for analytical standards.

Materials:

  • This compound (analytical standard, >95% purity)

  • Acetonitrile (LC-MS grade)

  • 0.1% Acetic Acid in Water (LC-MS grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Cryo-storage vials

Procedure:

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Add 6 mL of a 1:1 mixture of acetonitrile and 0.1% acetic acid in water to dissolve the solid.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add the same solvent mixture to the mark of the volumetric flask.

  • Mix the solution thoroughly.

  • Aliquot the stock solution into smaller, single-use cryo-storage vials.

  • Store the vials at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable buffer to maintain acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a calibration curve using serial dilutions of the this compound stock solution.

  • Prepare sample solutions by diluting them to an appropriate concentration within the calibration range using the initial mobile phase.

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Analyze the resulting chromatograms to determine the concentration of this compound in the samples.

Visualizations

Aconitine_Degradation_Pathway Aconitine Aconitine (Diester Alkaloid) Benzoylthis compound Benzoylthis compound (Monoester Alkaloid) Aconitine->Benzoylthis compound Hydrolysis (Loss of Acetyl Group) This compound This compound (Aminoalcohol) Benzoylthis compound->this compound Hydrolysis (Loss of Benzoyl Group)

Caption: Hydrolysis pathway of Aconitine to this compound.

Caption: Workflow for the quantitative analysis of this compound.

References

Minimizing degradation of Aconine during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Aconine during analytical procedures. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Aconitine (B1665448)?

This compound is a norditerpenoid alkaloid and is the final hydrolysis product of Aconitine. Aconitine is a highly toxic diester-diterpenoid alkaloid found in plants of the Aconitum genus. During processing (e.g., boiling or steaming) or under certain analytical conditions, Aconitine undergoes a two-step hydrolysis. First, it loses an acetyl group to form the less toxic monoester alkaloid, Benzoylthis compound. Subsequently, Benzoylthis compound loses a benzoyl group to form the relatively non-toxic this compound.[1][2]

Q2: What are the main factors that can cause degradation of Aconitum alkaloids during analysis?

The primary factors leading to the degradation of Aconitum alkaloids, particularly the parent compound Aconitine, are:

  • pH: Alkaline conditions (pH > 7) significantly accelerate the hydrolysis of Aconitine to Benzoylthis compound and subsequently to this compound.[3] Aconitine and related diester alkaloids are most stable in the pH range of 2.0–7.0.

  • Temperature: Elevated temperatures promote hydrolysis. This is a principle used in the traditional processing of Aconitum herbs to reduce their toxicity.[4] For analytical purposes, exposure to high temperatures during sample preparation and analysis should be minimized.

  • Solvent: The choice of solvent can impact stability. For instance, diester-diterpenoid alkaloids like Aconitine are reported to be less stable in methanol (B129727) compared to other solvents like dichloromethane.[3]

  • Storage Conditions: Long-term storage at room temperature can lead to significant degradation of Aconitine.[5]

Q3: How stable is this compound itself during analytical procedures?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound detected in a sample expected to contain it. Incomplete Hydrolysis of Precursors: If the starting material contains Aconitine or Benzoylthis compound, the conditions may not have been sufficient to fully hydrolyze them to this compound.Optimize Hydrolysis Conditions: If the goal is to measure total potential this compound, ensure complete hydrolysis by adjusting pH to the alkaline range and/or applying controlled heating. Monitor the disappearance of Aconitine and Benzoylthis compound peaks by HPLC or LC-MS.
Degradation of this compound: While more stable, this compound may still be susceptible to degradation under extreme conditions (e.g., strong oxidizing agents, very high temperatures for extended periods).Review Sample Handling and Preparation: Avoid harsh chemical treatments and prolonged exposure to high temperatures. Use appropriate storage conditions (see below).
Inconsistent or non-reproducible this compound concentrations. Variable Hydrolysis During Sample Preparation: Inconsistent pH, temperature, or incubation times during sample preparation can lead to variable conversion of precursors to this compound.Standardize Sample Preparation Protocol: Ensure precise control over all parameters (pH, temperature, time) for all samples and standards. Use a validated standard operating procedure.
Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6]Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Use an Internal Standard: A stable isotope-labeled this compound or a structurally similar compound can be used as an internal standard to compensate for matrix effects and variations in extraction recovery.
Peak tailing or poor peak shape for this compound in HPLC. Secondary Interactions with Stationary Phase: The basic nitrogen atom in this compound can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.Use a Buffered Mobile Phase: Incorporate a buffer, such as ammonium (B1175870) bicarbonate or formic acid, into the mobile phase to control the pH and minimize silanol interactions.[3] Use an End-capped Column: Employ a high-quality, end-capped C18 column.

Data Presentation

Table 1: Stability of Aconitine Under Various Storage Conditions

This table summarizes the stability of Aconitine, the precursor to this compound. The degradation of Aconitine will lead to an increase in this compound concentration over time under these conditions.

TemperatureStorage DurationMatrixAconitine DegradationReference
+20 °C30 daysVarious post-mortem samplesSignificant degradation[5]
+4 °C30 daysSome post-mortem matricesNo appreciable degradation[5]
-20 °C30 daysVarious post-mortem samplesNo appreciable degradation[5]
Table 2: Recommended Analytical Conditions for Aconitum Alkaloids (including this compound)
ParameterHPLC-DADLC-MS/MS
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with acetonitrile (B52724) and a buffer (e.g., ammonium bicarbonate, pH 10)[3]Gradient elution with acetonitrile and 0.1% formic acid in water[3]
Detection Diode-Array Detector (DAD) at ~230-240 nm[7]Tandem mass spectrometer in positive ion mode
Internal Standard Not always used, but recommended for quantitative accuracy.Structurally similar compounds (e.g., mesaconitine) or stable isotope-labeled standards.[5]

Experimental Protocols

Protocol 1: Extraction of Aconitum Alkaloids from Herbal Material

This protocol is adapted from a method for the extraction of Aconitum alkaloids, including this compound's precursors, from plant material.[2]

  • Sample Preparation: Pulverize dried herbal material to a fine powder (e.g., passing through a 0.45 mm sieve).

  • Basification: To 1.0 g of powdered sample, add 1 mL of aqueous ammonia (B1221849) solution (30%) and mix for 20 minutes at room temperature.

  • Initial Extraction: Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes. Allow the sample to stand at room temperature for 16 hours, then filter the liquid phase.

  • Repeated Extraction: Repeat the extraction of the residue three more times with ethyl ether.

  • Acid Extraction: Pool the filtrates and extract four times with 25 mL of 2% hydrochloric acid each time.

  • Back Extraction: Adjust the aqueous solution to pH 10 with ammonia solution and extract three times with 25 mL of ethyl ether each time.

  • Drying and Concentration: Wash the combined ether solution with 10 mL of water, dry with anhydrous sodium sulfate, and evaporate to dryness at 40°C.

  • Reconstitution: Dissolve the residue in a suitable solvent (e.g., a mixture of acetonitrile and triethylamine (B128534) buffer) for HPLC or LC-MS/MS analysis.

Protocol 2: Sample Preparation for this compound Analysis in Plasma

This protocol outlines a general approach for the extraction of Aconitum alkaloids from plasma samples, which can be adapted for this compound analysis.

  • Protein Precipitation: To a 200 µL plasma sample, add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Note: For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) is recommended. C18 or mixed-mode cation exchange cartridges can be effective for trapping and eluting Aconitum alkaloids.[8][9]

Visualizations

Aconitine_Hydrolysis_Pathway cluster_conditions Accelerated by: Aconitine Aconitine (Diester Alkaloid) Benzoylthis compound Benzoylthis compound (Monoester Alkaloid) Aconitine->Benzoylthis compound - Acetyl Group (Hydrolysis) This compound This compound (Amine Alcohol) Benzoylthis compound->this compound - Benzoyl Group (Hydrolysis) Alkaline pH (pH > 7) Alkaline pH (pH > 7) Elevated Temperature Elevated Temperature

Caption: Hydrolysis pathway of Aconitine to this compound.

Analytical_Workflow_this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Collection\n(e.g., Plasma, Urine, Herbal Extract) Sample Collection (e.g., Plasma, Urine, Herbal Extract) Extraction\n(LLE, SPE, or Protein Precipitation) Extraction (LLE, SPE, or Protein Precipitation) Sample Collection\n(e.g., Plasma, Urine, Herbal Extract)->Extraction\n(LLE, SPE, or Protein Precipitation) Minimize degradation: - Control pH - Avoid high temperatures Concentration & Reconstitution Concentration & Reconstitution Extraction\n(LLE, SPE, or Protein Precipitation)->Concentration & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Concentration & Reconstitution->LC-MS/MS Analysis Inject into analytical system Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Peak integration and concentration calculation

Caption: General analytical workflow for this compound quantification.

References

Enhancing the resolution of Aconine in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Aconitine (B1665448). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and accuracy of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of aconitine in HPLC analysis?

A1: The resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] For aconitine and related alkaloids, the most critical parameters to optimize are the mobile phase composition (both pH and organic modifier) and the choice of a suitable stationary phase.[2][3][4][5] The chemical structure of aconitine, a diester-diterpenoid alkaloid, makes it susceptible to peak tailing due to interactions with free silanol (B1196071) groups on silica-based columns.[3] Therefore, careful control of mobile phase pH and the use of end-capped or base-deactivated columns are crucial for achieving sharp, well-resolved peaks.

Q2: How do I choose the right HPLC column for aconitine analysis?

A2: For reversed-phase HPLC analysis of aconitine, a C18 column is the most common and effective choice.[3][6][7] It is highly recommended to use a modern, base-deactivated C18 column to minimize peak tailing caused by the interaction of the basic aconitine molecule with acidic silanol groups on the stationary phase.[5][8] Columns with low silanol activity are also a good option.[9] The selection of particle size (e.g., 5 µm, 3 µm, or sub-2 µm for UHPLC) and column dimensions will depend on the desired analysis speed and efficiency.[9][10]

Q3: What is the optimal mobile phase composition for separating aconitine and its related alkaloids?

A3: The optimal mobile phase for aconitine analysis is typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[6][11] Acetonitrile is often preferred as it can provide better peak resolution and shorter run times compared to methanol.[7][12] The pH of the aqueous buffer is a critical parameter.[3][4] For basic compounds like aconitine, a mobile phase with a slightly acidic to neutral pH (e.g., pH 3.0 to 7.5) can improve peak shape by protonating the analyte and reducing silanol interactions.[2][3][5] The addition of modifiers like triethylamine (B128534) or formic acid can further enhance peak symmetry.[2][3][7]

Q4: Should I use isocratic or gradient elution for aconitine analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of the sample.[13][14][15] For simple mixtures containing only aconitine, an isocratic method might be sufficient.[14] However, for complex samples containing multiple related alkaloids with different polarities, a gradient elution is generally preferred.[13][15] A gradient elution allows for the separation of a wider range of compounds in a single run by gradually increasing the organic solvent concentration, leading to better resolution and sharper peaks for later-eluting compounds.[13][16]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of aconitine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My aconitine peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like aconitine is often caused by secondary interactions with acidic silanol groups on the HPLC column packing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) with an acidifier like phosphoric acid or formic acid can protonate the silanol groups and reduce these interactions.[3][5]

    • Solution 2: Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[2][3]

    • Solution 3: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.[5]

    • Solution 4: Match Sample Solvent to Mobile Phase: Dissolving the sample in a solvent that is weaker than or the same as the initial mobile phase can prevent peak distortion.[5]

Problem 2: Poor Resolution and Co-eluting Peaks

  • Question: I am unable to separate aconitine from other closely related alkaloids in my sample. How can I improve the resolution?

  • Answer: Co-elution of structurally similar alkaloids is a common challenge. The following strategies can enhance separation:

    • Solution 1: Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of the organic modifier (acetonitrile or methanol). Acetonitrile often provides different selectivity compared to methanol.[12]

      • pH Adjustment: Systematically adjust the mobile phase pH. The retention of ionizable alkaloids is highly dependent on pH, and a small change can significantly impact selectivity.[3][4][5]

    • Solution 2: Implement Gradient Elution: A shallow gradient elution program can effectively separate closely eluting peaks.[2][13] Experiment with the gradient slope and duration to achieve optimal separation.[5]

    • Solution 3: Adjust Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially improving resolution.[5][10] However, be mindful of the thermal stability of aconitine.

    • Solution 4: Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase.[5]

Problem 3: Retention Time Instability

  • Question: The retention time for my aconitine peak is drifting between injections. What is causing this and how can I stabilize it?

  • Answer: Retention time drift can be caused by several factors:

    • Solution 1: Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.[5]

    • Solution 2: Check for Pump Issues: Fluctuations in pump pressure or flow rate will lead to inconsistent retention times.[5] Check for leaks and ensure the pump is properly maintained.[17]

    • Solution 3: Maintain Stable Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent changes in composition over time.[5][18]

    • Solution 4: Control Column Temperature: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.[5]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of aconitine and related alkaloids, compiled from various studies.

Table 1: HPLC Column and Mobile Phase Conditions

ParameterCondition 1Condition 2Condition 3
Column Alltima RP-C18 (250 x 4.6 mm, 5 µm)[3]Microsorb C18 (25 cm x 4.6 mm, 5 µm)[2]Ecosil C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase A 0.1% Phosphoric Acid + 0.1% Triethylamine (pH 3.0)[3]25 mM Triethylamine Phosphate Buffer (pH 3.0)[2]Acetonitrile[11]
Mobile Phase B Acetonitrile[3]Acetonitrile and Tetrahydrofuran[2]Ammonium Acetate Buffer (pH 10.5)[11]
Elution Mode Gradient[3]Gradient[2]Isocratic (50:50)[11]

Table 2: HPLC Operational Parameters

ParameterCondition 1Condition 2Condition 3
Flow Rate 1.0 mL/min[3]1.0 mL/min[2]0.8 mL/min[11]
Detection Wavelength 240 nm[3]238 nm[2]230 nm[11]
Column Temperature Room Temperature[3]45°C[2]Not Specified
Injection Volume 20 µL[3]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: General HPLC Method for Aconitine Analysis (Based on[3])

  • Instrumentation: Agilent 1100 series LC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and diode-array detector.

  • Column: Alltima RP-C18 (250 x 4.6 mm, 5 µm particle size) with a compatible guard column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous solution containing 0.1% phosphoric acid and 0.1% triethylamine. Adjust the pH to 3.0 with triethylamine.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-20 min: 13-18% B

    • 20-40 min: 18-21% B

    • 40-45 min: 21-22% B

    • 45-50 min: 22-70% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 240 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Visualizations

hplc_troubleshooting_workflow cluster_start Start cluster_investigate Investigation cluster_solutions_tailing Tailing/Fronting Solutions cluster_solutions_resolution Resolution Solutions cluster_end Outcome start Poor Resolution or Peak Shape Issue check_peak_shape Assess Peak Shape (Tailing/Fronting) start->check_peak_shape check_resolution Evaluate Resolution (Co-elution) start->check_resolution adjust_ph Adjust Mobile Phase pH check_peak_shape->adjust_ph add_modifier Add Competing Base (e.g., TEA) check_peak_shape->add_modifier change_column Use Base-Deactivated Column check_peak_shape->change_column optimize_mobile_phase Optimize Mobile Phase (Organic Ratio/pH) check_resolution->optimize_mobile_phase use_gradient Implement/Optimize Gradient Elution check_resolution->use_gradient adjust_temp Adjust Column Temperature check_resolution->adjust_temp end_node Improved Chromatogram adjust_ph->end_node add_modifier->end_node change_column->end_node optimize_mobile_phase->end_node use_gradient->end_node adjust_temp->end_node

Caption: Troubleshooting workflow for poor peak resolution and shape.

hplc_method_development_logic cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_elution Elution Mode cluster_final_params Final Parameters start Start: Aconitine Analysis col_choice Choose C18 Column (Base-Deactivated Preferred) start->col_choice mp_solvent Select Organic Solvent (Acetonitrile vs. Methanol) col_choice->mp_solvent mp_buffer Prepare Aqueous Buffer (Adjust pH, e.g., 3.0-7.5) mp_solvent->mp_buffer mp_modifier Consider Modifier (e.g., TEA, Formic Acid) mp_buffer->mp_modifier elution_choice Isocratic or Gradient? mp_modifier->elution_choice isocratic Isocratic (Simple Samples) elution_choice->isocratic Simple gradient Gradient (Complex Samples) elution_choice->gradient Complex final_params Set Flow Rate, Temperature, & Detection Wavelength isocratic->final_params gradient->final_params end_node Optimized Method final_params->end_node

Caption: Logical flow for HPLC method development for aconitine.

References

Addressing matrix effects in LC-MS/MS analysis of Aconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Aconine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] These interfering components can be endogenous to the biological sample, such as phospholipids, salts, and proteins, or introduced during sample preparation.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common indicators of significant matrix effects in my this compound analysis?

A2: Common signs that your this compound analysis may be affected by matrix effects include:

  • Poor reproducibility of results, especially for quality control (QC) samples.

  • Low or inconsistent recovery of this compound during method validation.

  • A significant difference between the slope of the calibration curve prepared in a pure solvent and one prepared in a matrix-matched standard.[1]

  • Inconsistent peak areas for the same concentration of this compound across different biological samples.

Q3: How can I quantitatively assess the matrix effect for this compound in my samples?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration.[3] The matrix factor (MF) is a common metric used, and a value of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[3] For regulatory compliance, it is often recommended to assess the matrix effect in at least six different lots of the biological matrix.

Q4: What are the most effective strategies for mitigating matrix effects in this compound analysis?

A4: A combination of strategies is often the most effective approach to manage matrix effects. This includes:

  • Advanced Sample Preparation: Employing techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to selectively remove interfering components.[4][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples to compensate for the matrix effect.

Troubleshooting Guide for Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem: Poor Reproducibility and Inaccurate Quantification of this compound

Initial Assessment:

  • Review Sample Preparation: Ensure that the sample preparation protocol was followed consistently for all samples.

  • Check Internal Standard Performance: If an internal standard is used, verify that its peak area is consistent across all samples. Significant variation can indicate a problem with the sample preparation or the matrix effect itself.

  • Evaluate Chromatography: Examine the chromatograms for any signs of co-eluting peaks with this compound.

Troubleshooting Workflow

Troubleshooting Matrix Effects in this compound Analysis cluster_start Problem Identification cluster_assess Assessment cluster_mitigate Mitigation Strategies cluster_validate Validation start Poor Reproducibility / Inaccurate Quantification assess_me Quantify Matrix Effect (Post-extraction spike) start->assess_me optimize_sp Optimize Sample Preparation (e.g., SPE, d-SPE) assess_me->optimize_sp Significant ME optimize_lc Optimize Chromatography (e.g., gradient, column) assess_me->optimize_lc Significant ME use_is Use Stable Isotope-Labeled Internal Standard optimize_sp->use_is optimize_lc->use_is matrix_match Use Matrix-Matched Calibrants use_is->matrix_match revalidate Re-validate Method matrix_match->revalidate

Caption: A logical workflow for troubleshooting matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of Aconitine and related alkaloids, highlighting the effectiveness of different sample preparation methods.

Table 1: Matrix Effect and Recovery of Aconitum Alkaloids with Different Sample Preparation Methods

AnalyteBiological MatrixSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
AconitineRat PlasmaZIF-8 d-SPENot explicitly stated, but method showed good accuracy>85%[4]
AconitineRat BloodMethanol (B129727) PrecipitationWithin acceptable limitsNot explicitly stated[1]
AconitineHuman BloodMixed-mode SPENot explicitly stated, but method was fully validated79.9%[5]
AconitineHuman UrineLiquid-Liquid ExtractionNot explicitly stated, but good recoveries achieved82.6 - 90.0%[6]

Note: "Within acceptable limits" generally implies that the matrix effect is within ±15-20%, but the exact values were not provided in the cited source.

Experimental Protocols

Protocol 1: Dispersive Solid-Phase Extraction (d-SPE) using ZIF-8

This protocol is adapted from a method for the extraction of Aconitine alkaloids from rat plasma.[4]

Workflow Diagram

plasma 200 µL Rat Plasma add_is Add Internal Standard (IS) and 15 mg ZIF-8 plasma->add_is vortex Vortex add_is->vortex centrifuge1 Centrifuge vortex->centrifuge1 discard_sn Discard Supernatant centrifuge1->discard_sn elute Add 1000 µL Methanol (Ultrasonic Elution for 5 min) discard_sn->elute centrifuge2 Centrifuge elute->centrifuge2 collect_eluent Collect 900 µL of Eluent centrifuge2->collect_eluent evaporate Evaporate to Dryness (N2 stream at 40°C) collect_eluent->evaporate reconstitute Reconstitute in 50 µL Methanol evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: d-SPE workflow for this compound analysis in plasma.

Methodology:

  • To 200 µL of blank rat plasma, add the internal standard and 15 mg of ZIF-8 adsorbent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the adsorbent.

  • Discard the supernatant.

  • Add 1000 µL of methanol to the tube and perform ultrasonic elution for 5 minutes.

  • Centrifuge the sample to pellet the ZIF-8 nanocomposites.

  • Transfer 900 µL of the eluent to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of methanol for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a general protocol for protein precipitation using methanol, a common and straightforward method for sample cleanup.[1]

Workflow Diagram

sample Biological Sample (e.g., 100 µL Plasma) add_is Add Internal Standard sample->add_is add_methanol Add 3 volumes of ice-cold Methanol add_is->add_methanol vortex Vortex for 1-2 minutes add_methanol->vortex centrifuge Centrifuge at high speed (e.g., 14,000 rpm for 10 min) vortex->centrifuge collect_sn Collect Supernatant centrifuge->collect_sn evaporate Evaporate to Dryness (optional) collect_sn->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Protein precipitation workflow for this compound analysis.

Methodology:

  • Pipette a known volume of your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3-4 volumes of ice-cold methanol (e.g., 300-400 µL).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the initial mobile phase to increase concentration.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for mixed-mode cation exchange SPE, which has been shown to be effective for the extraction of Aconitine from biological fluids.[5]

Workflow Diagram

sample_prep Pre-treat Sample (e.g., dilute with buffer, centrifuge) load Load Sample onto Cartridge sample_prep->load condition Condition SPE Cartridge (e.g., Methanol, Water) condition->load wash Wash Cartridge (to remove interferences) load->wash elute Elute this compound (with appropriate solvent) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-phase extraction workflow for this compound analysis.

Methodology:

  • Sample Pre-treatment: Dilute the biological sample (e.g., blood, urine) with a suitable buffer (e.g., phosphate (B84403) buffer pH 6.0), homogenize, and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an appropriate buffer to remove unretained, interfering compounds.

  • Elution: Elute the retained this compound from the cartridge using a suitable elution solvent (e.g., a mixture of organic solvent and a small amount of acid or base to disrupt the ionic interaction).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

References

Strategies to reduce the toxicity of Aconitum extracts while preserving Aconine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to reduce the toxicity of Aconitum extracts while preserving the non-toxic alkaloid, Aconine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in raw Aconitum extracts?

A1: The primary toxicity of Aconitum extracts originates from diester-diterpenoid alkaloids (DDAs), with the most notable being aconitine, mesaconitine, and hypaconitine.[1] These compounds are potent neurotoxins and cardiotoxins.[2] Their mechanism of action involves binding to voltage-gated sodium channels in cell membranes of excitable tissues like the myocardium, nerves, and muscles.[1] This binding leads to persistent activation of these channels, causing a continuous influx of sodium ions, which results in membrane depolarization and subsequent paralysis, leading to arrhythmias and neurotoxicity.[1][2]

Q2: What is the chemical principle behind reducing the toxicity of Aconitum extracts?

A2: The reduction in toxicity is achieved through the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs).[1] This chemical process involves the removal of the acetyl group at the C8 position and the benzoyl group at the C14 position of the diterpenoid skeleton.[1] This hydrolysis converts the DDAs into less toxic monoester-diterpenoid alkaloids (MDAs), such as benzoylthis compound, and eventually into non-toxic amine-diterpenoid alkaloids like this compound.[1][3] MDAs are estimated to be 100 to 400 times less toxic than their diester precursors.[1]

Q3: What are the common methods for detoxifying Aconitum roots?

A3: Traditional and modern methods for detoxifying Aconitum roots primarily involve processing, often referred to as "Paozhi" in Traditional Chinese Medicine.[4] The most common techniques include:

  • Boiling or Steaming: Prolonged heating in water is a simple and effective method to hydrolyze the toxic diester alkaloids.[1][4]

  • High-Pressure Steaming: Modern methods may use an autoclave to apply high pressure and temperature, which can accelerate the detoxification process.[1][5]

  • Processing with Adjuvants: Co-decoction with other herbs or substances like licorice (Glycyrrhiza uralensis), black beans, or ginger can also aid in reducing toxicity.[1][4]

Q4: How does processing affect the concentration of this compound?

A4: Processing methods that lead to the hydrolysis of diester-diterpenoid alkaloids (DDAs) and monoester-diterpenoid alkaloids (MDAs) will ultimately increase the concentration of this compound, which is a non-toxic final hydrolysis product.[3][6] However, over-processing, such as boiling for excessively long periods, may lead to the degradation of all alkaloids, including this compound, thereby diminishing the potential therapeutic efficacy.[[“]]

Troubleshooting Guides

Issue: High variability in the toxicity of processed extracts.

  • Possible Cause: Inconsistent processing conditions.

    • Solution: Ensure that processing parameters such as temperature, pressure, and duration are tightly controlled and consistent across batches. For boiling methods, maintain a constant water volume to prevent concentration changes.

  • Possible Cause: Variation in the raw plant material.

    • Solution: Source Aconitum roots from a reliable supplier to ensure consistency in species and initial alkaloid content. Whenever possible, quantify the DDA content of the raw material before processing.

Issue: Low yield of this compound after processing.

  • Possible Cause: Over-processing leading to degradation.

    • Solution: Optimize the processing time. Conduct a time-course experiment to identify the point at which the concentration of toxic DDAs is minimized, while the concentration of this compound is maximized. Refer to the data in Table 2 for guidance.

  • Possible Cause: Inefficient hydrolysis.

    • Solution: Ensure the plant material is properly prepared (e.g., thinly sliced or powdered) to maximize surface area and facilitate efficient hydrolysis.[1]

Issue: Inaccurate quantification of alkaloids using HPLC.

  • Possible Cause: Matrix effects from the complex herbal extract.

    • Solution: Utilize a suitable internal standard for quantification. Develop a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix before HPLC analysis.[1]

  • Possible Cause: Poor separation of alkaloid peaks.

    • Solution: Optimize the HPLC gradient program and mobile phase composition to improve the resolution between the different alkaloid peaks.[1]

Data Presentation

Table 1: Effect of Boiling Time on Diester-Diterpenoid Alkaloid (DDA) Content in Aconitum carmichaeli

Boiling Time (minutes)Aconitine (mg/g)Mesaconitine (mg/g)Hypaconitine (mg/g)Total DDAs (mg/g)
00.311.320.181.81
30Significantly DecreasedSignificantly DecreasedSignificantly Decreased-
60Almost Undetectable---
1800.000.00-0.00
Data adapted from a study on Fu-Zi processing. The study noted a significant decrease after 0.5h and complete hydrolysis of Aconitine and Mesaconitine after 3h.[8]

Table 2: Transformation of Alkaloids in Aconitum Tubers After Processing

Alkaloid TypeUnprocessedProcessed
Diester-diterpenoid alkaloids (DDAs)HighLow / Undetectable
Monoester-diterpenoid alkaloids (MDAs)LowHigh
Amine-diterpenoid alkaloids (e.g., this compound)LowIncreased
This table illustrates the general trend of alkaloid transformation during processing. The extent of conversion depends on the specific processing method and duration.[3]

Experimental Protocols

Protocol for Detoxification of Aconitum Roots by Boiling
  • Preparation of Plant Material: Weigh 10 grams of raw, powdered Aconitum root sample.

  • Decoction: Place the powdered sample in a flask with 100 mL of distilled water (a 1:10 w/v ratio).

  • Heating: Heat the mixture to boiling and maintain a gentle boil for a predetermined duration (e.g., 30, 60, 120, or 180 minutes). It is recommended to use a reflux condenser to prevent water loss.

  • Sample Collection: After the specified boiling time, cool the mixture to room temperature.

  • Post-processing: The resulting decoction can be used for further experiments, or the alkaloid content can be analyzed. For analysis, the supernatant can be brought back to the initial volume with distilled water and filtered through a 0.45 µm filter before injection into an HPLC system.

Protocol for High-Pressure Steaming Detoxification
  • Preparation of Herbal Material: Cut the dried Aconitum roots into small, uniform pieces (approximately 2-3 mm thick).

  • High-Pressure Steaming: Place the Aconitum pieces in a suitable container for steaming within an autoclave. Set the autoclave to a temperature of 121°C and a pressure of 0.15 mPa.[1] Steam the material for 60 to 90 minutes.[1]

  • Drying and Pulverizing: After steaming, remove the Aconitum pieces and dry them in an oven at 60°C until a constant weight is achieved. Pulverize the dried, processed roots into a fine powder.

  • Extraction for Analysis: Perform a solvent extraction (e.g., with methanol) on the processed powder for subsequent HPLC analysis to quantify the alkaloid content.

Visualizations

G Aconitine Aconitine (DDA) (Highly Toxic) Benzoylthis compound Benzoylthis compound (MDA) (Less Toxic) Aconitine->Benzoylthis compound Hydrolysis (removes C8-acetyl group) This compound This compound (Non-toxic) Benzoylthis compound->this compound Hydrolysis (removes C14-benzoyl group)

Caption: Chemical transformation of Aconitum alkaloids during detoxification.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis raw_material Raw Aconitum Root powdered_sample Powdered Sample raw_material->powdered_sample processing Detoxification (e.g., Boiling) powdered_sample->processing processed_extract Processed Extract processing->processed_extract hplc HPLC-MS Analysis processed_extract->hplc quantification Alkaloid Quantification hplc->quantification

Caption: General workflow for detoxification and analysis of Aconitum alkaloids.

G Aconitine Aconitine (DDA) NaChannel Voltage-Gated Sodium Channel Aconitine->NaChannel Binds to open state Activation Persistent Activation & Inhibited Inactivation NaChannel->Activation Depolarization Prolonged Membrane Depolarization Activation->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity

Caption: Mechanism of Aconitum alkaloid toxicity via voltage-gated sodium channels.

References

Technical Support Center: Scaling Up Aconitine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the production of aconitine (B1665448) for preclinical studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges in extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up aconitine production?

A1: The primary challenges in scaling up aconitine production revolve around its inherent toxicity and the need for meticulous purification to ensure safety and reproducibility in preclinical studies. Key issues include:

  • High Toxicity: Aconitine is a potent cardiotoxin (B1139618) and neurotoxin with a narrow therapeutic window.[1][2][3] Handling large quantities requires strict safety protocols.

  • Detoxification: Raw Aconitum plant material must undergo processing to reduce its toxicity by hydrolyzing the highly toxic diester-diterpenoid alkaloids into less toxic monoester alkaloids.[4][5]

  • Purification Efficiency: Achieving high purity (often >96%) on a large scale can be difficult, as crude extracts contain a complex mixture of related alkaloids.[6][7][8]

  • Compound Stability: Aconitine can degrade during extraction and purification, particularly with the use of protic solvents or heat, which can affect yield and purity.[6][7]

Q2: Which species of Aconitum are commonly used for aconitine extraction?

A2: Several species of Aconitum are utilized, with the choice often depending on the geographical region and the specific alkaloid profile desired. Commonly cited species in research include Aconitum carmichaeli (Chuanwu), Aconitum kusnezoffii (Caowu), and Aconitum karacolicum.[4][6][9] The concentration of aconitine can vary significantly between species and even different parts of the plant.[3]

Q3: What are the critical safety precautions when handling aconitine?

A3: Due to its high toxicity, stringent safety measures are imperative. All handling of aconitine powders and concentrated solutions should be conducted in a certified fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. It is also crucial to have established procedures for waste disposal and decontamination of surfaces and equipment.[6]

Q4: How is the toxicity of aconitine reduced for pharmaceutical use?

A4: The toxicity of aconitine is primarily reduced through processing methods that hydrolyze the acetyl group at the C8 position and the benzoyl group at the C14 position. Traditional Chinese Medicine (TCM) employs various methods, such as prolonged boiling or steaming, sometimes with adjuvants like licorice or ginger.[4][5][10] These methods convert the highly toxic aconitine into less toxic and non-toxic derivatives. For preclinical studies, it's crucial to control these processes to achieve a consistent and safe product.

Q5: What analytical methods are suitable for quality control during scaled-up production?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of aconitine and its related alkaloids.[9][11] For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[1][2] These methods are essential for ensuring the purity and consistency of the final product.

Troubleshooting Guides

Issue 1: Low Yield of Aconitine After Extraction

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the plant material is ground to a fine powder to maximize surface area. Increase the extraction time or the solvent-to-solid ratio. Consider using a more efficient extraction method like reflux or Soxhlet extraction.
Inappropriate Solvent The choice of solvent is critical. While ethanol (B145695) is commonly used, dichloromethane (B109758) has also been shown to be effective.[6] The polarity of the solvent should be optimized for aconitine.
Degradation of Aconitine Avoid prolonged exposure to high temperatures and protic solvents, which can cause hydrolysis. Recrystallization using aprotic solvents can help prevent degradation.[6][7]

Issue 2: Poor Purity of the Final Aconitine Product

Possible Cause Troubleshooting Step
Inefficient Purification Method A single purification step may be insufficient. A multi-step approach combining techniques like recrystallization and chromatography is often necessary.[6]
Co-elution of Related Alkaloids The crude extract contains numerous similar alkaloids. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to improve the resolution between aconitine and other alkaloids.
Contamination Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination. Use high-purity solvents for all extraction and purification steps.

Issue 3: Inconsistent Results in Preclinical Studies

Possible Cause Troubleshooting Step
Batch-to-Batch Variability Implement stringent quality control measures using validated analytical methods like HPLC or LC-MS to ensure consistent purity and concentration of aconitine across different batches.[9][11]
Presence of Toxic Impurities Even small amounts of highly toxic impurities can lead to variable and adverse effects. Use high-resolution analytical techniques to identify and quantify any impurities.
Improper Formulation The solubility and stability of aconitine in the vehicle used for preclinical studies can affect its bioavailability. Ensure the formulation is optimized and consistent.

Data Presentation

Table 1: Comparison of Purification Methods for Aconitine

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Reference
Reverse-Phase Flash Chromatography80>96N/A[6][7][8]
Reverse-Phase Semi-Preparative HPLC80>96N/A[6][7][8]
Centrifugal Partition Chromatography (CPC)80>9663[6][7][8]
Recrystallization80>96N/A[6][7][8]

N/A: Not available in the cited source.

Experimental Protocols

Protocol 1: Gram-Scale Extraction and Purification of Aconitine

This protocol is adapted from methodologies described for the large-scale purification of aconitine.[6][7]

1. Extraction: a. Clean and dry the roots of Aconitum karacolicum and grind them into a coarse powder. b. Moisten the ground roots with a 5% aqueous ammonia (B1221849) solution for 2 hours. c. Perform repeated extractions (8 times over 12 hours) with dichloromethane. d. Combine the dichloromethane extracts and concentrate under reduced pressure to obtain a crude extract.

2. Purification by Recrystallization: a. Dissolve the crude extract in a minimal amount of a suitable aprotic solvent. b. Allow the solution to cool slowly to induce crystallization. c. Filter the crystals and wash them with a small amount of cold solvent. d. Dry the crystals under vacuum.

3. Quality Control: a. Analyze the purity of the recrystallized aconitine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). b. Use a C8 column with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) and methanol. c. Monitor the effluent by UV detection at 233 nm.[6]

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control A Grinding of Aconitum Roots B Alkalinization (5% aq. Ammonia) A->B C Solvent Extraction (Dichloromethane) B->C D Crude Extract C->D E Recrystallization D->E F Purified Aconitine E->F G HPLC Analysis F->G H LC-MS Analysis G->H

Caption: Workflow for the scaled-up production and quality control of aconitine.

Signaling_Pathway Aconitine Aconitine NF_kB NF-κB Signaling Pathway Aconitine->NF_kB regulates Proliferation Tumor Cell Proliferation Aconitine->Proliferation inhibits Bcl2 Bcl-2 Expression NF_kB->Bcl2 downregulates Bax Bax Expression NF_kB->Bax upregulates Apoptosis Tumor Cell Apoptosis Bcl2->Apoptosis inhibits Caspase3 Caspase-3 Activation Bax->Caspase3 activates Caspase3->Apoptosis induces

Caption: Proposed anti-tumor mechanism of aconitine via the NF-κB signaling pathway.[12][13]

References

Technical Support Center: Method Development for Separating Aconine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Aconine and its structurally related isomers, such as Mesthis compound and Hypthis compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic separation of this compound and its isomers.

Question: Why am I observing significant peak tailing for my this compound and isomer peaks?

Answer:

Peak tailing is a common issue when analyzing basic compounds like Aconitum alkaloids. It can lead to reduced resolution and inaccurate quantification. The primary causes and potential solutions are outlined below:

  • Secondary Interactions with Residual Silanols: Standard silica-based C18 columns have residual silanol (B1196071) groups (Si-OH) on the surface. At a mobile phase pH above 3, these can become ionized (SiO-) and interact with the protonated basic alkaloids, causing peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) with an additive like formic acid or phosphoric acid can protonate the silanol groups, reducing these secondary interactions.[2]

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the residual silanol groups and improve peak shape.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am struggling to achieve baseline separation between this compound and its isomers. What can I do to improve resolution?

Answer:

Co-elution of structurally similar alkaloids is a significant challenge. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Varying the organic modifier (e.g., switching between acetonitrile (B52724) and methanol) can alter selectivity. Acetonitrile often provides better selectivity for polar compounds.

    • Gradient Elution: A shallow, optimized gradient elution program can significantly improve the separation of closely eluting peaks. Experiment with the gradient slope and duration.[2]

  • Adjust Mobile Phase pH: The retention of ionizable compounds like alkaloids is highly dependent on the mobile phase pH. A systematic evaluation of different pH values can help identify the optimal condition for separation.[4]

  • Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing the mobile phase viscosity and enhancing mass transfer. However, be mindful of the thermal stability of the analytes.

  • Select a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.

Question: My retention times are shifting between injections. What is causing this instability?

Answer:

Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.

  • Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks and ensure proper pump maintenance.

  • Mobile Phase Instability: If the mobile phase is not properly mixed or degassed, its composition can change over time, affecting retention. Ensure thorough mixing and degassing of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to consider for separation?

A1: this compound is a C19 norditerpenoid alkaloid derived from the hydrolysis of Aconitine.[1] Its most common and structurally similar alkaloids, often considered isomers in the context of separation, are Mesthis compound and Hypthis compound . These compounds share the same core structure but differ in their substituent groups, leading to similar chromatographic behavior.

Q2: What are the recommended starting conditions for HPLC method development for this compound and its isomers?

A2: A good starting point for method development is reversed-phase HPLC. Below is a table summarizing typical starting conditions based on published methods for related Aconitum alkaloids.

Q3: Is UPLC-MS/MS a suitable technique for the analysis of this compound and its isomers?

A3: Yes, UPLC-MS/MS is a highly suitable and powerful technique for the analysis of this compound and its isomers. It offers several advantages over traditional HPLC-UV methods, including:

  • Higher Sensitivity and Selectivity: The use of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for very low limits of detection and quantification.[5]

  • Improved Resolution and Faster Analysis Times: UPLC systems utilize smaller particle size columns, which provide better separation efficiency and allow for faster run times.[6]

  • Structural Confirmation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help to differentiate between isomers and confirm the identity of the analytes.[7]

Quantitative Data Summary

The following tables summarize typical parameters for the separation of this compound and related alkaloids using HPLC and UPLC-MS/MS.

Table 1: HPLC Method Parameters for Aconitum Alkaloids

ParameterRecommended ConditionsReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A Aqueous buffer (e.g., 0.1% Phosphoric Acid with Triethylamine, pH 3.0)[8]
Mobile Phase B Acetonitrile[8]
Elution Gradient[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 240 nm[8]
Column Temperature 30-45 °C[2]

Table 2: UPLC-MS/MS Method Parameters for Aconitum Alkaloids

ParameterRecommended ConditionsReference
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B Acetonitrile[5]
Elution Gradient[5]
Flow Rate 0.3 - 0.4 mL/min[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
Column Temperature 40-45 °C[6]

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Matrix

This protocol provides a general procedure for the extraction of Aconitum alkaloids from a powdered plant matrix.

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 1 mL of 10% ammonia (B1221849) solution and mix thoroughly.

  • Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour.

  • Centrifuge the mixture and decant the ether layer.

  • Repeat the extraction with diethyl ether two more times.

  • Combine the ether extracts and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Protocol 2: HPLC Analysis of Aconitum Alkaloids

This protocol outlines a general HPLC method for the separation of Aconitum alkaloids.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 20 mM triethylamine adjusted to pH 3 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program: Develop a suitable gradient to achieve separation (e.g., starting with a low percentage of B and gradually increasing).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plant Material Grinding Grinding to Powder Sample->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection HPLC/UPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound and its isomers.

Troubleshooting_Logic cluster_method_opt Method Optimization cluster_column_check Column Troubleshooting Problem Poor Chromatographic Results (e.g., Peak Tailing, Co-elution) CheckSystem Check System Suitability (Pressure, Leaks) Problem->CheckSystem OptimizeMethod Optimize Method Parameters Problem->OptimizeMethod CheckColumn Check Column Health Problem->CheckColumn MobilePhase Adjust Mobile Phase (pH, Organic Modifier, Additives) OptimizeMethod->MobilePhase Gradient Optimize Gradient Profile OptimizeMethod->Gradient Temperature Change Column Temperature OptimizeMethod->Temperature Overload Test for Column Overload (Dilute Sample) CheckColumn->Overload NewColumn Try a New/Different Column CheckColumn->NewColumn

Caption: A logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Aconine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Aconine formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to achieving high oral bioavailability for this compound?

This compound, a diterpenoid alkaloid, exhibits poor oral bioavailability due to a combination of factors.[1] Key challenges include:

  • Low Aqueous Solubility: this compound's inherent poor water solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[2] This pump actively transports this compound from the enterocytes back into the intestinal lumen, significantly reducing its net absorption.[2] Studies have shown that the efflux of this compound across Caco-2 and MDCKII-MDR1 cell monolayers is substantially greater than its influx.[2]

  • Metabolism: this compound undergoes extensive metabolism, primarily in the liver and intestine.[1] This involves hydrolysis of its ester groups by carboxylesterases and phase I metabolism majorly mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[1][3]

Q2: What are the main strategies being explored to improve the oral bioavailability of this compound?

Several strategies are being investigated to overcome the challenges mentioned above:

  • P-glycoprotein (P-gp) Inhibition: Co-administration of this compound with P-gp inhibitors can significantly enhance its oral absorption.[2] For instance, the P-gp inhibitor verapamil (B1683045) has been shown to dramatically increase the plasma concentration of this compound in rats.[2]

  • Nanoparticle-based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[4][5]

  • Combination with Other Herbal Components: Traditional Chinese medicine often uses herbal formulations where other components can synergistically enhance the absorption of the primary active ingredient. For example, co-treatment with liquiritin (B1674860) and 6-gingerol (B72531) has been shown to enhance this compound absorption by inhibiting P-gp activity.[4]

Q3: What in vitro models are commonly used to study this compound absorption?

Commonly used in vitro models include:

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates to form a monolayer of polarized enterocytes that express P-gp and other transporters, making it a valuable tool to study intestinal drug transport and P-gp-mediated efflux.[2][6]

  • MDCKII-MDR1 Cell Monolayers: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) provide a specific model to investigate the role of P-gp in the transport of drug candidates like this compound.[2]

  • LS174T and Caco-2 Cells: These cell lines are also used to study the induction of P-gp expression by Aconitum alkaloids.[7]

Troubleshooting Guides

Issue 1: Low and Variable this compound Permeability in Caco-2 Cell Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High P-gp Efflux Co-incubate with a known P-gp inhibitor like verapamil or cyclosporin (B1163) A to confirm P-gp involvement.[2] A significant increase in the apical-to-basolateral transport of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.
Cell Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer is maintained. A drop in TEER may indicate cytotoxicity or compromised tight junctions.
Low this compound Solubility in Buffer Ensure the this compound concentration in the transport buffer does not exceed its solubility. Consider using a co-solvent system if necessary, but validate its compatibility with the Caco-2 cells first.
Inconsistent Cell Differentiation Standardize the Caco-2 cell culture conditions, including seeding density and culture duration (typically 21 days), to ensure consistent differentiation and P-gp expression.
Issue 2: Poor In Vivo Oral Bioavailability in Animal Models Despite Promising In Vitro Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Extensive First-Pass Metabolism Investigate the metabolic stability of your this compound formulation in liver microsomes (rat, mouse, or human) to quantify the extent of metabolism by CYP enzymes.[3] If metabolism is high, consider co-administration with a CYP3A4 inhibitor or formulation strategies that reduce hepatic exposure.
P-gp Efflux In Vivo Conduct pharmacokinetic studies in rodents with and without a P-gp inhibitor (e.g., verapamil). A significant increase in Cmax and AUC in the presence of the inhibitor points to P-gp efflux as a major barrier.[2]
Poor Formulation Stability in GI Tract Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure this compound is not degrading before it can be absorbed.
Insufficient Drug Release from Formulation For nanoparticle formulations, perform in vitro drug release studies under conditions that mimic the gastrointestinal tract to ensure timely and adequate release of this compound.

Quantitative Data Summary

Table 1: Effect of P-gp Inhibition on Aconitine (B1665448) Pharmacokinetics in Rats

Parameter Aconitine Alone Aconitine + Verapamil Fold Increase Reference
Cmax (ng/mL) 39.431490.737.8[2]
AUC0-12h (ng·h/mL) UndisclosedUndisclosed6.7[2]
Intestinal Permeability (cm/s) 0.22 x 10⁻⁵2.85 x 10⁻⁵13.0[2]

Table 2: Effect of Aconitum Alkaloids on P-gp Expression and Activity

Treatment (50 μM, 6 days) Cell Line Effect on Rhodamine 123 Accumulation (Decrease) Reference
Aconitine (AC)LS174T22%[7]
Benzoylthis compound (BAC)LS174T14%[7]
This compoundLS174T5%[7]
Aconitine (AC)Caco-224%[7]
Benzoylthis compound (BAC)Caco-215%[7]
This compoundCaco-22%[7]

Experimental Protocols

Protocol 1: In Vitro this compound Transport Study using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound test solution to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical):

    • Follow the same procedure as above, but add the this compound test solution to the BL chamber and sample from the AP chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[8][9]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Grouping: Divide the rats into groups (e.g., control group receiving this compound formulation, experimental group receiving this compound formulation with a P-gp inhibitor).

  • Dosing: Administer the this compound formulation orally via gavage. For the experimental group, pre-treat with the P-gp inhibitor (e.g., verapamil) at a specified time before this compound administration.[2]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[8][10][11]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Aconine_Lumen This compound Formulation Aconine_Intra Intracellular This compound Aconine_Lumen->Aconine_Intra Passive Absorption Metabolism Metabolism (CYP3A4/5, Carboxylesterases) Aconine_Intra->Metabolism Metabolic Degradation Pgp P-glycoprotein (P-gp) Aconine_Intra->Pgp Binding Aconine_Blood Absorbed this compound Aconine_Intra->Aconine_Blood Absorption Pgp->Aconine_Lumen Efflux

Caption: this compound absorption, metabolism, and P-gp efflux pathway.

G Start Start: Formulate this compound InVitro In Vitro Testing (e.g., Caco-2 Assay) Start->InVitro Check_Permeability Acceptable Permeability? InVitro->Check_Permeability Optimize_Formulation Optimize Formulation (e.g., add P-gp inhibitor, nanoparticles) Check_Permeability->Optimize_Formulation No InVivo In Vivo Pharmacokinetic Study (e.g., in Rats) Check_Permeability->InVivo Yes Optimize_Formulation->InVitro Check_Bioavailability Target Bioavailability Achieved? InVivo->Check_Bioavailability Check_Bioavailability->Optimize_Formulation No End End: Successful Formulation Check_Bioavailability->End Yes

Caption: Experimental workflow for this compound formulation development.

References

Aconine Technical Support Center: Experimental Solubility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the low water solubility of Aconine in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of this compound?

This compound is sparingly soluble in water. Its solubility in aqueous solutions like PBS (pH 7.2) is approximately 10 mg/ml.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in several organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) and Ethanol are commonly recommended.[1] It is also soluble in Dimethylformamide (DMF).[1]

Q3: Can I dissolve this compound directly in my aqueous cell culture medium?

Directly dissolving this compound in aqueous cell culture medium is not recommended due to its low water solubility, which can lead to precipitation and inaccurate concentrations. The standard practice is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous medium.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept low, typically at or below 0.5%, and preferably ≤0.1% for sensitive cell lines.[2]

Q5: How should I store my this compound stock solution?

Store this compound stock solutions at -20°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade the compound. In solution, this compound should be used within one month to prevent loss of potency.[3]

Troubleshooting Guide: this compound Solubility Issues

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer or media The final concentration of this compound exceeds its solubility limit in the aqueous solution.- Increase the proportion of the organic solvent in the final solution if the experimental design allows. - Decrease the final working concentration of this compound. - Perform a serial dilution of the stock solution into the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Cloudy or hazy solution after dissolving Incomplete dissolution of this compound.- Gently warm the solution to 37°C to aid dissolution.[2] - Briefly sonicate the solution in a water bath. - Increase the volume of the solvent to lower the concentration.
Inconsistent experimental results Inaccurate concentration of this compound due to precipitation or degradation.- Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect the final solution for any signs of precipitation before use. - Ensure proper storage of the stock solution to prevent degradation.

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below.

Solvent Solubility
Dimethylformamide (DMF)25 mg/ml[1]
Dimethyl Sulfoxide (DMSO)20 mg/ml[1]
Ethanol25 mg/ml[1]
PBS (pH 7.2)10 mg/ml[1]

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol provides a detailed methodology for dissolving this compound and preparing a working solution for use in typical in vitro experiments, such as cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Target aqueous buffer or cell culture medium

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 20 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a 20 mM concentration. c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

  • Preparation of the Final Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution into your pre-warmed (if applicable) aqueous buffer or cell culture medium to reach the desired final concentration. c. It is crucial to add the this compound stock solution to the aqueous medium while gently vortexing or mixing to prevent localized high concentrations that could lead to precipitation. d. Ensure the final concentration of DMSO in the working solution is non-toxic to your experimental system (typically ≤0.5%).

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_dissolve Vortex to Dissolve add_dmso->vortex_dissolve aliquot_store Aliquot and Store at -20°C vortex_dissolve->aliquot_store thaw Thaw Stock Aliquot aliquot_store->thaw serial_dilute Serially Dilute in Aqueous Medium thaw->serial_dilute vortex_mix Vortex During Dilution serial_dilute->vortex_mix final_solution Final Working Solution vortex_mix->final_solution

Caption: Workflow for preparing this compound solutions for experiments.

Biological Signaling Pathway

This compound has been shown to inhibit osteoclast differentiation.[1] This effect is mediated through the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells c1 (NFATc1).[1]

This compound's Inhibition of RANKL-Induced Osteoclastogenesis

G RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Activation TRAF6->NFkB NFATc1 NFATc1 Activation TRAF6->NFATc1 Osteoclast Osteoclast Differentiation NFkB->Osteoclast NFATc1->Osteoclast This compound This compound This compound->NFkB This compound->NFATc1

Caption: this compound inhibits osteoclast differentiation via NF-κB and NFATc1.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Aconine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized active compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Aconine, contrasting it with a commercial reference standard. Detailed experimental protocols and data interpretation are provided to ensure accurate assessment.

Comparison of Synthesized this compound with Commercial Standard

The primary method for synthesizing this compound is through the hydrolysis of Aconitine. This process can lead to the presence of unreacted starting material and intermediate byproducts. Therefore, a thorough purity validation must be able to detect and quantify these potential impurities.

ParameterSynthesized this compoundCommercial this compound Standard (e.g., APExBIO, Cat. No.: N2757)[1]Acceptance Criteria
Purity (HPLC) Typically >95%, dependent on purification efficiency. Potential impurities include residual Aconitine and Benzoylthis compound.>98%[1]>98%
Identity (LC-MS) The primary peak should correspond to the [M+H]⁺ of this compound (C₂₅H₄₁NO₉, MW: 499.59). Additional peaks may be observed for Aconitine and Benzoylthis compound.A single major peak corresponding to the [M+H]⁺ of this compound.[1]Match to reference
Structural Integrity (NMR) The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Signals corresponding to Aconitine or Benzoylthis compound may be present in lower concentrations.Spectra should be consistent with the established structure of this compound.Match to reference

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible validation of synthesized this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and detecting the presence of related impurities like Aconitine and Benzoylthis compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 10.5) is often effective. For example, a starting condition of 50:50 acetonitrile:buffer can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the commercial standard in a suitable solvent like methanol (B129727) to a concentration of 1 mg/mL.

  • Analysis: Inject equal volumes of the synthesized this compound and the commercial standard solutions. The purity of the synthesized this compound is calculated by comparing its peak area to the total peak area of all components in the chromatogram. The retention times of potential impurities can be confirmed by injecting standards of Aconitine and Benzoylthis compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the identity of the synthesized compound and detecting impurities at low levels.

  • Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar conditions as the HPLC method can be employed.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

  • Analysis: The mass spectrum of the main peak from the synthesized this compound should show a protonated molecular ion [M+H]⁺ consistent with the molecular weight of this compound (499.6). The presence of ions corresponding to Aconitine ([M+H]⁺ ≈ 646.7) and Benzoylthis compound ([M+H]⁺ ≈ 604.7) would indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for confirming the structural integrity of the synthesized this compound and ensuring that no unexpected structural changes have occurred during the synthesis and purification process.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Experiments:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

  • Analysis: The obtained spectra should be compared with published data for this compound or with the spectra of a certified reference standard. The absence of characteristic signals for the acetyl group of Aconitine or the benzoyl group of Benzoylthis compound will further confirm the purity of the synthesized product.

Workflow for Validating Synthesized this compound Purity

The following diagram illustrates the logical workflow for the comprehensive validation of synthesized this compound.

Workflow for Purity Validation of Synthesized this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_comparison Comparison & Assessment cluster_result Outcome start Synthesized this compound hplc HPLC Purity Analysis start->hplc lcms LC-MS Identity Confirmation hplc->lcms nmr NMR Structural Verification lcms->nmr compare Compare with Commercial Standard nmr->compare decision Purity > 98% & No Impurities? compare->decision pass Qualified for Research Use decision->pass Yes fail Requires Further Purification decision->fail No

Caption: A streamlined workflow for the analytical validation of synthesized this compound.

Potential Impurities in Synthesized this compound

The synthesis of this compound via the hydrolysis of Aconitine can result in specific impurities. A targeted analytical approach is necessary to ensure their absence in the final product.

  • Aconitine: The starting material for the synthesis. Incomplete hydrolysis will result in its presence in the final product.

  • Benzoylthis compound: An intermediate in the hydrolysis of Aconitine to this compound.[3][4] Its presence indicates that the hydrolysis reaction has not gone to completion.

The analytical methods described in this guide are designed to effectively separate and identify these potential impurities, allowing for a confident assessment of the purity of the synthesized this compound. By following these protocols and comparing the results to a high-purity commercial standard, researchers can ensure the quality and reliability of their synthesized this compound for use in further scientific investigations.

References

A Comparative Analysis of Aconine and Aconitine's Biological Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a comprehensive, data-driven comparison of the biological effects of Aconitine (B1665448) and its hydrolysis product, Aconine. While both are diterpenoid alkaloids derived from the Aconitum genus, their pharmacological and toxicological profiles differ dramatically.

Aconitine is a potent neurotoxin and cardiotoxin, notorious for its high toxicity which has limited its therapeutic applications despite its analgesic and anti-inflammatory properties. In contrast, this compound, a metabolite of Aconitine, exhibits significantly lower toxicity, making the understanding of their comparative effects crucial for potential therapeutic development and for mitigating the risks associated with Aconitum-based traditional medicines.

Quantitative Comparison of Biological Effects

The following tables summarize the key quantitative data comparing the biological effects of Aconitine and this compound.

Table 1: Comparative Toxicity

CompoundAnimal ModelRoute of AdministrationLD50Citation(s)
AconitineMouseOral1.0 - 1.8 mg/kg[1][2]
AconitineMouseIntravenous0.100 mg/kg[1]
AconitineMouseIntraperitoneal0.270 mg/kg[1]
AconitineMouseSubcutaneous0.270 mg/kg[1]
This compoundMouseIntravenous120 mg/kg[3]
This compoundRatNot Specified1.7 µmol/animal (approx. 0.85 mg/animal)[3][4]

Table 2: Effects on Voltage-Gated Sodium Channels (VGSCs)

CompoundEffect on VGSCsQuantitative DataCitation(s)
AconitinePotent activator (partial agonist). Binds to neurotoxin receptor site 2, causing persistent activation, delayed inactivation, and a shift in the voltage-dependence of activation to more negative potentials.Shifts voltage dependence of channel activation by approximately -20 mV in neuroblastoma cells.[2][3][5]
This compoundSignificantly less potent than Aconitine. The absence of ester groups at C8 and C14 dramatically reduces its affinity for VGSCs and its ability to modulate channel function.Direct quantitative data on binding affinity or IC50 for this compound on VGSCs is limited in the available literature.

Detailed Biological Effects

Aconitine

Aconitine's biological effects are predominantly characterized by its high toxicity, which stems from its potent activation of voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, neurons, and skeletal muscles.[3][5] This persistent activation leads to a constant influx of sodium ions, causing membrane depolarization and leading to arrhythmias, paralysis, and other severe toxic effects.[5]

Cardiotoxicity: Aconitine is a well-documented cardiotoxin, inducing life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[5] The mechanism involves the prolongation of the action potential and the induction of afterdepolarizations due to the sustained sodium influx.

Neurotoxicity: In the nervous system, Aconitine's action on VGSCs leads to initial neuronal hyperexcitability, manifesting as paresthesia (tingling and numbness), followed by paralysis at higher concentrations.[3]

Inflammatory and Apoptotic Effects: Aconitine has been shown to modulate inflammatory pathways, including the NF-κB and p38 MAPK signaling pathways.[6][7] It can also induce apoptosis (programmed cell death) in various cell types, contributing to its toxic profile.[6]

This compound

This compound is the final product of the hydrolysis of Aconitine, a process that removes the acetyl and benzoyl ester groups. This structural change is the primary reason for its dramatically reduced toxicity.

Reduced Toxicity: As indicated in Table 1, the intravenous LD50 of this compound in mice is approximately 1200 times higher than that of Aconitine, highlighting its significantly lower toxic potential.[1][3]

Biological Activities: Despite its lower toxicity, this compound is not biologically inert. It has been shown to inhibit osteoclast differentiation, the cells responsible for bone resorption, by suppressing the RANKL-induced activation of NF-κB and NFATc1.[3] This suggests a potential therapeutic application in bone diseases.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Aconitine and this compound.

Aconitine_Signaling cluster_VGSC Voltage-Gated Sodium Channel cluster_p38_MAPK p38 MAPK Pathway cluster_NFkB NF-κB Pathway Aconitine Aconitine p38_MAPK p38 MAPK Aconitine->p38_MAPK NFkB NF-κB Aconitine->NFkB VGSC VGSC (Site 2) Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Cardiotoxicity Cardiotoxicity Na_Influx->Cardiotoxicity Neurotoxicity Neurotoxicity Na_Influx->Neurotoxicity ROS ROS Production p38_MAPK->ROS Apoptosis_MAPK Apoptosis ROS->Apoptosis_MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis_NFkB Apoptosis NFkB->Apoptosis_NFkB

Caption: Aconitine's signaling pathways leading to toxicity.

Aconine_Signaling cluster_NFkB_NFATc1 NF-κB and NFATc1 Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB NFATc1 NFATc1 Activation This compound->NFATc1 RANKL RANKL RANKL->NFkB RANKL->NFATc1 Osteoclast_Differentiation Osteoclast Differentiation NFkB->Osteoclast_Differentiation NFATc1->Osteoclast_Differentiation

Caption: this compound's inhibitory effect on osteoclast differentiation.

Experimental Protocols

Acute Toxicity Assessment (LD50 Determination) in Mice

Objective: To determine the median lethal dose (LD50) of Aconitine and this compound.

Methodology:

  • Animals: Healthy adult mice (e.g., Kunming mice), weighing 18-22g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Preparation: Aconitine and this compound are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).

  • Grouping and Administration: Mice are randomly divided into several groups (n=10 per group). A control group receives the vehicle only. The treatment groups receive geometrically increasing doses of either Aconitine or this compound via the desired route of administration (e.g., oral gavage, intravenous injection).

  • Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Observations include signs of toxicity (e.g., convulsions, paralysis, changes in respiration) and mortality.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using a statistical method such as the Bliss method or Probit analysis.

Assessment of Cardiotoxicity in Zebrafish Embryos

Objective: To evaluate and compare the cardiotoxic effects of Aconitine and this compound.

Methodology:

  • Zebrafish Maintenance and Embryo Collection: Adult zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and raised in embryo medium.

  • Drug Exposure: At a specific developmental stage (e.g., 48 hours post-fertilization), healthy embryos are selected and placed in 24-well plates. They are then exposed to different concentrations of Aconitine or this compound dissolved in the embryo medium. A control group is exposed to the vehicle only.

  • Observation and Data Collection: At various time points (e.g., 72 and 96 hours post-fertilization), the following parameters are assessed under a microscope:

    • Heart rate (beats per minute).

    • Pericardial edema (area of the pericardial sac).

    • Morphological abnormalities of the heart and major blood vessels.

  • Data Analysis: The EC50 (median effective concentration) for cardiotoxic effects (e.g., pericardial edema) is calculated. Heart rates and the incidence of malformations are compared between the control and treated groups using appropriate statistical tests.[8][9]

Electrophysiological Analysis of Voltage-Gated Sodium Channels

Objective: To characterize the effects of Aconitine and this compound on the function of voltage-gated sodium channels.

Methodology:

  • Cell Culture: A cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) is used.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record sodium currents.

  • Experimental Protocol:

    • A baseline recording of the sodium current is obtained.

    • The cells are then perfused with a solution containing a known concentration of Aconitine or this compound.

    • The effects on various parameters of the sodium current are measured, including:

      • Peak current amplitude.

      • Voltage-dependence of activation and inactivation.

      • Kinetics of channel opening and closing.

  • Data Analysis: The concentration-response curves for the effects of the compounds on the sodium channels are generated to determine parameters such as the IC50 or EC50.[10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of Aconitine and this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies start Start: Comparative Analysis electrophysiology Electrophysiology (Patch-Clamp on VGSCs) start->electrophysiology cell_viability Cell Viability Assays (e.g., MTT, LDH) start->cell_viability signaling_analysis Signaling Pathway Analysis (Western Blot, qPCR) start->signaling_analysis acute_toxicity Acute Toxicity (LD50) in Mice start->acute_toxicity cardiotoxicity_zebrafish Cardiotoxicity Assessment in Zebrafish Embryos start->cardiotoxicity_zebrafish data_analysis Data Analysis and Comparison electrophysiology->data_analysis cell_viability->data_analysis signaling_analysis->data_analysis acute_toxicity->data_analysis cardiotoxicity_zebrafish->data_analysis conclusion Conclusion: Comparative Biological Effects Profile data_analysis->conclusion

Caption: A typical workflow for comparing Aconitine and this compound.

Conclusion

This guide provides a detailed comparative analysis of the biological effects of Aconitine and its metabolite, this compound. The presented data clearly demonstrate that Aconitine is a highly toxic compound due to its potent activation of voltage-gated sodium channels. In contrast, this compound exhibits significantly lower toxicity and shows potential for therapeutic applications, such as in the modulation of bone cell activity. For researchers in pharmacology and drug development, understanding these structure-activity relationships is critical for both ensuring safety in the use of traditional medicines and for guiding the development of new therapeutic agents based on these natural product scaffolds. Further research into the specific molecular targets and signaling pathways of this compound may unveil novel therapeutic opportunities.

References

Cross-Validation of Analytical Methods for Aconine Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Aconine, a toxic alkaloid derived from the Aconitum plant species. The cross-validation and performance of these methods are critical for researchers in pharmacology, toxicology, and drug development to ensure accurate and reliable measurements. This document outlines the experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical technique.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as sensitivity, specificity, sample matrix, and throughput requirements. The following table summarizes the key performance characteristics of commonly employed methods, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA).

Parameter UPLC-MS/MS HPLC-DAD GC-MS ic-ELISA
Linearity Range 0.125 - 1000 nmol/L[1][2][3]1.39 - 22.24 μg (Aconitine)[4]5 - 50 ng/mL (Aconitine)[5]1.13 - 11.76 ng/mL[6][7]
Limit of Detection (LOD) LLOQ of 0.05 nmol/L[2]Not explicitly stated for this compound10 pg (Aconitine)[5]1.13 ng/mL[6][7]
Limit of Quantification (LOQ) 0.05 nmol/L[2]Not explicitly stated for this compoundNot explicitly stated for this compoundNot explicitly stated for this compound
Precision (RSD%) Intra- and inter-day < 3.12% and 3.65% respectively[8]Intra- and inter-assay < 2.97%[9]Within-run CVs 1.5 - 1.7%[5]Not explicitly stated
Accuracy/Recovery (%) 85.36% - 110.14%[8]90% - 103%[9]Good quantitative recovery[10]Not explicitly stated
Analysis Time ~5-10 minutes per sample[2]~23 minutes per run[11]Variable, requires derivatization~5 minutes for strip test[6][7]
Specificity High, based on mass-to-charge ratioModerate, based on retention time and UV spectraHigh, based on mass spectraHigh, based on antibody-antigen binding
Sample Preparation Protein precipitation[1][2]Liquid-liquid or solid-phase extraction[11]Extraction and derivatization[5][10]Minimal for strip test

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

UPLC-MS/MS Method

This method offers high sensitivity and specificity for the simultaneous determination of this compound and its related alkaloids.[1][2]

  • Sample Preparation: Treat samples (e.g., rat blood) with methanol (B129727) to precipitate proteins.[1][2]

  • Chromatography:

    • Column: Waters C18 column (1.7 µm, 50 × 2.1 mm).[1]

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water.[1][2]

    • Flow Rate: 0.4 mL/min.[2]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[1][2]

    • Detection: Multiple-reaction monitoring (MRM).[1][2]

HPLC-DAD Method

A robust and widely used method for the quantification of Aconitum alkaloids in various matrices, including herbal preparations and biological samples.[9][11]

  • Sample Preparation: Extraction using appropriate solvents, which may be optimized based on the sample matrix.

  • Chromatography:

    • Column: ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm i.d.; 5 µm particle size).[11]

    • Mobile Phase: Gradient elution with acetonitrile and an ammonium (B1175870) acetate (B1210297) or bicarbonate buffer.[9][11]

    • Detection: Diode array detector set at approximately 240 nm.[11]

GC-MS Method

This technique provides high-resolution separation and definitive mass spectral identification, although it often requires derivatization of the analytes.

  • Sample Preparation: Extraction from the sample matrix followed by derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Gas Chromatography:

    • Column: A suitable capillary column, such as a DB-5.[12]

    • Carrier Gas: Helium.[12]

    • Temperature Program: Optimized temperature gradient to ensure separation of analytes.[12]

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: Selected ion monitoring (SIM) for enhanced sensitivity.[5]

ic-ELISA Method

An immunoassay-based method that offers rapid screening capabilities, particularly useful for high-throughput analysis.[6][7]

  • Principle: Competitive binding between free Aconitine in the sample and a labeled Aconitine conjugate for a limited number of specific antibody binding sites.

  • Procedure:

    • Coat microtiter plate wells with Aconitine-specific monoclonal antibodies.

    • Add standard solutions or samples containing Aconitine.

    • Add enzyme-conjugated Aconitine.

    • Incubate to allow for competitive binding.

    • Wash to remove unbound reagents.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance, which is inversely proportional to the Aconitine concentration.

Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and a potential signaling pathway affected by Aconitine.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Sample Bulk Sample Pool (Spiked with this compound) Aliquot Aliquoting Sample->Aliquot UPLC UPLC-MS/MS Analysis Aliquot->UPLC Sample Set 1 HPLC HPLC-DAD Analysis Aliquot->HPLC Sample Set 2 GC GC-MS Analysis Aliquot->GC Sample Set 3 ELISA ic-ELISA Analysis Aliquot->ELISA Sample Set 4 Quant Quantification of this compound UPLC->Quant HPLC->Quant GC->Quant ELISA->Quant Stats Statistical Analysis (e.g., Bland-Altman, Correlation) Quant->Stats Compare Comparison of Performance Metrics (Linearity, LOD, LOQ, Precision, Accuracy) Stats->Compare Guide Guidance on Method Selection Compare->Guide

Caption: Workflow for cross-validation of analytical methods for this compound.

AconineSignalingPathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events cluster_cellular_response Cellular Response (Cardiomyocyte Example) cluster_neurotoxicity Cellular Response (Neuron Example) Aconitine Aconitine VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Binds to and activates Na_Influx Increased Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx Neurotransmitter Excessive Neurotransmitter Release Depolarization->Neurotransmitter Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Ca_Influx->Ca_Release Ca_Overload Intracellular Ca2+ Overload Ca_Release->Ca_Overload Arrhythmia Cardiac Arrhythmias Ca_Overload->Arrhythmia Neurotoxicity Neurotoxicity Neurotransmitter->Neurotoxicity

Caption: this compound's mechanism of action leading to cardiotoxicity and neurotoxicity.

References

Unraveling the Neurotoxic Landscape of Aconitum Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Aconitum alkaloids, a class of potent compounds derived from the Aconitum genus, are recognized for their significant therapeutic potential, yet notorious for their narrow therapeutic window and profound neurotoxicity. This guide provides a comprehensive comparison of the neurotoxicity of aconine with its parent and related alkaloids, including aconitine (B1665448), mesaconitine, and hypaconitine (B608023). By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-toxicity relationships within this critical class of natural products.

The primary toxic constituents of Aconitum species are diester-diterpenoid alkaloids (DDAs), with aconitine, mesaconitine, and hypaconitine being the most prominent and toxic members. Their neurotoxicity is primarily attributed to their interaction with voltage-gated sodium channels in excitable tissues. This compound, a hydrolysis product of aconitine where the acetyl and benzoyl groups are removed, is considered to be significantly less toxic. This guide will delve into the quantitative differences in their neurotoxic potential and the molecular pathways they influence.

Quantitative Comparison of Neurotoxicity

The acute toxicity of Aconitum alkaloids is a critical parameter in assessing their neurotoxic potential. The following table summarizes the available median lethal dose (LD50) and median toxic dose (TD50) values for key Aconitum alkaloids, providing a clear comparison of their relative toxicity. The data highlights the significantly lower toxicity of this compound compared to its parent compounds.

AlkaloidAnimal ModelAdministration RouteLD50 (mg/kg)TD50 (nmol)Reference
Aconitine MouseOral1.8-[1]
MouseIntraperitoneal0.308-[1]
RatIntrathecal-0.5[2]
Mesaconitine Mouse---[3]
Hypaconitine Mouse---[3]
Benzoylthis compound RatIntrathecal-0.2 (µmol)[2]
This compound RatIntrathecal-1.6 (µmol)[2]

Note: LD50 values for Mesaconitine and Hypaconitine from the same comparative study as Aconitine were not explicitly found in the provided search results, but their high toxicity is widely acknowledged. The TD50 values provide a relative measure of neurotoxicity upon direct administration to the central nervous system.

Mechanisms of Neurotoxicity: A Signaling Perspective

The neurotoxic effects of the highly toxic Aconitum alkaloids, such as aconitine, are primarily initiated by their persistent activation of voltage-gated sodium channels. This initial event triggers a cascade of downstream effects, leading to neuronal damage and apoptosis. This compound, lacking the key ester groups, exhibits a significantly reduced affinity for these channels, thereby displaying much lower neurotoxicity.

Aconitine-Induced Neurotoxic Signaling Cascade

The following diagram illustrates the key signaling pathways involved in aconitine-induced neurotoxicity.

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds and activates Depolarization Persistent Depolarization VGSC->Depolarization Glutamate ↑ Glutamate Release Depolarization->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Oxidative_Stress Oxidative Stress (↑ ROS) Ca_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Figure 1. Signaling pathway of aconitine-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

A common workflow to assess the neurotoxicity of Aconitum alkaloids in vitro using neuronal cell lines like SH-SY5Y or PC12 is depicted below.

G cluster_assays Neurotoxicity Assays Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Start->Cell_Culture Treatment Treatment with Aconitum Alkaloids Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (MTT, WST) Incubation->Cell_Viability Cytotoxicity Cytotoxicity Assay (LDH Release) Incubation->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 determination) Cell_Viability->Data_Analysis Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for in vitro neurotoxicity assessment.

Experimental Protocols

In Vitro Neurotoxicity Assessment Using Neuronal Cell Lines

Objective: To determine and compare the cytotoxic effects of this compound and other Aconitum alkaloids on neuronal cells.

Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

Key Experimental Assays:

  • Cell Viability Assay (MTT Assay)

    • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

    • Protocol:

      • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

      • Treat the cells with various concentrations of the Aconitum alkaloids (e.g., aconitine, mesaconitine, hypaconitine, this compound) and a vehicle control for 24 or 48 hours.

      • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the alkaloid that causes 50% inhibition of cell viability).

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay

    • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

    • Protocol:

      • Culture and treat the cells as described for the MTT assay.

      • After the treatment period, collect the cell culture supernatant.

      • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

      • Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

    • Protocol:

      • Culture and treat the cells with the Aconitum alkaloids.

      • After treatment, harvest the cells and wash them with cold PBS.

      • Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

      • Analyze the stained cells using a flow cytometer.

      • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

References

A Comparative Analysis of the In Vivo Analgesic Effects of Aconitine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the analgesic properties of aconitine (B1665448), a bioactive alkaloid from the Aconitum genus, and morphine, a potent opioid analgesic. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Quantitative Data Summary

The following tables summarize the analgesic effects of aconitine and morphine in various preclinical pain models. It is important to note that the data for each compound are derived from separate studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental protocols, animal strains, and other variables.

CompoundPain ModelDoses Administered (mg/kg)Key FindingsComparator
Aconitine Hot Plate Test (Mice)0.317.12% increase in pain thresholdAspirin (200 mg/kg): 19.21% increase[1][2][3]
0.920.27% increase in pain threshold[1][2][3]
Acetic Acid Writhing Test (Mice)0.368% inhibition of writhing[1][2][4]Aspirin (200 mg/kg): 75% inhibition[1][2][4]
0.976% inhibition of writhing[1][2][4]
Formalin Test (Mice) - Phase I0.3 (1h pre-treatment)33.23% inhibition[1][2][4]Aspirin (200 mg/kg): 32.03% inhibition[1][2][4]
0.9 (1h pre-treatment)20.25% inhibition[1][2][4]
Formalin Test (Mice) - Phase II0.3 (1h pre-treatment)36.08% inhibition[1][2][4]Aspirin (200 mg/kg): 48.82% inhibition[1][2][4]
0.9 (1h pre-treatment)32.48% inhibition[1][2][4]
Morphine Hot Plate Test (Rats)1-20 (SC)Dose-dependent increase in latencySaline
Tail Withdrawal Test (Rats)1-20 (SC)Dose-dependent increase in latencySaline
Formalin Test (Rats)1-20 (SC)Dose-dependent inhibition of licking/flinchingSaline
CompoundPain ModelED₅₀ (mg/kg)Animal Model
Aconitine Hot Plate Test~0.08Mice
Morphine Hot Plate Test2.6 - 4.9 (SC)Rats[5]
Tail Withdrawal Test2.6 - 5.7 (SC)Rats[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.

  • Apparatus : A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals : Male or female mice (e.g., Kunming, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.

  • Procedure :

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded by placing the animal on the hot plate. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

    • Animals are then administered the test compound (aconitine or morphine) or vehicle control via a specific route (e.g., oral, intraperitoneal, subcutaneous).

    • At predetermined time points after administration, the latency to the nociceptive response is measured again.

  • Data Analysis : The analgesic effect is often expressed as the percentage increase in latency time or as the Maximum Possible Effect (%MPE).

Acetic Acid-Induced Writhing Test

This test is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.

  • Inducing Agent : A solution of acetic acid (typically 0.6-1% v/v in saline).

  • Animals : Mice are the most common species used for this assay.

  • Procedure :

    • Animals are pre-treated with the test compound or vehicle.

    • After a specific absorption period (e.g., 30-60 minutes), animals are injected intraperitoneally with the acetic acid solution.

    • Immediately after the injection, each animal is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 15-20 minutes.

  • Data Analysis : The analgesic effect is calculated as the percentage inhibition of the number of writhes in the treated group compared to the control group.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.

  • Inducing Agent : A dilute solution of formalin (typically 1-5% in saline).

  • Animals : Mice or rats are used.

  • Procedure :

    • Animals are pre-treated with the test compound or vehicle.

    • A small volume (e.g., 20 µL) of formalin solution is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is then placed in an observation chamber.

    • The cumulative time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis : The analgesic effect is determined by the reduction in the duration of paw licking/biting in each phase compared to the control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of aconitine and morphine are mediated through distinct signaling pathways.

Morphine Signaling Pathway

Morphine primarily exerts its analgesic effects by acting on µ-opioid receptors (MOR) in the central and peripheral nervous systems.

morphine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Opens Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Ca²⁺ influx, prevents vesicle fusion Pain_Signal_Blocked Pain Signal Transmission Blocked Vesicle->Pain_Signal_Blocked Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to K⁺ efflux Hyperpolarization->Pain_Signal_Blocked Decreased Neuronal Excitability

Caption: Morphine's central analgesic mechanism of action.

In the peripheral nervous system, morphine's analgesic effects are mediated by the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway, leading to hyperpolarization of nociceptive neurons.

morphine_peripheral_pathway Morphine Morphine Opioid_Receptor Opioid Receptor Morphine->Opioid_Receptor Binds to PI3Kg PI3Kγ Opioid_Receptor->PI3Kg Activates AKT AKT PI3Kg->AKT Activates nNOS nNOS AKT->nNOS Activates NO Nitric Oxide nNOS->NO Produces KATP_Channel KATP Channel NO->KATP_Channel Activates Hyperpolarization Hyperpolarization of Nociceptive Neuron KATP_Channel->Hyperpolarization Causes Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Morphine's peripheral analgesic signaling pathway.

Aconitine Signaling Pathway

The analgesic mechanism of aconitine is not as fully elucidated as that of morphine but is thought to involve multiple targets. Evidence suggests it may involve the regulation of ion channels, inhibition of prostaglandin (B15479496) synthesis, and interaction with the endogenous opioid system.

aconitine_pathway Aconitine Aconitine Ion_Channels Voltage-Gated Ion Channels Aconitine->Ion_Channels Modulates Prostaglandin_Synth Prostaglandin Synthesis Aconitine->Prostaglandin_Synth Inhibits Endogenous_Opioid Endogenous Opioid System (Dynorphin) Aconitine->Endogenous_Opioid Stimulates Release Nociceptor_Activity Reduced Nociceptor Activity Ion_Channels->Nociceptor_Activity Inflammation Reduced Inflammation Prostaglandin_Synth->Inflammation Kappa_Receptor κ-Opioid Receptor Endogenous_Opioid->Kappa_Receptor Activates Spinal_Analgesia Spinal Cord Analgesia Kappa_Receptor->Spinal_Analgesia Analgesia Analgesia Nociceptor_Activity->Analgesia Inflammation->Analgesia Spinal_Analgesia->Analgesia experimental_workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Grouping Random Animal Grouping (Control, Aconitine, Morphine) Baseline_Measurement->Grouping Drug_Administration Drug/Vehicle Administration (Specified Route & Dose) Grouping->Drug_Administration Pain_Induction Induction of Nociception (Thermal, Chemical) Drug_Administration->Pain_Induction Post_Treatment_Measurement Post-Treatment Nociceptive Threshold Measurement Pain_Induction->Post_Treatment_Measurement Data_Analysis Data Collection & Statistical Analysis Post_Treatment_Measurement->Data_Analysis Results Results Data_Analysis->Results

References

A Comparative Analysis of the Pharmacokinetics of Aconitine, Mesaconitine, and Hypaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of three major Aconitum alkaloids: Aconitine, Mesaconitine, and Hypaconitine (B608023). These compounds, notorious for their narrow therapeutic window and significant toxicity, are the primary active constituents of the Aconitum species, which are used in traditional medicine for their analgesic and anti-inflammatory properties.[1] Understanding their absorption, distribution, metabolism, and excretion is paramount for researchers, scientists, and drug development professionals working to ensure their safe and effective therapeutic application.

This comparison synthesizes experimental data from various studies to highlight the similarities and differences in the pharmacokinetic behaviors of these closely related diterpenoid alkaloids. The data presented herein is primarily derived from studies in rats, a common preclinical model for pharmacokinetic analysis.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Aconitine, Mesaconitine, and Hypaconitine are summarized in the tables below. It is crucial to note that these values can be significantly influenced by the dosage form (e.g., pure compound vs. herbal extract) and the route of administration.

Table 1: Comparative Pharmacokinetic Parameters After Intravenous Administration in Rats

ParameterAconitineMesaconitineHypaconitine
t1/2 (h) 5.77 ± 0.355.35 ± 0.5621.21 ± 0.51
Cmax (ng/mL) 7.47 ± 0.731.71 ± 0.049.92 ± 0.33
AUC(0-t) (ng·h/mL) Data not availableData not availableData not available
Note: Data from a study with intravenous administration of a mixture of the three alkaloids.[2]

Table 2: Pharmacokinetic Parameters After Oral Administration of Pure Hypaconitine in Rats

ParameterHypaconitine
Tmax (h) 0.5
Cmax (ng/mL) 10.13 ± 2.11
t1/2 (h) 4.38 ± 1.02
AUC(0-24) (ng·h/mL) 28.21 ± 5.63
Note: Data from a study where pure hypaconitine was orally administered.[3][4]

Table 3: Comparative Oral Bioavailability of Aconitine

ParameterPure AconitineAconitine in Fuzi Extract
Absolute Bioavailability (F%) 8.24 ± 2.524.72 ± 2.66
Note: This highlights the influence of the formulation on absorption.

Pharmacokinetic parameters for Aconitine, Mesaconitine, and Hypaconitine have been shown to differ significantly when administered as part of various traditional herbal decoctions, indicating that co-occurring herbal constituents can influence their absorption and metabolism.[5] For instance, in one study, the co-administration of Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle with Radix Aconiti Lateralis resulted in a delayed Tmax for all three alkaloids.[5]

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of Aconitine, Mesaconitine, and Hypaconitine.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of aconite alkaloids.[3][6]

  • Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are acclimated for a period of at least one week before the experiment.

  • Dosing: For oral administration studies, the alkaloids (either as pure compounds or in an extract) are typically dissolved or suspended in a suitable vehicle (e.g., water or a specific decoction) and administered via oral gavage. For intravenous studies, the compounds are dissolved in a sterile vehicle and administered via a cannulated vein (e.g., the femoral vein).

  • Blood Sampling: Blood samples are collected at predetermined time points after administration. Common sampling sites in rats include the tail vein or via a cannula implanted in the jugular or carotid artery.[7][8] To maintain the animal's circulatory volume, especially with serial sampling, the volume of blood collected at each time point is minimized, and saline may be administered to replace the withdrawn volume.[9] Blood samples are typically collected in heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

Analytical Methodology: UPLC-MS/MS

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for quantifying Aconitine, Mesaconitine, and Hypaconitine in biological matrices.[10][11]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724).[10][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the analytes, is then collected for analysis. A solid-phase extraction (SPE) may also be used for sample clean-up and concentration.[1]

  • Chromatographic Separation: The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile or methanol).[10][12]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analysis is conducted in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of aconite alkaloids.

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_processing Data Processing & Analysis AnimalAcclimation Animal Acclimation Grouping Random Grouping AnimalAcclimation->Grouping Cannulation Catheter Implantation (for IV/serial sampling) Grouping->Cannulation OralAdmin Oral Gavage IVAdmin Intravenous Injection Cannulation->IVAdmin BloodCollection Serial Blood Sampling OralAdmin->BloodCollection IVAdmin->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation Storage Sample Storage at -80°C PlasmaSeparation->Storage SamplePrep Protein Precipitation / SPE Storage->SamplePrep UPLCMS UPLC-MS/MS Analysis SamplePrep->UPLCMS DataAcquisition Data Acquisition UPLCMS->DataAcquisition PKModeling Pharmacokinetic Modeling DataAcquisition->PKModeling ParamCalculation Parameter Calculation (Cmax, Tmax, AUC, t1/2) PKModeling->ParamCalculation Comparison Comparative Analysis ParamCalculation->Comparison

Caption: A generalized workflow for in vivo comparative pharmacokinetic studies.

Signaling Pathway of Aconitine-Induced Cardiotoxicity

The cardiotoxicity of Aconitine is a complex process involving multiple cellular mechanisms. The following diagram illustrates some of the key signaling pathways implicated in Aconitine-induced cardiac injury.

cardiotoxicity_pathway cluster_ion_channels Ion Channel Disruption cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling cluster_outcome Pathophysiological Outcome Aconitine Aconitine NaChannel Voltage-gated Na+ Channels Aconitine->NaChannel CaChannel Voltage-gated Ca2+ Channels Aconitine->CaChannel KChannel Voltage-gated K+ Channels Aconitine->KChannel NaOverload Intracellular Na+ Overload NaChannel->NaOverload CaOverload Intracellular Ca2+ Overload CaChannel->CaOverload NaOverload->CaOverload via Na+/Ca2+ exchanger MitochondrialDysfunction Mitochondrial Dysfunction CaOverload->MitochondrialDysfunction Arrhythmia Arrhythmia CaOverload->Arrhythmia ROS Increased ROS Production p38MAPK p38 MAPK Activation ROS->p38MAPK NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 MitochondrialDysfunction->ROS Apoptosis Apoptosis p38MAPK->Apoptosis NLRP3->Apoptosis CardiomyocyteInjury Cardiomyocyte Injury Apoptosis->CardiomyocyteInjury Arrhythmia->CardiomyocyteInjury

Caption: Key signaling pathways in Aconitine-induced cardiotoxicity.

References

Aconine: A Viable Non-Toxic Alternative to Aconitine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448), a potent alkaloid derived from the Aconitum genus, is a valuable tool in pharmacological research due to its well-characterized effects on voltage-gated sodium channels. However, its extreme toxicity poses significant risks and handling challenges in laboratory settings. This guide presents a comprehensive comparison of Aconitine with its hydrolysate, Aconine, validating the latter as a significantly safer yet potentially efficacious alternative for researchers in pharmacology and drug development.

This comparison is based on a thorough review of existing literature and experimental data, providing researchers with the necessary information to consider this compound for their studies. The evidence strongly suggests that this compound retains biological activity with a substantially improved safety profile, making it a promising candidate for a wide range of research applications where the risks associated with Aconitine are prohibitive.

Comparative Analysis of Aconitine and this compound

Aconitine's potent biological effects are intrinsically linked to its high toxicity, primarily cardiotoxicity and neurotoxicity.[1][2][3] This toxicity is a major limiting factor in its experimental use. This compound, a derivative of Aconitine formed through hydrolysis, emerges as a compelling alternative with significantly reduced toxicity.

Toxicity Profile

The most striking difference between Aconitine and its derivatives is the dramatic reduction in toxicity upon hydrolysis. The ester groups at the C8 and C14 positions of the Aconitine molecule are considered to be the primary contributors to its high toxicity.[4] Hydrolysis of these ester groups, which leads to the formation of compounds like Benzoylthis compound and ultimately this compound, drastically reduces their toxic effects.[4]

CompoundAnimal ModelRoute of AdministrationLD50Citation
Aconitine MouseOral1.8 mg/kg[5][6]
MouseIntraperitoneal0.308 mg/kg[7]
Aconitine Hydrolysates (including this compound) MouseIntravenous~38 times less toxic than Aconitine[5]

LD50: The dose required to be lethal to 50% of the tested population.

This substantial difference in lethal dose underscores the significantly enhanced safety profile of this compound compared to its parent compound, Aconitine.

Efficacy and Pharmacological Activity

While Aconitine is well-studied for its analgesic, anti-inflammatory, and cardiotonic effects, data on the specific efficacy of this compound is less abundant.[3][8][9][10][11][12][13][14] However, the fact that this compound is a metabolite of Aconitine suggests that it may retain some of the pharmacological activities of the parent compound, albeit potentially at a lower potency. The significantly wider therapeutic window of this compound, due to its low toxicity, may allow for the administration of higher doses to achieve desired experimental effects without the risk of adverse events.

Aconitine's analgesic effects have been demonstrated in various animal models. For instance, in the hot plate test, Aconitine at doses of 0.3 mg/kg and 0.9 mg/kg significantly increased the pain threshold in mice.[8][9][10][11][12] Similarly, in the acetic acid-induced writhing test, Aconitine demonstrated a significant reduction in writhing at similar doses.[8][9][10][11][12] Further research is warranted to quantify the analgesic and anti-inflammatory efficacy of this compound using these established models to provide a direct comparison with Aconitine.

Experimental Protocols

To facilitate further research into the comparative effects of Aconitine and this compound, detailed protocols for key in vivo and ex vivo assays are provided below.

Analgesic Activity Assessment: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Procedure:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 1°C.

  • Animals: Male or female mice weighing 20-25g are used.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][16]

  • Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch.[15]

  • Observation: Observe the mouse for nocifensive behaviors, such as paw licking, paw flicking, or jumping.[15][16]

  • Latency Recording: Record the time (in seconds) until the first clear sign of a nocifensive response. This is the baseline latency.

  • Cut-off Time: A cut-off time of 30 seconds is typically used to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as 30 seconds.[16][17]

  • Compound Administration: Administer the test compound (this compound or Aconitine) or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).

  • Post-treatment Measurement: At a predetermined time after compound administration (e.g., 30, 60, 90 minutes), repeat the hot plate test and record the post-treatment latency.

  • Data Analysis: The analgesic effect is calculated as the percentage increase in latency compared to the baseline or vehicle control group.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce swelling induced by a phlogistic agent.

Procedure:

  • Animals: Male Wistar rats weighing 150-200g are commonly used.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (this compound or Aconitine) or vehicle control orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[18][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[20]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.

Cardiotoxicity Assessment: Isolated Perfused Heart (Langendorff) Technique

This ex vivo method allows for the assessment of the direct effects of a compound on cardiac function, independent of systemic influences.[21][22][23]

Procedure:

  • Apparatus: A Langendorff apparatus consisting of a perfusion reservoir, a cannula for aortic cannulation, a constant pressure or constant flow perfusion system, and transducers to measure cardiac function.

  • Heart Isolation: Anesthetize a rat or guinea pig and quickly excise the heart.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant temperature (37°C).[24]

  • Equilibration: Allow the heart to stabilize for a period of 15-20 minutes.[25]

  • Parameter Measurement: Record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Compound Perfusion: Perfuse the heart with the Krebs-Henseleit buffer containing the test compound (this compound or Aconitine) at various concentrations.

  • Data Recording: Continuously record the cardiac parameters throughout the perfusion period.

  • Data Analysis: Analyze the changes in cardiac parameters in response to the test compound to assess its cardiotonic or cardiotoxic effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

cluster_Aconitine Aconitine Action cluster_CellularEffects Cellular Effects cluster_PhysiologicalOutcomes Physiological Outcomes Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds to open state PersistentActivation Persistent Activation & Inhibited Inactivation VGSC->PersistentActivation IncreasedNaInflux Increased Na+ Influx PersistentActivation->IncreasedNaInflux MembraneDepolarization Prolonged Membrane Depolarization IncreasedNaInflux->MembraneDepolarization Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) MembraneDepolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (Arrhythmias, Fibrillation) MembraneDepolarization->Cardiotoxicity Start Start Acclimatize Acclimatize Mice (30-60 min) Start->Acclimatize Baseline Measure Baseline Latency on Hot Plate (55°C) Acclimatize->Baseline Administer Administer Compound (this compound/Aconitine/Vehicle) Baseline->Administer Wait Wait for Predetermined Time Administer->Wait PostTreatment Measure Post-Treatment Latency Wait->PostTreatment Analyze Analyze Data (% Increase in Latency) PostTreatment->Analyze End End Analyze->End Start Start Baseline Measure Baseline Paw Volume Start->Baseline Administer Administer Compound (this compound/Aconitine/Vehicle) Baseline->Administer InduceEdema Inject Carrageenan (1 hour post-administration) Administer->InduceEdema MeasureVolume Measure Paw Volume (1, 2, 3, 4 hours) InduceEdema->MeasureVolume Analyze Analyze Data (% Inhibition of Edema) MeasureVolume->Analyze End End Analyze->End

References

A Head-to-Head Comparison of Aconitine Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of aconitine (B1665448) from Aconitum species is a critical first step. This guide provides an objective, data-driven comparison of common extraction techniques, including maceration, reflux, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). Detailed experimental protocols and a summary of performance metrics are presented to aid in the selection of the most suitable method for your research needs.

The choice of extraction technique can significantly impact the yield, purity, and overall efficiency of obtaining aconitine, a potent alkaloid with significant pharmacological interest. Traditional methods, while straightforward, often suffer from long extraction times and high solvent consumption. Modern techniques, on the other hand, offer the potential for rapid, efficient, and more environmentally friendly extractions. This guide explores the nuances of each method, supported by experimental data.

Comparative Analysis of Extraction Techniques

The following table summarizes the key performance indicators for various aconitine extraction methods based on data from several studies. It is important to note that direct comparisons can be challenging due to variations in the plant material, solvent systems, and analytical methods used across different research efforts. However, this compilation provides a valuable overview of the relative performance of each technique.

Extraction TechniqueTypical Aconitine Yield (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Lower24 - 72 hoursHighSimple, cost-effective, suitable for thermolabile compounds.[1]Time-consuming, lower extraction efficiency.[1]
Reflux Extraction Moderate to High2 - 4 hoursModerateHigher efficiency than maceration, relatively simple setup.Requires heating, potential for degradation of thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) High30 - 60 minutesLow to ModerateReduced extraction time, improved yield, lower solvent consumption.[1]Requires specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) High5 - 30 minutesLowVery rapid, high efficiency, reduced solvent use.Requires specialized microwave equipment, potential for uneven heating.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are synthesized from various sources and represent a general framework that can be optimized for specific research requirements.

Maceration Extraction Protocol

Maceration is a simple and widely used method that involves soaking the plant material in a solvent for an extended period.

  • Sample Preparation: The dried roots of the Aconitum plant are thoroughly cleaned to remove any foreign matter and then ground into a fine powder.[1]

  • Extraction:

    • Weigh a specific amount of the powdered Aconitum root (e.g., 10 g).

    • Place the powder in a sealed container and add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Allow the mixture to stand at room temperature for a defined period (e.g., 24 to 72 hours), with occasional agitation.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture to separate the extract from the solid plant material.

    • The collected filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude aconitine extract.[1]

Reflux Extraction Protocol

Reflux extraction utilizes heating to accelerate the extraction process.

  • Sample Preparation: Prepare the Aconitum root powder as described for the maceration protocol.

  • Extraction:

    • Place the weighed Aconitum powder into a round-bottom flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific ratio (e.g., 8:1 mL/g).[2]

    • Attach a condenser to the flask and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for a predetermined duration (e.g., 2-3 hours).[2]

  • Filtration and Concentration:

    • After cooling, filter the mixture to separate the extract.

    • Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves to disrupt cell walls and enhance mass transfer.

  • Sample Preparation: Prepare the Aconitum root powder as described previously.

  • Extraction:

    • Place the weighed powder in an extraction vessel.

    • Add the chosen solvent (e.g., 70% methanol) at an optimized solvent-to-solid ratio.[3]

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).[3] The temperature should be monitored and controlled.

  • Filtration and Concentration:

    • Filter the sonicated mixture.

    • Concentrate the resulting extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Sample Preparation: Prepare the Aconitum root powder as described above.

  • Extraction:

    • Place the weighed sample in a specialized microwave extraction vessel.

    • Add the extraction solvent.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power at a set level for a short duration (e.g., 5-15 minutes). The temperature and pressure should be monitored.

  • Filtration and Concentration:

    • After the extraction and cooling, filter the mixture.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Aconitine's Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

Aconitine primarily exerts its pharmacological and toxic effects by modulating the function of voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[4][5][6]

The following diagram illustrates the simplified signaling pathway of aconitine's interaction with a voltage-gated sodium channel.

Aconitine_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine_Receptor Neurotoxin Receptor Site 2 Na_ion_in Na+ Influx VGSC->Na_ion_in Prolonged opening allows Aconitine_Receptor->VGSC Causes persistent activation of Aconitine Aconitine Aconitine->Aconitine_Receptor Binds to Extracellular Extracellular Space Intracellular Intracellular Space Depolarization Persistent Depolarization Na_ion_in->Depolarization Leads to AP_Propagation Altered Action Potential Propagation Depolarization->AP_Propagation Results in

Caption: Aconitine binds to voltage-gated sodium channels, causing persistent activation and altered cellular excitability.

This persistent activation leads to a continuous influx of sodium ions into the cell, causing prolonged depolarization of the membrane.[6] This disruption of normal action potential generation and propagation is the underlying cause of aconitine's cardiotoxic and neurotoxic effects.[5]

References

Inter-laboratory validation of an Aconine quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Aconitine (B1665448) Quantification Assays: A Guide for Researchers

The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are frequently used for the analysis of aconitine and its related alkaloids in various matrices, including raw plant material, processed herbal products, and biological specimens.[1][2][3][4]

Comparative Performance of Aconitine Quantification Methods

The following table summarizes the performance characteristics of different analytical methods for aconitine quantification as reported in various validation studies. These parameters are critical for assessing the reliability and suitability of a method for a specific application.

ParameterHPLC-UVLC-MS/MSTitration Method
Linearity (Range) 0.5 - 200 µg/mL0.1 - 50 ng/mLNot typically linear
Correlation Coefficient (r²) > 0.999> 0.995N/A
Limit of Detection (LOD) 9 - 12 ng/mL0.002 - 0.13 µg/LHigh, often fails to detect low levels
Limit of Quantitation (LOQ) 25 - 37 ng/mL0.05 - 0.51 µg/LHigh, not suitable for trace analysis
Recovery 86 - 99%80 - 110.1%Highly variable and matrix dependent
Intra-day Precision (%RSD) < 1.61%< 11%Not commonly reported
Inter-day Precision (%RSD) < 7.3%< 14%Not commonly reported
Specificity Moderate; can be affected by co-eluting compoundsHigh; mass-to-charge ratio provides excellent specificityLow; measures total alkaloids, not specific to aconitine[1][5]

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.[2][6][7][8][9][10]

Experimental Workflows and Methodologies

A generalized workflow for the quantification of aconitine in a research or quality control setting is depicted below. This process involves sample preparation, instrumental analysis, and data processing.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection extraction Extraction of Alkaloids start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup lc Liquid Chromatography Separation cleanup->lc ms Detection (UV or MS/MS) lc->ms quant Quantification using Calibration Curve ms->quant report Reporting of Results quant->report

General workflow for aconitine quantification.

A key aspect of ensuring accurate and reproducible results is the validation of the analytical method. An inter-laboratory validation study is the most rigorous approach to establish the robustness of a method. A conceptual diagram illustrating the workflow of such a study is provided below.

cluster_planning Study Planning & Protocol cluster_execution Laboratory Analysis cluster_analysis Data Analysis & Reporting protocol Development of Standardized Protocol samples Preparation & Distribution of Homogenized Samples protocol->samples lab1 Lab 1: Analysis samples->lab1 lab2 Lab 2: Analysis samples->lab2 lab_n Lab n: Analysis samples->lab_n data_collection Collection of Results from all Labs lab1->data_collection lab2->data_collection lab_n->data_collection stats Statistical Analysis (Repeatability & Reproducibility) data_collection->stats report Final Validation Report stats->report

Workflow of an inter-laboratory validation study.

Detailed Experimental Protocols

The following are representative protocols for the extraction and analysis of aconitine from plant materials based on methodologies described in the literature.

Protocol 1: Extraction of Aconitine from Plant Material[11]
  • Sample Preparation: Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

  • Alkalinization: Add 1 mL of a 30% aqueous ammonia (B1221849) solution and mix for 20 minutes at room temperature.

  • Solvent Extraction: Add 20 mL of diethyl ether and perform ultrasonic extraction for 10 minutes.

  • Maceration: Allow the sample to stand at room temperature for 16 hours, then filter the liquid phase.

  • Repeat Extraction: Repeat the extraction of the solid residue three more times with diethyl ether.

  • Acidic Extraction: Pool the diethyl ether filtrates and extract them four times with 25 mL of 2% hydrochloric acid each time.

  • Purification: Wash the combined acidic aqueous phases with diethyl ether.

  • Final Extraction: Adjust the pH of the aqueous phase to basic with ammonia and extract the alkaloids with diethyl ether.

  • Drying and Concentration: Dry the final ether extract over anhydrous sodium sulfate (B86663) and evaporate to dryness at 40°C.

  • Reconstitution: Dissolve the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis[1][5]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer (e.g., triethylamine (B128534) buffer). The exact gradient program should be optimized for the specific separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 235 nm.[9]

  • Quantification: A calibration curve is constructed by plotting the peak area of aconitine standards against their known concentrations. The concentration of aconitine in the samples is then determined from this curve. For instance, a regression equation for aconitine might be y = 2,999,256,695.1674x + 66,930.4245, with a correlation coefficient (R²) of 0.9994, where 'x' is the amount of injected alkaloid and 'y' is the peak area.[5]

Protocol 3: LC-MS/MS Analysis[3][7]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution typically using acetonitrile and water, both containing a small amount of an additive like formic acid to improve ionization.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for aconitine.

  • Quantification: An internal standard (e.g., mesaconitine) is often used to improve accuracy and precision.[7] A calibration curve is generated by plotting the ratio of the peak area of aconitine to the peak area of the internal standard against the concentration of the aconitine standards.

Conclusion

The choice of analytical method for aconitine quantification depends on the specific requirements of the study. While titration methods for total alkaloids are available, they lack the specificity required for accurate safety and quality assessment of products containing aconite.[1][5] HPLC-UV provides a reliable and cost-effective method for routine analysis. For research and forensic applications requiring higher sensitivity and specificity, LC-MS/MS is the preferred technique.[3][11] The validation data synthesized in this guide demonstrates that both HPLC-UV and LC-MS/MS can provide accurate and precise measurements when properly validated. The successful implementation of these methods across different laboratories would benefit from a comprehensive inter-laboratory validation study to establish a standardized protocol for aconitine quantification.

References

A Comparative Guide to the Batch-to-Batch Consistency of Commercial Aconitine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical standards is paramount. This guide provides a framework for assessing the batch-to-batch consistency of commercial aconitine (B1665448) standards, a critical component in the quality control of traditional medicines and toxicological analysis. Due to the inherent toxicity and variability of aconitine, ensuring the purity and consistency of reference standards is a matter of scientific accuracy and public safety.

Understanding Aconitine and Its Analogs

Aconitine is a highly toxic C19-norditerpenoid alkaloid derived from plants of the Aconitum genus.[1][2] Its chemical instability can lead to the presence of less toxic hydrolysis and pyrolysis products, which can vary between different batches of commercial standards. The primary degradation pathway involves the hydrolysis of the acetyl and benzoyl ester groups, yielding benzoylaconine (B606023) and ultimately this compound, which is significantly less toxic.[3] Heat can also lead to the formation of pyroaconitine.[1] The presence and quantity of these related compounds are critical indicators of the purity and consistency of an aconitine standard.

Data Presentation: A Framework for Comparison

Direct, publicly available batch-to-batch comparison data for commercial aconitine standards is not typically published by manufacturers. However, this information is available on the Certificate of Analysis (CoA) that accompanies each new batch of a standard. Researchers should meticulously compare the CoAs of different batches from the same or different suppliers. The following tables provide a template for summarizing this quantitative data.

Table 1: Comparison of Aconitine Content and Purity Across Batches

Parameter Supplier A (Batch 1) Supplier A (Batch 2) Supplier B (Batch 1) Acceptance Criteria
Aconitine Assay (%) e.g., 99.5%e.g., 99.2%e.g., 99.8%> 99.0%
Method of Assay e.g., HPLCe.g., HPLCe.g., UPLC-MSValidated Method
Water Content (%) e.g., 0.2%e.g., 0.3%e.g., 0.1%< 0.5%
Residual Solvents (%) e.g., <0.1%e.g., <0.1%e.g., <0.1%As per ICH guidelines
Loss on Drying (%) e.g., 0.15%e.g., 0.25%e.g., 0.1%< 0.5%

Table 2: Impurity Profile Comparison Across Batches

Impurity Supplier A (Batch 1) (%) Supplier A (Batch 2) (%) Supplier B (Batch 1) (%) Acceptance Criteria (%)
Benzoylthis compound e.g., 0.15%e.g., 0.25%e.g., 0.10%< 0.3%
This compound e.g., <0.1%e.g., 0.12%e.g., <0.1%< 0.2%
Pyroaconitine e.g., Not Detectede.g., Not Detectede.g., Not Detected< 0.1%
Any other individual impurity e.g., 0.05%e.g., 0.08%e.g., <0.05%< 0.1%
Total Impurities e.g., 0.20%e.g., 0.45%e.g., 0.15%< 0.5%

Experimental Protocols for Verification

To independently verify the batch-to-batch consistency, researchers can employ a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and reliable methods.[4][5][6][7][8]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the aconitine standard and quantify known and unknown impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 235 nm.

  • Procedure:

    • Prepare a standard solution of the aconitine reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare solutions of each batch of the commercial standard to be tested at the same concentration.

    • Inject the solutions into the HPLC system.

    • The purity is calculated by the area percentage method, where the area of the aconitine peak is divided by the total area of all peaks.

    • Impurities can be identified by comparing their retention times with those of known impurity standards (e.g., benzoylthis compound, this compound).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To identify and confirm the structure of impurities present in the aconitine standard.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).

  • Method: The chromatographic conditions are often similar to the HPLC method. The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

  • Procedure:

    • Following the HPLC protocol, the eluent is directed into the mass spectrometer.

    • The mass spectra of the impurity peaks are compared with the known mass spectra of aconitine and its potential degradation products. This allows for the unambiguous identification of impurities.[7][8]

Visualizing the Assessment Workflow and Chemical Relationships

To better illustrate the processes involved in assessing batch-to-batch consistency and the chemical relationships of aconitine, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analysis cluster_evaluation Evaluation Batch1 Receive Batch 1 (with CoA) Compare_CoA Compare Certificates of Analysis Batch1->Compare_CoA Batch2 Receive Batch 2 (with CoA) Batch2->Compare_CoA HPLC_Test HPLC Purity and Impurity Profiling Compare_CoA->HPLC_Test Discrepancies or Verification Needed LCMS_Test LC-MS Impurity Identification HPLC_Test->LCMS_Test Unknown Impurities Detected Data_Table Tabulate Quantitative Data HPLC_Test->Data_Table LCMS_Test->Data_Table Consistency_Report Generate Consistency Report Data_Table->Consistency_Report

Caption: Workflow for assessing the batch-to-batch consistency of aconitine standards.

Aconitine_Degradation_Pathway Aconitine Aconitine (C34H47NO11) Benzoylthis compound Benzoylthis compound (C32H45NO10) Aconitine->Benzoylthis compound Hydrolysis (- CH3COOH) Pyroaconitine Pyroaconitine (C32H43NO9) Aconitine->Pyroaconitine Pyrolysis (Heat) This compound This compound (C25H41NO9) Benzoylthis compound->this compound Hydrolysis (- C6H5COOH)

Caption: Simplified degradation pathways of Aconitine.

Alternative Standards and Best Practices

When available, using a primary reference standard from a national metrology institute or pharmacopeia can provide an additional layer of verification for the commercial standards. For example, FUJIFILM Wako offers an "Aconitine Standard for Crude Drugs Determination" with a stated assay of 99.0+% by HPLC.[9] LGC Standards and Sigma-Aldrich also provide aconitine analytical standards with purities of >95% and ≥95.0% (HPLC) respectively.[10][11]

Best Practices for Ensuring Consistency:

  • Always review the CoA: Never assume that a new batch of a standard is identical to the previous one.

  • Perform system suitability tests: Before running any analysis, ensure your analytical system is performing correctly with the standard.

  • Store standards appropriately: Aconitine is sensitive to heat and hydrolysis.[12] Strict adherence to the storage conditions specified by the manufacturer (e.g., -20°C) is crucial to prevent degradation.

  • Qualify new batches: When a new batch of standard is received, it is good practice to run a comparative analysis against the old batch to ensure there are no significant differences in performance.

By implementing these comparative and analytical strategies, researchers can confidently assess the batch-to-batch consistency of their commercial aconitine standards, leading to more reliable and reproducible scientific outcomes.

References

Validating Aconine as a Reference Standard in Herbal Medicine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of herbal medicines derived from plants of the Aconitum genus, such as Aconitum carmichaelii (Chuanwu) and Aconitum kusnezoffii (Caowu), is well-established in traditional medicine for treating conditions like rheumatism and pain.[1][2] However, these herbs contain highly toxic C19-diterpenoid alkaloids, primarily Aconitine (AC), Mesaconitine (MA), and Hypaconitine (HA).[3][4][5] These compounds have a very narrow therapeutic window, and improper use can lead to severe cardiotoxicity and neurotoxicity.[1][5]

Accurate and reliable quantification of these alkaloids is therefore critical for the quality control and safety assurance of Aconitum-containing products.[3][6] The toxicity of these herbs is primarily attributed to the diester-diterpenoid alkaloids (DDAs). Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze these potent toxins into less toxic monoester-diterpenoid alkaloids (MDAs) like Benzoylaconine (BAC), and eventually into non-toxic amine alcohol-type alkaloids, such as this compound.[1][7]

This guide provides a comparative analysis of using this compound as a reference standard, evaluates its role alongside other major alkaloids, and presents the necessary experimental frameworks for its validation in a research or quality control setting.

Chemical Relationship and Analytical Relevance

This compound is the final, non-ester hydrolysis product of Aconitine. This chemical relationship is central to its relevance in herbal analysis. Monitoring the concentrations of not only the parent toxic alkaloids (AC, MA, HA) but also their hydrolyzed metabolites (BAC, this compound) provides a comprehensive profile of the herbal material, indicating both its potential toxicity and the efficacy of the detoxification process.[1]

hydrolysis Aconitine Aconitine (Highly Toxic DDA) BAC Benzoylthis compound (Less Toxic MDA) Aconitine->BAC - Acetic Acid (Hydrolysis) This compound This compound (Non-Toxic Amine Alcohol) BAC->this compound - Benzoic Acid (Hydrolysis)

Figure 1. Hydrolysis pathway of Aconitine to this compound.

Comparison of Reference Standards: this compound vs. Primary Toxic Alkaloids

The primary focus of most quantitative analyses of Aconitum herbs is the determination of the most toxic components: Aconitine, Mesaconitine, and Hypaconitine. These are the markers directly responsible for the therapeutic and toxic effects. However, a comprehensive quality assessment benefits from a multi-analyte approach.

Standard TypePrimary AnalytesPurpose of AnalysisRationale
Safety & Potency Aconitine, Mesaconitine, HypaconitineTo ensure the product is within safe toxic limits and contains a therapeutic dose.These DDAs are the main active and toxic principles. Regulatory standards are typically based on their concentrations.[3][5]
Process Validation Benzoylthis compound, Benzoylmesthis compound, Benzoylhypthis compoundTo verify the effectiveness of traditional processing methods designed to reduce toxicity.The ratio of DDAs to MDAs can serve as a marker for the degree of processing and detoxification.[1]
Comprehensive QC All DDAs, MDAs, and this compoundTo obtain a complete chemical fingerprint for quality, safety, and process consistency.Provides a full picture of the alkaloid profile, ensuring both safety and proper manufacturing. This compound's presence confirms the final step of hydrolysis.

While Aconitine, Mesaconitine, and Hypaconitine are the indispensable reference standards for safety, the inclusion of this compound and other metabolites provides deeper insight into the product's quality profile. The validation of an analytical method using an this compound standard would follow the same rigorous principles applied to the primary toxic alkaloids.

Performance Data for Analytical Methods

Modern analytical methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), allow for the simultaneous, accurate, and sensitive determination of multiple Aconitum alkaloids.[7][8] The following tables summarize typical validation parameters for such methods, demonstrating the expected performance for a method validated for this compound.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Aconitum Alkaloids

Analyte Linear Range (ng/mL) Correlation Coefficient (r) LLOQ (ng/mL) Reference
Aconitine (AC) 0.1 - 50 > 0.998 1.20 [7][8]
Mesaconitine (MA) 0.1 - 50 > 0.998 1.41 [7][8]
Hypaconitine (HA) 0.1 - 50 > 0.998 1.92 [7][8]
Benzoylthis compound (BAC) 0.1 - 50 > 0.998 1.99 [7][8]
Benzoylmesthis compound (BMA) 0.1 - 50 > 0.998 4.28 [7]

| Benzoylhypthis compound (BHA) | 0.1 - 50 | > 0.998 | 2.02 |[7] |

LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision of LC-MS/MS Methods

Analyte Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Multi-Alkaloid Methods 99.7 - 101.7 < 15% < 15% [7][8]
Multi-Alkaloid Methods 85.7 - 98.0 < 2.73% < 2.82% [9]

| Multi-Alkaloid Methods | 94.6 - 101.9 | < 15% | < 15% |[10] |

%RSD: Percent Relative Standard Deviation

Detailed Experimental Protocol: LC-MS/MS Quantification

This section outlines a typical, validated protocol for the simultaneous quantification of Aconitum alkaloids, which can be adapted for a method focusing on or including this compound.

1. Sample Preparation (Extraction & Cleanup)

  • Extraction: Accurately weigh 1.0 g of powdered herbal material. Add 20 mL of a methanol (B129727) or diethyl ether solution containing 5% ammonia.[11] Sonicate for 30 minutes, then centrifuge. Collect the supernatant. Repeat the extraction twice.

  • Cleanup (if necessary): For complex matrices, a Solid-Phase Extraction (SPE) step is recommended to remove interferences.[11] Condition a C18 SPE cartridge, load the combined extract, wash with a mild organic solvent, and elute the alkaloids with 95% methanol containing 5% ammonia.[11]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7][12]

  • Mobile Phase:

    • Phase A: 0.1% formic acid in water.[8]

    • Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 10-15% B to 90% B over 15-20 minutes to separate the various alkaloids.

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 40°C.[12]

  • Injection Volume: 1-5 µL.[12]

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).[12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Specific precursor-product ion transitions for each alkaloid (including this compound) must be optimized.

3. Method Validation The method must be validated according to ICH or FDA guidelines, assessing parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and stability of the analytes in solution.[13][14]

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Herbal Sample (e.g., Aconitum Root Powder) Extraction Solvent Extraction (Methanol/Ammonia) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->Cleanup Reconstitution Dry & Reconstitute in Mobile Phase Cleanup->Reconstitution LCMS LC-MS/MS Analysis (Gradient Elution, MRM Mode) Reconstitution->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Validation & Reporting Integration->Report

Figure 2. General experimental workflow for Aconitum alkaloid analysis.

Conclusion

The validation and use of this compound as a reference standard in herbal medicine analysis is scientifically sound and methodologically feasible. While the primary toxic alkaloids—Aconitine, Mesaconitine, and Hypaconitine—remain the critical markers for safety assessment, this compound serves as a valuable indicator of processing efficacy and detoxification.

For comprehensive quality control, an ideal analytical method should be capable of simultaneously quantifying the parent diester alkaloids, their intermediate monoester hydrolysis products, and final metabolites like this compound. The experimental protocols and performance benchmarks established for the primary toxic alkaloids provide a robust framework for the validation of methods incorporating this compound. By adopting such a multi-analyte approach, researchers and manufacturers can ensure a more complete understanding of their products, guaranteeing both safety and quality.

References

Safety Operating Guide

Safe Disposal of Aconine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly toxic compounds like aconine are critical for ensuring laboratory safety and environmental protection. this compound, a norditerpenoid alkaloid derived from the hydrolysis of aconitine, is a potent cardiotoxin (B1139618) and neurotoxin.[1] Due to its inherent toxicity, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with strict protocols. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound or any related waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. Work should always be conducted within a certified chemical fume hood.

Waste TypeRecommended PPEWaste Container & Labeling
Solid Waste (e.g., contaminated gloves, wipes, pipette tips, vials)Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with side shields or face shield.Lined, puncture-resistant container clearly labeled: "SOLID HAZARDOUS WASTE: this compound ".[2]
Liquid Waste (e.g., stock solutions, experimental media)Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles, and a Face Shield to protect against splashes.Leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure screw-on cap.[2] Labeled: "LIQUID HAZARDOUS WASTE: this compound, [Solvent], [Concentration] ".
Sharps Waste (e.g., contaminated needles, syringes, glass)Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles.Approved, puncture-proof sharps container. Labeled: "SHARPS HAZARDOUS WASTE: this compound ".[3]

Spill Management Protocol

In the event of an this compound spill, immediate and careful action is required to contain the contamination and ensure personnel safety.

  • Evacuate and Alert : Immediately notify others in the vicinity and evacuate the area if necessary.[3]

  • Don PPE : Before addressing the spill, ensure you are wearing the full, appropriate PPE as detailed in the table above.

  • Contain the Spill :

    • For solid spills : Gently cover the spill with a damp paper towel to avoid raising dust.[3]

    • For liquid spills : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the substance. Do not use combustible materials like sawdust.[4]

  • Clean the Area : Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.[3]

  • Decontaminate : Wipe the spill area with a suitable solvent, such as 70% ethanol (B145695), followed by a thorough wash with soap and water.[3][4]

  • Dispose of Contaminated Materials : All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container for disposal.[3]

This compound Waste Disposal Workflow

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the key steps for segregating and managing this compound-contaminated materials.

Aconine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A This compound-Contaminated Material B Is it a sharp? A->B C Is it a liquid? B->C No D Sharps Hazardous Waste B->D Yes E Liquid Hazardous Waste C->E Yes F Solid Hazardous Waste C->F No G Store in Designated Secure Area D->G E->G F->G H Schedule Hazardous Waste Pickup with EHS G->H

This compound Waste Disposal Workflow

Step-by-Step Disposal Protocol

  • Waste Segregation :

    • Solid Waste : Collect all non-sharp solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

    • Liquid Waste : Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Under no circumstances should this compound waste be disposed of down the drain.[3][4]

    • Sharps : Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated sharps container for hazardous waste.[3]

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[3]

  • Storage : Store hazardous waste containers in a designated, secure area, away from incompatible materials, until collection.[3]

  • Final Disposal : this compound waste must be disposed of through a licensed and approved hazardous waste disposal facility.[4] Follow all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[4] This typically involves arranging for pickup by a certified chemical waste contractor through your institution's EHS department.

Decontamination of Glassware

  • Initial Rinse : Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound residue. This solvent rinse must be collected as hazardous liquid waste.[3]

  • Washing : Thoroughly wash the glassware with a laboratory detergent and warm water.

  • Final Rinse : Rinse the glassware with deionized water.

  • Drying : Allow the glassware to air dry or place it in a drying oven.

Disclaimer: This guide is intended to provide general information and best practices. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local regulatory guidelines for hazardous waste disposal.[5][6]

References

Personal protective equipment for handling Aconine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Aconine. The following procedures are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Identification and Toxicity

This compound is an alkaloid and a hydrolysis product of Aconitine (B1665448). While it is significantly less toxic than its parent compound, Aconitine, it is not entirely non-toxic and must be handled with care. Aconitine is a potent neurotoxin and cardiotoxin (B1139618) that can be fatal if swallowed or inhaled.[1][2] Toxicity may also occur through skin contact.[3] this compound, while less potent, has demonstrated toxicity in animal studies and should be treated as a hazardous compound.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for both this compound and its parent compound, Aconitine, to provide a clear perspective on their relative hazards.

CompoundTest AnimalRoute of AdministrationLD50 / TD50 ValueSource
This compound MiceIntravenous120 mg/kg (Toxic Dose)[4]
This compound RatsNot Specified1.5 µmol/animal (TD50)[4]
This compound RatsNot Specified1.7 µmol/animal (LD50)[4]
AconitineMiceOral1 mg/kg (LD50)[3][5]
AconitineMiceIntravenous0.100 mg/kg (LD50)[3]
AconitineRatsIntravenous0.064 mg/kg (LD50)[3]
AconitineHumanOral1-2 mg (Estimated Lethal Dose)[6][7]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population. TD50: Toxic Dose, 50%. The dose required to produce a toxic effect in half the members of a tested population.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. Engineering controls, such as a certified chemical fume hood, are the primary line of defense.

Protection TypeRequirementRationale & Specifications
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if there is a risk of generating dust or aerosols. All handling of powdered this compound should be performed in a chemical fume hood to minimize inhalation exposure.[1][8]
Hand Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.Protects against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[9]
Eye/Face Safety goggles with side shields and/or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a potential for splashing or dust generation.
Body Laboratory coat.A fully buttoned lab coat should be worn to protect skin and clothing. Additional protective garments like disposable sleeves or aprons may be necessary for larger quantities.

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is critical for the safe handling of this compound.

3.1. General Handling Precautions

  • Work Area: All work with this compound, especially with the solid powder, must be conducted in a certified chemical fume hood to control dust and aerosols.[1][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[2] Minimize dust generation and accumulation.

3.2. Step-by-Step Experimental Protocol for Weighing and Solubilizing this compound

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weighing paper/boat, vials, solvent, vortex mixer) inside the fume hood.

    • Don all required PPE as specified in the table above (double gloves, lab coat, safety goggles, and face shield).

  • Weighing:

    • Use a tared, disposable weighing boat or weighing paper.

    • Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid pouring the powder from a height to prevent aerosolization.

    • Once weighed, carefully fold the weighing paper or cover the boat before transport within the hood.

  • Solubilization:

    • Place the weighing boat or paper into the vial designated for the solution.

    • Add the desired solvent to the vial, rinsing the weighing vessel to ensure all of the compound is transferred.

    • Cap the vial securely and vortex until the this compound is fully dissolved. Sonication may be used if necessary.

  • Decontamination and Cleanup:

    • Dispose of the weighing vessel, outer gloves, and any other contaminated disposable materials in a designated hazardous waste container located within the fume hood.

    • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent, followed by a detergent solution.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan

All this compound waste, including contaminated consumables and unused material, must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips, bench paper) in a clearly labeled, sealed hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the solvents used.

  • Disposal Procedure:

    • Dispose of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Spill:

    • In a Fume Hood: If a small spill occurs within the fume hood, cover it with an inert absorbent material. Carefully sweep or wipe up the material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly.

    • Outside a Fume Hood: Evacuate the area immediately. Prevent others from entering. Contact your institution's EHS for cleanup. Do not attempt to clean up a significant spill without proper training and equipment.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Visualized Workflows and Pathways

Safe Handling Workflow for this compound

The following diagram illustrates the necessary step-by-step procedure for safely handling this compound powder in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Function prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Absorbent Paper) prep2->prep3 weigh Weigh this compound Powder prep3->weigh Proceed to Handling solubilize Solubilize in Vial weigh->solubilize decon Decontaminate Equipment solubilize->decon Proceed to Cleanup dispose Dispose of Waste in Hazardous Waste Container decon->dispose

Caption: A step-by-step workflow for the safe handling of this compound.

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key signaling pathway involved in inflammation and cell survival.[4]

G This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Activates TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation, Cell Survival)

Caption: this compound inhibits the NF-κB signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconine
Reactant of Route 2
Aconine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。